3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-(3-hydroxyphenyl)-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c11-7-3-1-2-6(4-7)10-8(12)5-14-9(10)13/h1-4,11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFHYSNSXNZTOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)C2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00361229 | |
| Record name | 3-(3-hydroxyphenyl)-1,3-thiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00361229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51964-26-2 | |
| Record name | 3-(3-hydroxyphenyl)-1,3-thiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00361229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione: Synthesis, Characterization, and Biological Significance
Abstract: This technical guide provides an in-depth analysis of 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione, a member of the thiazolidinedione (TZD) class of heterocyclic compounds. The TZD scaffold is a cornerstone in medicinal chemistry, most notably as the basis for the "glitazone" antidiabetic drugs. This document details the compound's chemical identity, a validated two-step synthetic pathway, comprehensive spectroscopic characterization, and its established biological context as a potential agonist for Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). Detailed experimental protocols are provided to enable researchers in drug discovery and development to synthesize and evaluate this and related molecules.
Part 1: Chemical Identity and Physicochemical Properties
The formal nomenclature for the topic compound is 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione. Its structure consists of a central five-membered thiazolidinedione ring N-substituted with a 3-hydroxyphenyl group. The thiazolidinedione core is a privileged scaffold known for its ability to interact with various biological targets.[1][2]
Caption: Chemical structure of 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione.
A summary of its key identifiers and properties is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | 3-(3-hydroxyphenyl)-1,3-thiazolidine-2,4-dione | [] |
| CAS Number | 51964-26-2 | [] |
| Molecular Formula | C₉H₇NO₃S | [] |
| Molecular Weight | 209.22 g/mol | [] |
| SMILES | C1C(=O)N(C(=O)S1)C2=CC(=CC=C2)O | [] |
| InChI Key | RFFHYSNSXNZTOJ-UHFFFAOYSA-N | [] |
Part 2: Synthesis and Mechanistic Considerations
The synthesis of N-substituted thiazolidinediones such as 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione is typically achieved through a multi-step process. A robust and well-documented approach involves the initial formation of the core 1,3-thiazolidine-2,4-dione ring, followed by the attachment of the aryl substituent to the nitrogen atom.
Caption: Generalized workflow for the synthesis of the target compound.
Step 1: Synthesis of the 1,3-Thiazolidine-2,4-dione Scaffold The foundational heterocyclic ring is synthesized via a cyclocondensation reaction between chloroacetic acid and thiourea.[4] This reaction proceeds by initial S-alkylation of thiourea by chloroacetic acid, followed by intramolecular cyclization and subsequent hydrolysis of the imino group to the two carbonyls of the dione ring system under acidic conditions.
Step 2: N-Arylation The nitrogen atom of the resulting 1,3-thiazolidine-2,4-dione is nucleophilic and can be arylated using a suitable 3-hydroxyphenyl source. This is commonly achieved through transition-metal-catalyzed cross-coupling reactions, such as the Chan-Lam or Buchwald-Hartwig amination, reacting the scaffold with a 3-halophenol or a corresponding boronic acid. The choice of catalyst (typically copper or palladium-based), base, and solvent is critical for achieving high yields.
Part 3: Spectroscopic Characterization
Structural elucidation of the final compound relies on a combination of standard spectroscopic techniques. Based on data from closely related TZD derivatives, the expected spectral characteristics are outlined below.[5][6][7]
| Technique | Expected Observations |
| ¹H-NMR | - A singlet corresponding to the two protons of the CH₂ group on the thiazolidine ring (δ ≈ 4.0-4.5 ppm).- A series of multiplets in the aromatic region (δ ≈ 6.8-7.5 ppm) for the four protons on the phenyl ring.- A broad singlet for the phenolic hydroxyl (-OH) proton (variable, δ ≈ 9.0-10.0 ppm). |
| ¹³C-NMR | - Two distinct signals in the downfield region for the two carbonyl carbons (C=O) of the dione moiety (δ ≈ 165-175 ppm).[5]- A signal for the methylene carbon (-CH₂-) of the thiazolidine ring (δ ≈ 35-50 ppm).[5]- Multiple signals in the aromatic region (δ ≈ 110-160 ppm) corresponding to the carbons of the hydroxyphenyl group. |
| FT-IR (cm⁻¹) | - A broad absorption band for O-H stretching of the phenol (≈ 3200-3400 cm⁻¹).- Sharp, strong absorption bands for the symmetric and asymmetric C=O stretching of the dione carbonyls (≈ 1680-1750 cm⁻¹).[5]- Bands for aromatic C-H stretching (> 3000 cm⁻¹) and aliphatic C-H stretching (< 3000 cm⁻¹). |
| Mass Spec. | - A molecular ion peak (M+) corresponding to the calculated molecular weight (209.22). |
Part 4: Biological Activity and Therapeutic Potential
The thiazolidine-2,4-dione moiety is a well-established pharmacophore, primarily recognized for its role in antidiabetic therapies.[8]
Primary Mechanism of Action: PPAR-γ Agonism Thiazolidinediones, including the famous drugs Pioglitazone and Rosiglitazone, function as selective agonists for the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ).[5][9] PPAR-γ is a nuclear receptor that is highly expressed in adipose tissue and plays a critical role in regulating the transcription of genes involved in glucose and lipid metabolism.[9] Activation of PPAR-γ by a TZD ligand leads to enhanced insulin sensitivity, reduced insulin resistance, and decreased hepatic gluconeogenesis.[9] Given its structure, 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione is predicted to exhibit similar PPAR-γ modulatory activity.
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mechanism of action of 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione
An In-Depth Technical Guide to the Mechanism of Action of 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione
Abstract
This technical guide provides a comprehensive overview of the , a member of the thiazolidinedione (TZD) class of compounds. TZDs are well-recognized for their therapeutic potential, primarily as insulin sensitizers in the management of type 2 diabetes mellitus. The core of their action lies in the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and glucose homeostasis. This document will delve into the molecular interactions with PPARγ, the downstream signaling cascades, and the resulting physiological effects. Furthermore, we will explore the emerging evidence for the anticancer and antimicrobial activities of thiazolidinedione derivatives, providing a multifaceted perspective on the therapeutic promise of this chemical scaffold. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the pharmacological profile of 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione and its analogs.
Introduction: The Thiazolidinedione Scaffold
The thiazolidine-2,4-dione (TZD) moiety is a five-membered heterocyclic ring containing sulfur and nitrogen atoms, with two carbonyl groups at positions 2 and 4.[1] This scaffold is the cornerstone of a class of drugs known as "glitazones," which have made a significant impact on the treatment of type 2 diabetes.[2] The versatility of the TZD ring allows for substitutions at the 3rd and 5th positions, leading to a diverse library of compounds with a wide range of biological activities.[1] 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione is a specific analog within this class, and its mechanism of action is primarily understood through the lens of the broader TZD family.
Core Mechanism of Action: PPARγ Agonism
The principal mechanism of action of thiazolidinediones, including 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione, is their function as agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ).[2][3] PPARγ is a nuclear hormone receptor that, upon activation, forms a heterodimer with the retinoid X receptor (RXR).[1][2] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[1]
Molecular Interaction with PPARγ
Downstream Gene Regulation and Physiological Effects
The activation of PPARγ by TZDs leads to the altered transcription of a multitude of genes involved in glucose and lipid metabolism, and energy balance.[3] Key physiological consequences include:
-
Enhanced Insulin Sensitivity: TZDs reduce insulin resistance in key metabolic tissues such as adipose tissue, muscle, and the liver.[3] This is achieved by upregulating the expression of genes involved in glucose uptake and utilization, such as the GLUT4 glucose transporter.[3]
-
Adipocyte Differentiation: PPARγ is a master regulator of adipogenesis.[6] TZDs promote the differentiation of preadipocytes into mature, insulin-sensitive adipocytes.[6] This leads to an increase in the storage capacity for fatty acids in subcutaneous adipose tissue, a phenomenon sometimes referred to as the "lipid steal" effect, which reduces the levels of circulating free fatty acids that can contribute to insulin resistance in other tissues.[7][8]
-
Modulation of Adipokines: TZD treatment favorably alters the secretion of adipokines, which are hormones produced by adipose tissue. For instance, they increase the production of adiponectin, a hormone with insulin-sensitizing and anti-inflammatory properties, while decreasing the levels of pro-inflammatory cytokines like TNF-α.[7][8]
The intricate signaling pathway of PPARγ activation by a TZD ligand is depicted in the following diagram:
Caption: PPARγ signaling pathway activated by 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione.
Experimental Protocols for Elucidating the Mechanism of Action
To rigorously investigate the , a series of well-established in vitro assays are employed. These protocols are designed to be self-validating, providing a clear and causal link between experimental choices and outcomes.
PPARγ Activation Assessment: Luciferase Reporter Assay
This cell-based assay is a gold standard for quantifying the agonist or antagonist activity of a compound on a specific nuclear receptor.
Principle: Cells are engineered to express the PPARγ receptor and a luciferase reporter gene linked to a PPRE. Activation of PPARγ by the test compound drives the expression of luciferase, and the resulting luminescence is measured.
Step-by-Step Protocol:
-
Cell Culture: Plate HEK293 cells (or a similar suitable cell line) in a 96-well plate and allow them to adhere overnight.
-
Transfection: Co-transfect the cells with a PPARγ expression vector and a PPRE-luciferase reporter vector using a suitable transfection reagent.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione or a known PPARγ agonist (e.g., Rosiglitazone) as a positive control. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for another 24 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and add a luciferase substrate. Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency. Plot the dose-response curve to determine the EC50 value.[4][9][10]
Caption: Workflow for the PPARγ Luciferase Reporter Assay.
Adipocyte Differentiation Assessment: Oil Red O Staining
This assay visually and quantitatively assesses the ability of a compound to induce the differentiation of preadipocytes into mature adipocytes.
Principle: Oil Red O is a lipid-soluble dye that stains neutral triglycerides and lipids in mature adipocytes. The amount of staining is proportional to the degree of adipogenesis.[2]
Step-by-Step Protocol:
-
Cell Culture: Plate 3T3-L1 preadipocytes in a multi-well plate and grow them to confluence.
-
Induction of Differentiation: Two days post-confluence, induce differentiation by treating the cells with a differentiation medium containing insulin, dexamethasone, and IBMX, along with various concentrations of 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione.
-
Maintenance: After 2-3 days, switch to a maintenance medium containing insulin and the test compound, and replace the medium every 2-3 days.
-
Staining (Day 8-10):
-
Wash the cells with PBS.
-
Fix the cells with 10% formalin for at least 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Allow the wells to dry completely.
-
Add Oil Red O working solution and incubate for 10-20 minutes.
-
Wash extensively with water.
-
-
Quantification:
Glucose Uptake Assay
This assay measures the direct effect of the compound on glucose transport into cells.
Principle: A fluorescently labeled glucose analog, such as 2-NBDG, is used. The uptake of 2-NBDG by cells is measured by fluorescence, which is proportional to glucose transport.
Step-by-Step Protocol:
-
Cell Culture and Differentiation: Differentiate 3T3-L1 preadipocytes into mature adipocytes as described above.
-
Serum Starvation: Serum-starve the mature adipocytes for 2-4 hours in glucose-free medium.
-
Treatment: Treat the cells with 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione for a specified period. Include an insulin-stimulated positive control.
-
2-NBDG Incubation: Add 2-NBDG to the medium and incubate for 30-60 minutes.
-
Wash and Measure: Wash the cells with cold PBS to remove extracellular 2-NBDG. Measure the intracellular fluorescence using a fluorescence microplate reader or flow cytometer.
Emerging Therapeutic Areas: Anticancer and Antimicrobial Activities
Beyond their well-established role in diabetes, thiazolidinedione derivatives are being investigated for their potential in other therapeutic areas.
Anticancer Mechanism of Action
Several studies have reported the antiproliferative activity of TZD derivatives against various cancer cell lines, including leukemia, lung, colon, and breast cancer.[14][15][16][17] The proposed mechanisms are often multifactorial and can be both PPARγ-dependent and -independent.
-
PPARγ-Dependent Mechanisms: Activation of PPARγ in some cancer cells can lead to cell cycle arrest and apoptosis.
-
PPARγ-Independent Mechanisms: Some TZD derivatives have been shown to induce apoptosis and inhibit cell proliferation through pathways independent of PPARγ, such as the inhibition of the Raf/MEK/ERK and PI3K/Akt signaling pathways.[14]
Quantitative Data for TZD Analogs (for illustrative purposes):
| Compound Class | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
|---|---|---|---|
| 5-benzylidene thiazolidine-2,4-diones | Murine leukemia (L1210) | 0.19 - 3.2 | [14] |
| 5-(4-alkylbenzyledene) TZD derivative | Non-small cell lung cancer (NCI-H522) | 1.36 | [14] |
| 5-(4-alkylbenzyledene) TZD derivative | Breast cancer (MDA-MB-468) | 1.11 | [14] |
| Quinazolinone-thiazolidin-4-one hybrid | Breast cancer (MCF-7) | 1.003 |[16] |
Experimental Protocol: MTT Assay for Cytotoxicity
Principle: The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is proportional to the number of living cells.[3][18][19][20]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with serial dilutions of 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[3][18][19][20]
Antimicrobial Activity
Thiazolidinedione derivatives have also demonstrated activity against a range of bacterial and fungal pathogens.[21][22][23][24] The exact mechanism is still under investigation but may involve the inhibition of essential bacterial enzymes.
Quantitative Data for TZD Analogs (for illustrative purposes):
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
|---|---|---|---|
| 5-Arylidene-thiazolidine-2,4-diones | Gram-positive bacteria | 2 - 16 | [24] |
| 2,3-diaryl-thiazolidin-4-ones | S. Typhimurium | 0.008–0.06 | [22] |
| 3,4-dihydroxyphenyl-thiazole-coumarin hybrids | P. aeruginosa | 15.62–31.25 |[25] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][7][8][26]
Step-by-Step Protocol:
-
Preparation of Compound Dilutions: Prepare a serial two-fold dilution of 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.[1][7][8][26]
Synthesis of 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione
The synthesis of the core thiazolidine-2,4-dione ring is typically achieved through the reaction of chloroacetic acid and thiourea.[27][28][29] While a specific detailed protocol for the N-arylation with 3-aminophenol to yield 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione is not explicitly detailed in the provided search results, a general synthetic route can be proposed based on established methods for N-substituted thiazolidinediones.
Proposed Synthetic Pathway:
-
Formation of Thiazolidine-2,4-dione:
-
React chloroacetic acid with thiourea in water.
-
Add concentrated hydrochloric acid and reflux.
-
Cool the reaction mixture to obtain thiazolidine-2,4-dione as a crystalline solid.[27]
-
-
N-Arylation:
-
The N-arylation of the thiazolidine-2,4-dione with 3-aminophenol would likely proceed via a condensation reaction, potentially catalyzed by an acid or base, or through a coupling reaction. Further literature exploration would be needed for a specific, optimized protocol.
-
Conclusion and Future Directions
3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione, as a member of the thiazolidinedione class, is presumed to exert its primary biological effects through the activation of the PPARγ nuclear receptor. This leads to a cascade of events that ultimately enhance insulin sensitivity and regulate lipid metabolism. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of its mechanism of action. Furthermore, the emerging evidence of anticancer and antimicrobial activities of the TZD scaffold suggests that 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione and its derivatives may hold therapeutic potential beyond metabolic diseases. Future research should focus on obtaining specific quantitative data for this compound, including its binding affinity for PPARγ and its efficacy in various in vitro and in vivo models of disease. Such studies will be crucial for fully elucidating its therapeutic promise and advancing its potential clinical applications.
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preliminary biological screening of 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione
An In-Depth Technical Guide to the Preliminary Biological Screening of 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione
Abstract
The thiazolidine-2,4-dione (TZD) scaffold is a cornerstone in medicinal chemistry, famously leading to the development of "glitazone" antidiabetic drugs.[1] However, extensive research has revealed its therapeutic potential extends far beyond metabolic diseases, with significant promise in oncology and infectious diseases.[2][3][4] Thiazolidinedione derivatives have been shown to suppress cancer cell proliferation, induce apoptosis, and inhibit angiogenesis, acting through both Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) dependent and independent pathways.[3][5][6] This guide presents a comprehensive framework for the preliminary biological screening of a specific novel derivative, 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione. We provide detailed, field-proven protocols for evaluating its cytotoxic and antimicrobial activities, underpinned by a rationale that connects experimental design to mechanistic inquiry. This document is intended for researchers, scientists, and drug development professionals seeking to characterize the therapeutic potential of novel TZD analogues.
Rationale for Screening: The Therapeutic Promise of the TZD Scaffold
The decision to screen 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione is predicated on the extensive biological activities associated with its core structure. While initially recognized for their insulin-sensitizing effects via PPAR-γ agonism, TZDs are now known to exert multifaceted anti-cancer effects, including:
-
Induction of Cell Cycle Arrest: TZD treatment can decrease the levels of activated cyclins that regulate progression through the cell cycle.[6]
-
Triggering of Apoptosis: These compounds can increase the expression of pro-apoptotic molecules like p53 and decrease anti-apoptotic molecules such as Bcl-2.[5]
-
Inhibition of Invasion and Metastasis: TZDs have been shown to inhibit cancer cell invasion by affecting the expression of matrix metalloproteinases (MMPs).[5][6]
Furthermore, the TZD scaffold has been explored for its antimicrobial properties, presenting an opportunity to develop novel agents against resistant pathogens.[4][7] The substitution of a 3-hydroxyphenyl group at the N3 position of the TZD ring provides a unique chemical entity whose specific biological profile warrants thorough investigation. This initial screening phase is designed to efficiently probe its potential as both a cytotoxic and antimicrobial agent.
Experimental Screening Workflow
A logical, phased approach is critical for the efficient evaluation of a novel compound. The workflow begins with broad cytotoxicity screening against a panel of human cancer cell lines to determine potency and selectivity, followed by an assessment of antimicrobial activity.
Figure 1: High-level workflow for the preliminary biological screening of the target compound.
In Vitro Cytotoxicity Evaluation
The initial assessment of a compound's anticancer potential is its ability to induce cell death in cancer cell lines.[8] The MTT assay is a robust, colorimetric method for this purpose, measuring cellular metabolic activity as an indicator of cell viability.[9][10]
Rationale for Cell Line Selection
To gain a broad understanding of the compound's spectrum of activity, a panel of human cancer cell lines representing diverse cancer types should be used.[8] A non-cancerous cell line is included to assess selectivity—a crucial parameter for a promising therapeutic candidate.[10]
-
MCF-7: A well-characterized human breast adenocarcinoma cell line.
-
HT-29: A human colon adenocarcinoma cell line.
-
A549: A human lung carcinoma cell line.
-
HEK293: A non-cancerous human embryonic kidney cell line, used to establish a selectivity index.
Detailed Protocol: MTT Cytotoxicity Assay
This protocol is a self-validating system, incorporating controls for robust and reproducible data.
Materials:
-
Test Compound Stock Solution (e.g., 10 mM in DMSO)
-
Selected Cell Lines (MCF-7, HT-29, A549, HEK293)
-
Complete Growth Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Doxorubicin (Positive Control)
-
Phosphate-Buffered Saline (PBS)
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 0.1 µM to 100 µM) in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Vehicle Control: Treat cells with medium containing the same concentration of DMSO as the highest compound concentration.
-
Positive Control: Treat cells with serial dilutions of Doxorubicin.
-
Untreated Control: Add fresh medium only.
-
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, carefully remove the medium. Add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the MTT-containing medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve (Viability % vs. log[Concentration]) and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis. The IC₅₀ is a key measure of a drug's potency.[9]
Data Presentation
Summarize the calculated IC₅₀ values in a clear, tabular format for easy comparison of potency and selectivity across cell lines.
Table 1: Hypothetical Cytotoxic Activity of 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione
| Cell Line | Cancer Type | Test Compound IC₅₀ (µM) ± SD | Doxorubicin IC₅₀ (µM) ± SD |
| MCF-7 | Breast Adenocarcinoma | 12.5 ± 1.1 | 0.8 ± 0.2 |
| HT-29 | Colon Adenocarcinoma | 18.2 ± 2.5 | 1.1 ± 0.3 |
| A549 | Lung Carcinoma | 9.8 ± 0.9 | 0.6 ± 0.1 |
| HEK293 | Non-Cancerous Kidney | >100 | 5.4 ± 0.7 |
Data are presented as mean ± standard deviation from three independent experiments.
Antimicrobial Activity Screening
The agar disk diffusion method is a widely used, cost-effective technique for preliminary screening of antimicrobial activity.[11] It relies on the diffusion of the test compound from a paper disk into an agar medium seeded with a specific microorganism.
Rationale for Microbial Strain Selection
To assess the breadth of antimicrobial activity, the compound should be tested against representative Gram-positive and Gram-negative bacteria, as well as a fungal strain.
-
Staphylococcus aureus (ATCC 25923): A common Gram-positive bacterium.
-
Escherichia coli (ATCC 25922): A common Gram-negative bacterium.
-
Candida albicans (ATCC 90028): A pathogenic yeast.
Detailed Protocol: Agar Disk Diffusion Assay
Materials:
-
Test Compound (at a defined concentration, e.g., 100 µ g/disk )
-
Sterile 6 mm paper disks
-
Bacterial and fungal strains
-
Mueller-Hinton Agar (for bacteria)
-
Sabouraud Dextrose Agar (for C. albicans)
-
Sterile saline or broth
-
Gentamicin (Bacterial Positive Control)
-
Fluconazole (Fungal Positive Control)
-
DMSO-loaded disk (Negative Control)
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a microbial suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard.
-
Plate Inoculation: Using a sterile cotton swab, evenly streak the prepared inoculum over the entire surface of the appropriate agar plate to create a uniform lawn of growth.
-
Disk Application: Aseptically place sterile paper disks onto the inoculated agar surface.
-
Compound Loading: Pipette a fixed volume (e.g., 10 µL) of the test compound solution (to deliver 100 µg) onto a disk. Apply the positive and negative control solutions to their respective disks.
-
Incubation: Incubate the plates under appropriate conditions: 37°C for 24 hours for bacteria, and 30°C for 48 hours for C. albicans.
-
Data Acquisition: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters (mm).
Data Presentation
Present the results in a table, showing the mean zone of inhibition for each microorganism.
Table 2: Hypothetical Antimicrobial Activity of 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione
| Microorganism | Type | Test Compound (100 µ g/disk ) Zone of Inhibition (mm) ± SD | Gentamicin (10 µ g/disk ) Zone of Inhibition (mm) ± SD | Fluconazole (25 µ g/disk ) Zone of Inhibition (mm) ± SD |
| S. aureus | Gram-positive | 14 ± 1.0 | 22 ± 1.2 | N/A |
| E. coli | Gram-negative | 8 ± 0.5 | 19 ± 1.0 | N/A |
| C. albicans | Fungus | 11 ± 0.8 | N/A | 25 ± 1.5 |
N/A: Not Applicable. Values represent the mean diameter of the inhibition zone from triplicate plates.
Potential Mechanisms and Future Directions
The preliminary screening data provide crucial insights into the compound's potential. If significant cytotoxic activity is observed, especially with selectivity for cancer cells, the next logical step is to investigate the mechanism of action. Based on existing literature for TZD derivatives, several pathways are of immediate interest.[3]
TZDs are known to induce apoptosis and cell cycle arrest through both PPAR-γ dependent and independent mechanisms.[2][12] They can modulate key signaling pathways such as PI3K/Akt and MAPK, which are frequently dysregulated in cancer.[3]
Figure 2: Potential anticancer signaling pathways modulated by thiazolidinedione derivatives.[3][5][6]
Future work should focus on elucidating which of these pathways are modulated by 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione. Techniques such as Western blotting to probe for key apoptotic proteins (e.g., Caspase-3, PARP, Bcl-2) or flow cytometry-based cell cycle analysis would provide deeper mechanistic understanding.
References
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- Source: International Journal of Pharmaceutical Research and Applications (IJPRA)
- Title: Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models Source: MDPI URL
- Title: Synthesis, Antidiabetic Evaluation and Molecular Docking Studies of Thiazolidine-2,4-Dione Analogues Source: Semantic Scholar URL
-
Title: An overview on medicinal perspective of thiazolidine-2,4-dione: A remarkable scaffold in the treatment of type 2 diabetes Source: ScienceDirect URL: [Link]
- Title: Antidiabetic molecules developed with the thiazolidin-2,4-dione moiety.
- Title: A Review on the Synthesis and Biological Studies of 2,4-Thiazolidinedione Derivatives Source: ResearchGate URL
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An In-depth Technical Guide to the Antioxidant Potential of 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione
Introduction: The Imperative for Novel Antioxidants in Therapeutic Development
Oxidative stress, a state defined by an imbalance between the generation of reactive oxygen species (ROS) and the capacity of biological systems to neutralize these reactive intermediates, is a well-established driver in the pathophysiology of numerous human diseases. From neurodegenerative disorders and cardiovascular conditions to diabetes and cancer, the damaging effects of ROS on lipids, proteins, and nucleic acids are a common underlying thread. This has positioned the discovery and development of novel antioxidant compounds as a cornerstone of modern therapeutic strategy.
The thiazolidine-2,4-dione (TZD) scaffold has garnered significant attention in medicinal chemistry, primarily due to its association with the glitazone class of antidiabetic drugs which act as agonists for the peroxisome proliferator-activated receptor-gamma (PPAR-γ).[1][2][3][4] Beyond their insulin-sensitizing effects, emerging evidence has highlighted the antioxidant properties of TZD derivatives.[5][6] This guide focuses on a specific, promising derivative: 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione . The strategic incorporation of a 3-hydroxyphenyl moiety onto the TZD core presents a compelling hypothesis: a dual-action antioxidant combining the direct radical-scavenging capabilities of a phenol with the potential cell-based protective mechanisms of the TZD nucleus.
This document provides a comprehensive technical framework for researchers, chemists, and drug development professionals to explore the synthesis, mechanisms of action, and experimental validation of the antioxidant potential of 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione.
Chemical Synthesis and Characterization
The synthesis of 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione is a multi-step process that can be achieved with high efficiency. The foundational step involves the creation of the core thiazolidine-2,4-dione ring, followed by its N-arylation with the 3-hydroxyphenyl group.
Synthesis Workflow
The synthesis can be logically structured as follows:
-
Formation of the Thiazolidine-2,4-dione Ring: This is typically achieved through the condensation reaction of thiourea and chloroacetic acid in the presence of a strong acid like concentrated hydrochloric acid, followed by heating.[7][8]
-
N-Arylation: The nitrogen at position 3 of the thiazolidine-2,4-dione ring is then coupled with a 3-hydroxyphenyl source. While various methods exist, a common approach involves reacting the TZD with a suitably activated 3-hydroxyphenyl derivative.
Caption: Synthetic pathway for 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione.
Predicted Antioxidant Mechanisms of Action
The unique chemical architecture of 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione suggests a multifaceted antioxidant profile, engaging both direct and indirect mechanisms to combat oxidative stress.
Direct Radical Scavenging
The 3-hydroxyphenyl moiety is a classic phenolic structure known for its ability to donate a hydrogen atom from its hydroxyl group to neutralize free radicals. This action transforms the highly reactive radical into a more stable, non-reactive species, effectively terminating the oxidative chain reaction. The resulting phenoxy radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring. This direct scavenging is crucial for immediate protection against potent oxidants.
Indirect Cellular Antioxidant Mechanisms
Beyond direct interaction with ROS, the thiazolidine-2,4-dione core is hypothesized to modulate endogenous antioxidant defense pathways.
-
PPAR-γ Activation: Thiazolidinediones are well-documented agonists of PPAR-γ, a nuclear receptor that plays a key role in glucose and lipid metabolism.[1][4] Activation of PPAR-γ has been shown to indirectly exert antioxidant effects by influencing the expression of various downstream genes, some of which are involved in cellular redox homeostasis.
-
Nrf2/ARE Pathway Activation: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous antioxidant genes. This leads to the upregulation of a suite of protective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis and regeneration. The electrophilic nature of the TZD ring may contribute to the activation of the Nrf2 pathway.
Caption: Dual antioxidant mechanisms of the target compound.
Experimental Evaluation of Antioxidant Potential
A multi-tiered approach is essential to comprehensively characterize the antioxidant activity of 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione, progressing from simple chemical assays to more biologically relevant cell-based models.
Overall Experimental Workflow
Caption: A structured workflow for antioxidant evaluation.
Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.[9] The reduction of DPPH is monitored by the decrease in its absorbance at approximately 517 nm, which corresponds to a color change from deep violet to pale yellow.[9][10]
-
Causality of Experimental Choices:
-
Solvent (Methanol/Ethanol): DPPH is soluble in organic solvents, and methanol or ethanol are commonly used to dissolve both the radical and a wide range of test compounds.
-
Wavelength (517 nm): This is the wavelength of maximum absorbance for the DPPH radical, providing the highest sensitivity for detecting its reduction.[9]
-
Incubation Time (30 minutes in the dark): This allows the reaction to reach a steady state. The reaction is performed in the dark to prevent photodegradation of the DPPH radical.
-
-
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione and a reference standard (e.g., Ascorbic Acid, Trolox) in methanol at 1 mg/mL.
-
Prepare a working solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.
-
-
Assay Procedure (96-well plate format):
-
Create a serial dilution of the test compound and reference standard in methanol.
-
To each well, add 100 µL of the DPPH working solution.
-
Add 100 µL of the serially diluted compound or standard. For the control well, add 100 µL of methanol.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 30 minutes in the dark.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100
-
Plot the % scavenging against the concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
-
Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
-
Principle: This assay is based on the ability of antioxidants to quench the pre-formed blue-green ABTS radical cation (ABTS•+). The reduction of ABTS•+ back to its colorless neutral form is monitored by the decrease in absorbance at 734 nm.[11]
-
Causality of Experimental Choices:
-
Radical Generation (Potassium Persulfate): Potassium persulfate is a strong oxidizing agent used to generate the ABTS•+ radical cation from the parent ABTS molecule.
-
Wavelength (734 nm): This is a major absorbance peak for the ABTS•+ radical cation.
-
pH (7.4): The assay is often performed at physiological pH, which can be more relevant for biological applications.
-
-
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.
-
To generate the radical, mix the two stock solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours.
-
Before use, dilute the ABTS•+ solution with phosphate-buffered saline (PBS, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure (96-well plate format):
-
Prepare serial dilutions of the test compound and a reference standard (e.g., Trolox) in PBS.
-
Add 20 µL of the diluted compound or standard to each well.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition and determine the IC50 value, similar to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
-
Protocol 3: Cellular Antioxidant Activity (CAA) Assay
-
Principle: This assay provides a more biologically relevant measure of antioxidant activity by assessing the compound's ability to protect live cells from an induced oxidative insult.[12] Human hepatocarcinoma (HepG2) cells are pre-loaded with a probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA). Inside the cell, esterases cleave the diacetate group, trapping the non-fluorescent DCFH. A peroxyl radical generator, such as AAPH or ABAP, is then added, which oxidizes DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF). An effective antioxidant will enter the cell and quench these radicals, preventing the oxidation of DCFH and thus reducing fluorescence.[12][13][14]
-
Causality of Experimental Choices:
-
Cell Line (HepG2): These are human liver cells that are metabolically active and commonly used in toxicological and antioxidant studies.
-
Probe (DCFH-DA): This is a cell-permeable probe that becomes fluorescent upon oxidation, providing a direct measure of intracellular ROS levels.[12]
-
Oxidant (AAPH/ABAP): This compound generates peroxyl radicals at a constant rate upon thermal decomposition, providing a controlled and sustained oxidative challenge to the cells.[12]
-
-
Step-by-Step Methodology:
-
Cell Culture:
-
Seed HepG2 cells into a 96-well black, clear-bottom plate at a density of 6 x 10⁴ cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound and Probe Incubation:
-
Remove the growth medium and wash the cells with PBS.
-
Treat the cells with various concentrations of the test compound and a standard (e.g., Quercetin) in treatment medium containing 25 µM DCFH-DA for 1 hour.[15]
-
-
Induction of Oxidative Stress:
-
Wash the cells with PBS to remove the compound and probe from the medium.
-
Add 600 µM AAPH (or ABAP) in Hanks' Balanced Salt Solution (HBSS) to all wells except the blank controls.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure fluorescence (excitation 485 nm, emission 538 nm) every 5 minutes for 1 hour.[16]
-
-
Calculation:
-
Calculate the area under the curve for fluorescence versus time.
-
Determine the CAA unit for each concentration: CAA unit = 100 - (∫SA / ∫CA) * 100 where ∫SA is the integrated area of the sample well and ∫CA is the integrated area of the control well.
-
Calculate the EC50 value, which is the concentration required to provide 50% antioxidant activity. Results are often expressed as micromoles of Quercetin Equivalents (QE).
-
-
Data Presentation and Interpretation
Quantitative data from these assays should be tabulated for clear comparison and interpretation.
Table 1: In Vitro Radical Scavenging Activity
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
| 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione | Expected Value | Expected Value |
| Ascorbic Acid (Standard) | Reference Value | N/A |
| Trolox (Standard) | Reference Value | Reference Value |
Interpretation: Lower IC50 values indicate higher radical scavenging potency. The data will quantify the direct antioxidant capacity attributable to the 3-hydroxyphenyl group.
Table 2: Cellular Antioxidant Activity
| Compound | CAA EC50 (µM) | CAA Value (µmol QE/100 µmol) |
| 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione | Expected Value | Expected Value |
| Quercetin (Standard) | Reference Value | Reference Value |
Interpretation: A low EC50 value and high QE value signify potent antioxidant activity within a cellular context, reflecting the compound's bioavailability and intracellular efficacy.
Conclusion and Future Directions
This guide outlines a robust framework for the comprehensive evaluation of 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione as a novel antioxidant. The proposed dual mechanism of action—combining direct radical scavenging with the modulation of cellular defense pathways—positions this compound as a highly promising candidate for further investigation. The detailed protocols provide a clear and scientifically sound path for validating its antioxidant potential.
Future studies should aim to elucidate the specific molecular targets within the cell. Investigating the direct activation of the Nrf2 pathway through luciferase reporter assays or Western blot analysis for downstream proteins (e.g., HO-1) would provide definitive evidence for the proposed indirect mechanism. Furthermore, exploring the compound's efficacy in more complex models of oxidative stress-related diseases will be a critical next step in its development as a potential therapeutic agent.
References
-
Alam, F., et al. (2022). Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. Scientific Reports. Available at: [Link]
-
Asati, V., et al. (2015). Design, Synthesis, and Biological Evaluation of Thiazolidine-2,4-dione Conjugates as PPAR-γ Agonists. Archiv der Pharmazie. Available at: [Link]
-
Asati, V., et al. (2014). Thiazolidine-2,4-diones derivatives as PPAR-γ agonists: synthesis, molecular docking, in vitro and in vivo antidiabetic activity with hepatotoxicity risk evaluation and effect on PPAR-γ gene expression. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Wolfe, K. L., & Liu, R. H. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Journal of Agricultural and Food Chemistry. Available at: [Link]
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Initial Anticancer Activity Assessment of 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione: A Technical Guide
This guide provides a comprehensive framework for the initial in vitro assessment of the anticancer potential of the novel compound, 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione. Leveraging established knowledge of the broader thiazolidinedione (TZD) class of molecules, this document outlines the core mechanistic hypotheses, detailed experimental protocols, and data interpretation strategies for a robust preliminary evaluation. This guide is intended for researchers, scientists, and drug development professionals in the field of oncology.
Introduction: The Therapeutic Promise of Thiazolidinediones in Oncology
Thiazolidinediones (TZDs) are a class of synthetic compounds that have garnered significant attention for their therapeutic potential beyond their established role as insulin sensitizers. A growing body of evidence suggests that TZDs possess potent anticancer properties, exerting their effects through multiple cellular pathways.[1][2][3][4][5] These compounds have been shown to induce apoptosis, trigger cell cycle arrest, and inhibit the invasion and metastasis of various cancer cells.[1][2][4] The anticancer effects of TZDs are mediated through both Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) dependent and independent mechanisms, highlighting their multifaceted approach to tumor suppression.[2][3][5]
The specific compound of interest, 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione, belongs to this promising class. Its structural features suggest a potential for interaction with key cellular targets implicated in cancer progression. This guide details a structured approach to elucidate its initial anticancer activity profile.
Postulated Mechanism of Action
Based on the known activities of the TZD scaffold, the primary anticancer mechanisms of 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione are hypothesized to involve the induction of apoptosis and cell cycle arrest. The binding of TZDs to PPAR-γ can lead to the transcriptional regulation of genes involved in cell proliferation and survival.[2] Furthermore, PPAR-γ-independent pathways, such as the modulation of PI3K/Akt, NF-κB, and MAPK signaling, may also contribute to its antitumor effects.[3]
Caption: Hypothesized signaling cascade of 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione.
Experimental Workflow for Initial Assessment
A systematic in vitro evaluation is crucial to determine the anticancer potential of 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione. The following workflow outlines the key stages of this initial assessment.
Caption: A streamlined workflow for the initial in vitro anticancer screening.
Detailed Experimental Protocols
Synthesis of 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione
Note: The synthesis and characterization of the compound should be the first step, ensuring its purity and structural integrity before biological evaluation.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[8][9]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[9]
Apoptosis Analysis: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11][12]
Protocol:
-
Cell Treatment: Treat cells with 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.[12]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method quantifies the DNA content of cells, allowing for the determination of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).[10][11][13]
Protocol:
-
Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide and RNase A.[13]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Data Presentation and Interpretation
Quantitative data from the initial screening should be presented in a clear and concise manner to facilitate interpretation and comparison.
Table 1: Hypothetical IC50 Values of 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione against Various Cancer Cell Lines
| Cell Line | Tissue of Origin | IC50 (µM) after 48h |
| A549 | Lung Carcinoma | 25.3 ± 2.1 |
| MCF-7 | Breast Adenocarcinoma | 18.7 ± 1.5 |
| HepG2 | Hepatocellular Carcinoma | 32.1 ± 3.4 |
| BJ | Normal Fibroblast | > 100 |
Interpretation: The hypothetical data in Table 1 suggests that 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione exhibits selective cytotoxicity against cancer cell lines with lower IC50 values compared to the normal fibroblast cell line.
Table 2: Hypothetical Effect of 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione (at IC50) on Cell Cycle Distribution in A549 Cells after 48h
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | 55.2 ± 3.1 | 28.4 ± 2.5 | 16.4 ± 1.9 |
| Compound | 72.5 ± 4.2 | 15.1 ± 1.8 | 12.4 ± 1.5 |
Interpretation: The hypothetical results in Table 2 indicate that the compound may induce cell cycle arrest at the G0/G1 phase in A549 cells.
Conclusion and Future Directions
The initial in vitro assessment provides the foundational data for the anticancer potential of 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione. Based on the findings, further investigations can be planned, including:
-
Western Blot Analysis: To probe the expression levels of key proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) and cell cycle regulation (e.g., cyclins, CDKs).
-
In Vivo Studies: To evaluate the antitumor efficacy of the compound in animal models.
-
Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of the compound to optimize its anticancer activity and pharmacokinetic properties.
This structured and mechanistically-driven approach will enable a thorough and efficient evaluation of this promising compound, paving the way for its potential development as a novel anticancer therapeutic.
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An In-depth Technical Guide to the Discovery and Synthesis of Novel 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazolidine-2,4-dione (TZD) scaffold is a cornerstone in medicinal chemistry, famously embodied by the glitazone class of antidiabetic drugs.[1][2][3] This guide provides a comprehensive exploration of a specific, promising subclass: 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione derivatives. We will navigate the rationale behind their design, delve into detailed synthetic methodologies, and outline robust protocols for their biological evaluation. This document is structured to serve as a practical and scientifically rigorous resource for researchers actively engaged in the discovery of novel therapeutics.
Introduction: The Thiazolidinedione Core and the Rationale for the 3-(3-Hydroxyphenyl) Moiety
The 2,4-thiazolidinedione ring is a versatile pharmacophore, a privileged structure in drug discovery due to its ability to interact with a wide range of biological targets.[4][5] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antidiabetic, anti-inflammatory, antimicrobial, and anticancer effects.[5][6][7][8] The primary mechanism of action for the antidiabetic effects of many TZDs involves the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a pivotal role in glucose and lipid metabolism.[1][2][9][10]
The strategic incorporation of a 3-hydroxyphenyl group at the N-3 position of the TZD core is a deliberate design choice aimed at exploring new chemical space and potentially novel biological activities. This substitution can influence the molecule's electronic properties, lipophilicity, and hydrogen bonding capabilities, all of which are critical for target engagement and pharmacokinetic profile.
Synthetic Pathways to 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione Derivatives
The synthesis of these target compounds can be approached through several well-established chemical transformations. A common and efficient strategy involves a multi-step sequence starting from readily available precursors.
General Synthetic Scheme
A representative synthetic route is outlined below. This pathway is modular, allowing for the introduction of diversity at various positions of the TZD scaffold, particularly at the 5-position, to facilitate structure-activity relationship (SAR) studies.
Caption: General synthetic workflow for 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione derivatives.
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-(3-Hydroxyphenyl)thiazolidine-2,4-dione (Core Scaffold)
This two-step protocol first involves the N-alkylation of 3-aminophenol followed by cyclization with thioglycolic acid.
Step 1: Synthesis of Ethyl 2-((3-hydroxyphenyl)amino)acetate
-
To a solution of 3-aminophenol (1.0 eq) in a suitable solvent such as ethanol or DMF, add a base like potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl chloroacetate (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to reflux and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Step 2: Synthesis of 3-(3-Hydroxyphenyl)thiazolidine-2,4-dione
-
Dissolve ethyl 2-((3-hydroxyphenyl)amino)acetate (1.0 eq) and thioglycolic acid (1.2 eq) in a high-boiling point solvent like toluene or xylene.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Knoevenagel Condensation for 5-Arylidene Derivatives
This protocol describes the introduction of various substituents at the 5-position of the TZD ring, a key site for modulating biological activity.
-
Dissolve 3-(3-hydroxyphenyl)thiazolidine-2,4-dione (1.0 eq) and a selected aromatic aldehyde (1.1 eq) in a solvent such as glacial acetic acid or ethanol.
-
Add a catalytic amount of a base, such as piperidine or sodium acetate.
-
Heat the reaction mixture to reflux for several hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution and can be collected by filtration.
-
Wash the solid with a cold solvent (e.g., ethanol) and dry under vacuum to yield the pure 5-arylidene derivative.
Biological Evaluation: A Multi-faceted Approach
The therapeutic potential of the newly synthesized derivatives must be assessed through a series of robust in vitro and in vivo assays. The specific assays will depend on the intended therapeutic area, but a general workflow is presented below.
Caption: A workflow for the biological evaluation of novel thiazolidinedione derivatives.
In Vitro Assays
Protocol 3: PPARγ Transcription Factor Assay
This assay determines the ability of the compounds to activate the PPARγ receptor.
-
Plate a suitable cell line (e.g., HEK293T) in a 96-well plate and transfect with a PPARγ expression vector and a reporter plasmid containing a PPAR response element upstream of a luciferase gene.
-
After 24 hours, treat the cells with various concentrations of the test compounds. Include a known PPARγ agonist (e.g., pioglitazone) as a positive control and a vehicle (e.g., DMSO) as a negative control.
-
Incubate the cells for another 24-48 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the fold activation relative to the vehicle control and determine the EC50 values for each compound.
Protocol 4: In Vitro Glucose Uptake Assay
This assay measures the effect of the compounds on glucose uptake in insulin-sensitive cells, such as 3T3-L1 adipocytes.
-
Differentiate 3T3-L1 preadipocytes into mature adipocytes.
-
Starve the mature adipocytes in a low-glucose medium for several hours.
-
Treat the cells with various concentrations of the test compounds in the presence or absence of insulin.
-
Add a fluorescently labeled glucose analog (e.g., 2-NBDG) to the cells and incubate for a short period.
-
Wash the cells to remove excess 2-NBDG and measure the fluorescence intensity using a fluorescence plate reader.
-
Quantify the increase in glucose uptake relative to untreated controls.
In Vivo Studies
For promising compounds identified in vitro, in vivo studies are essential to evaluate their efficacy and safety in a whole-organism context.[11][12][13][14][15]
Protocol 5: Dexamethasone-Induced Diabetic Rat Model
This is a common model for inducing insulin resistance and hyperglycemia.[11]
-
Acclimatize male Wistar or Sprague-Dawley rats for one week.
-
Induce diabetes by administering dexamethasone intraperitoneally for a specified period.
-
Monitor blood glucose levels to confirm the diabetic state.
-
Administer the test compounds orally to the diabetic rats daily for a set duration (e.g., 14-28 days).
-
Measure blood glucose levels, serum insulin, and lipid profiles at regular intervals.
-
At the end of the study, collect tissues for further analysis (e.g., liver, adipose tissue).
Structure-Activity Relationship (SAR) and Data Interpretation
A systematic analysis of the biological data in conjunction with the chemical structures of the synthesized derivatives is crucial for understanding the SAR.[4][16]
Table 1: Hypothetical Biological Data for a Series of 5-Arylidene-3-(3-hydroxyphenyl)thiazolidine-2,4-dione Derivatives
| Compound ID | R-group at 5-position | PPARγ EC50 (µM) | Glucose Uptake (% increase) |
| STD-Pio | (Pioglitazone) | 0.5 | 150 |
| HP-TZD-01 | -H | > 50 | 10 |
| HP-TZD-02 | 4-OCH3-Ph | 5.2 | 85 |
| HP-TZD-03 | 4-Cl-Ph | 2.8 | 110 |
| HP-TZD-04 | 4-NO2-Ph | 8.9 | 60 |
| HP-TZD-05 | 2-Thienyl | 1.5 | 135 |
From this hypothetical data, one might infer that electron-withdrawing groups at the para-position of the phenyl ring enhance PPARγ activity, with the chloro-substituted derivative being more potent than the nitro-substituted one. The thiophene-containing derivative shows the highest potency, suggesting that heterocyclic rings at this position are favorable.
Conclusion and Future Directions
The discovery and synthesis of novel 3-(3-hydroxyphenyl)-1,3-thiazolidine-2,4-dione derivatives represent a promising avenue for the development of new therapeutic agents. The methodologies outlined in this guide provide a solid framework for the rational design, efficient synthesis, and comprehensive biological evaluation of these compounds. Future work should focus on expanding the chemical diversity of this scaffold, exploring a wider range of biological targets, and conducting in-depth mechanistic and preclinical studies on the most promising lead compounds. Computational methods, such as molecular docking and molecular dynamics simulations, can also be employed to gain deeper insights into the binding modes of these derivatives with their targets and to guide further optimization.[11][14][17][18][19]
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Srinivasa, M. G., et al. (2023). Computational and Experimental Investigation of Thiazolidinedione Derivatives as PPAR-γ Agonists for Antidiabetic Activity. ResearchGate. [Link]
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Al-Ostath, A. I., et al. (2022). Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation. PMC - PubMed Central. [Link]
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Kumar, A., et al. (2024). Exploration of Glitazone/Thiazolidinedione Derivatives: Molecular Design and Therapeutic Potential. MDPI. [Link]
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Al-Ostath, A. I., et al. (2022). (PDF) Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation. ResearchGate. [Link]
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El-Sayed, N. F., et al. (2022). Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent. PMC - PubMed Central. [Link]
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Trivedi, G., et al. (2023). Investigation of thiazolidinedione derivatives for anti-diabetic screening: synthesis, in silico analysis, and in vivo evaluation. Journal of Applied Pharmaceutical Research. [Link]
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Trivedi, G., et al. (2023). (PDF) Investigation of thiazolidinedione derivatives for anti-diabetic screening: synthesis, in silico analysis, and in vivo evaluation. ResearchGate. [Link]
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Khan, K. M., et al. (2022). Design, Synthesis, In Silico Testing, and In Vitro Evaluation of Thiazolidinone-Based Benzothiazole Derivatives as Inhibitors of α-Amylase and α-Glucosidase. MDPI. [Link]
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de Oliveira, C. B., et al. (2021). Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS. Taylor & Francis Online. [Link]
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Iqbal, M. A., et al. (2023). Novel hybrids of thiazolidinedione-1,3,4-oxadiazole derivatives: synthesis, molecular docking, MD simulations, ADMET study, in vitro, and in vivo anti-diabetic assessment. RSC Publishing. [Link]
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Singh, A., et al. (2014). Synthesis and Antibacterial Activity of Some Newer Thiazolidine-2,4-Dione Derivatives. ResearchGate. [Link]
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Kumar, G. S., et al. (2016). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. PMC - NIH. [Link]
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Alegaon, S. G., et al. (2013). Synthesis, characterization, and biological evaluation of thiazolidine-2,4-dione derivatives. ResearchGate. [Link]
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Szychowski, K. A., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. PMC. [Link]
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Kumar, A., et al. (2021). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. PMC - PubMed Central. [Link]
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Kumar, R., et al. (2017). Biological potential of thiazolidinedione derivatives of synthetic origin. PMC. [Link]
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Alheety, K. A., et al. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy. [Link]
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de Oliveira, C. B., et al. (2021). Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS. PMC - PubMed Central. [Link]
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Szychowski, K. A., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI. [Link]
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Kumar, A., et al. (2024). Exploration of Glitazone/Thiazolidinedione Derivatives: Molecular Design and Therapeutic Potential. ResearchGate. [Link]
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Methodological & Application
A Robust One-Pot Synthesis of 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione
An Application Note for Drug Development Professionals
Abstract
The 1,3-thiazolidine-2,4-dione (TZD) core is a privileged scaffold in medicinal chemistry, most notably recognized for its role in antidiabetic drugs that function as agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ).[1][2][3][4] These compounds enhance insulin sensitivity, making them crucial in the management of type 2 diabetes mellitus.[2] This application note provides a detailed, reliable, and efficient one-pot synthetic protocol for 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione, a key analog for structure-activity relationship (SAR) studies in drug discovery. The presented method emphasizes operational simplicity, cost-effectiveness, and high yield, making it suitable for both academic research and process development environments.
Introduction and Significance
Thiazolidinediones have garnered significant attention beyond their antidiabetic applications, with research exploring their potential as anti-inflammatory, anti-cancer, and antimicrobial agents.[2][5][6] The versatility of the TZD scaffold stems from the ease of substitution at the N-3 and C-5 positions, allowing for fine-tuning of its pharmacological profile.[6] The target molecule, 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione, incorporates a phenolic moiety which can serve as a crucial hydrogen bond donor/acceptor, potentially enhancing receptor binding affinity or altering pharmacokinetic properties.
Traditional multi-step syntheses often suffer from cumulative yield losses, increased solvent waste, and longer production times. One-pot methodologies, where reactants are subjected to successive chemical reactions in a single reactor, circumvent these issues.[7][8] This protocol details a one-pot approach that is both time-efficient and resource-conscious, providing a practical route to this important TZD derivative.
Reaction Principle and Mechanism
The synthesis of N-substituted thiazolidine-2,4-diones can be achieved through various routes.[1][9] The method detailed here is a one-pot, two-step condensation reaction. It begins with the formation of an N-acyl intermediate from 3-aminophenol and chloroacetyl chloride. This is followed by cyclization with a thiocyanate salt, which acts as the sulfur source. The entire sequence is performed in a single vessel, minimizing handling and purification of intermediates.
The proposed mechanism proceeds as follows:
-
Amide Formation: The primary amine of 3-aminophenol performs a nucleophilic attack on the highly electrophilic carbonyl carbon of chloroacetyl chloride, forming N-(3-hydroxyphenyl)-2-chloroacetamide. Triethylamine is used as a base to neutralize the HCl byproduct generated.
-
Thiocyanate Attack: The thiocyanate anion (SCN⁻), a potent nucleophile, displaces the chloride from the α-carbon of the chloroacetamide intermediate. This forms a thiocyanato-acetamide intermediate.
-
Intramolecular Cyclization & Hydrolysis: The nitrogen atom of the acetamide attacks the electrophilic carbon of the thiocyanate group in an intramolecular cyclization. The resulting imino-thiazolidinone intermediate is then hydrolyzed under the reaction conditions to yield the final 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione product.
Caption: Proposed reaction mechanism for the one-pot synthesis.
Detailed Experimental Protocol
This protocol is designed for the synthesis of 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione on a 10 mmol scale.
Reagents and Materials
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Volume / Mass |
| 3-Aminophenol | 591-27-5 | 109.13 | 10 | 1.09 g |
| Chloroacetyl Chloride | 79-04-9 | 112.94 | 11 | 0.88 mL |
| Potassium Thiocyanate | 333-20-0 | 97.18 | 12 | 1.17 g |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 12 | 1.67 mL |
| Acetone | 67-64-1 | 58.08 | - | 50 mL |
| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | - | As needed |
| Ethyl Acetate | 141-78-6 | 88.11 | - | ~150 mL |
| Saturated NaCl (Brine) | 7647-14-5 | 58.44 | - | ~50 mL |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | - | As needed |
Equipment
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Ice bath
-
Nitrogen inlet/outlet
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
One-Pot Synthesis Procedure
Safety Note: This procedure must be performed in a well-ventilated fume hood. Chloroacetyl chloride is highly corrosive and lachrymatory. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Setup: Assemble the three-neck flask with a magnetic stir bar, reflux condenser (with N₂ outlet), and a dropping funnel. Ensure the system is under a positive pressure of dry nitrogen.
-
Reactant Loading: To the flask, add 3-aminophenol (1.09 g, 10 mmol) and anhydrous acetone (50 mL). Stir the mixture at room temperature until the solid is fully dissolved.
-
Amide Formation: Cool the flask to 0-5 °C using an ice bath. Add triethylamine (1.67 mL, 12 mmol) to the solution. Slowly add a solution of chloroacetyl chloride (0.88 mL, 11 mmol) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour. A white precipitate of triethylamine hydrochloride will form.
-
Cyclization: Add potassium thiocyanate (1.17 g, 12 mmol) to the reaction mixture in one portion. Heat the suspension to reflux (approx. 56 °C) using the heating mantle and maintain reflux for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate solvent system.
-
Work-up: After the reaction is complete (disappearance of the intermediate), cool the mixture to room temperature. Pour the reaction mixture into 100 mL of ice-cold water.
-
Acidification & Extraction: Acidify the aqueous mixture to pH 2-3 by the slow addition of concentrated HCl. This will precipitate the crude product. Extract the product with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with water (50 mL) followed by saturated brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to afford the pure 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione as a solid.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Characterization of the Final Product
The identity and purity of the synthesized 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione should be confirmed using standard analytical techniques.
| Technique | Expected Results |
| Appearance | White to off-white crystalline solid |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~9.8 (s, 1H, -OH), ~7.3 (t, 1H, Ar-H), ~6.8-7.0 (m, 3H, Ar-H), 4.3 (s, 2H, -CH₂-) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~172 (C=O), ~168 (C=O), ~158 (Ar-C-OH), ~135 (Ar-C-N), ~130 (Ar-CH), ~120 (Ar-CH), ~116 (Ar-CH), ~115 (Ar-CH), ~35 (-CH₂-) |
| FT-IR (KBr, cm⁻¹) | ~3300-3400 (O-H stretch), ~3100 (Ar C-H stretch), ~1740 & ~1680 (C=O stretches), ~1600 (Ar C=C stretch) |
| Mass Spec. (ESI-MS) | m/z: 210.02 [M+H]⁺, 208.01 [M-H]⁻ for C₉H₇NO₃S |
Note: Exact chemical shifts (δ) may vary slightly depending on the solvent and concentration.
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive reagents (moisture contamination).2. Insufficient reflux time.3. Incorrect pH during work-up. | 1. Use freshly opened or properly stored anhydrous reagents. Ensure the system is dry.2. Monitor reaction by TLC and extend reflux time if necessary.3. Ensure pH is acidic (2-3) to precipitate the product before extraction. |
| Impure Product | 1. Incomplete reaction.2. Inefficient extraction or washing.3. Ineffective recrystallization. | 1. Ensure reaction goes to completion via TLC monitoring.2. Perform extractions and washes thoroughly.3. Adjust solvent ratio for recrystallization; cool slowly to promote crystal growth. |
| Reaction Stalls | 1. Loss of reflux temperature.2. Ineffective stirring. | 1. Check heating mantle and ensure a steady reflux is maintained.2. Use a larger stir bar or a mechanical stirrer for thick slurries. |
Conclusion
This application note presents a streamlined and effective one-pot synthesis for 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione. By combining amide formation and cyclization into a single operational step, this protocol significantly improves efficiency over classical multi-step methods. The detailed procedure, along with characterization data and a troubleshooting guide, provides researchers and drug development professionals with a robust tool for accessing this valuable thiazolidinedione analog for further biological evaluation and development.
References
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Long, N., Le Gresley, A., & Wren, S. P. (2021). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. ChemMedChem, 16(11), 1717-1736. Available at: [Link][1][9][10]
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Biasini, J. P., et al. (2022). Synthesis of Thiazolidinedione Compound Library. Molecules, 27(13), 4296. Available at: [Link][2][5]
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Belkacem, A., et al. (2010). A convenient one pot preparation of 4-thiazolidinones from enaminolactones. Records of Natural Products, 4(2), 119-125. Available at: [Link]
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Grosu, I. G., et al. (2015). One pot synthesis for thiazolidine-4-one derivatives. Farmacia, 63(3), 430-435. Available at: [Link][7]
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Jahan, K., et al. (2021). A convenient approach to synthesize substituted 5-Arylidene-3-m-tolyl thiazolidine-2, 4-diones by using morpholine as a catalyst and its theoretical study. PLOS ONE, 16(3), e0247541. Available at: [Link][3]
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Alam, M., et al. (2023). Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. Scientific Reports, 13(1), 1-20. Available at: [Link][4]
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Mallakpour, S., & Rafiee, Z. (2013). One-pot and novel route for the synthesis of 4-substituted-1,2,4-triazolidine-3,5-diones. Chinese Chemical Letters, 25(3), 483-485. Available at: [Link][8]
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Silverberg, L. J. (2015). Synthesis and Spectroscopic Properties of 2,3-Diphenyl-1,3-thiaza-4-one Heterocycles. Journal of Chemical and Pharmaceutical Research, 7(10), 54-61. Available at: [Link][11]
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Yadav, D., et al. (2022). Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. Molecules, 27(20), 6825. Available at: [Link][6]
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Hachim, M. Y., et al. (2024). Synthesis of (Z)-3-Allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one and Determination of Its Crystal Structure. Molbank, 2024(1), M1783. Available at: [Link][12]
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Khedr, M. A., et al. (2024). Synthesis of Nitrostyrylthiazolidine-2,4-dione Derivatives Displaying Antileishmanial Potential. Molecules, 29(13), 3122. Available at: [Link][13]
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Application Notes & Protocols: Evaluating the Antioxidant Capacity of 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the in vitro antioxidant potential of 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione. This compound, featuring a thiazolidine-2,4-dione (TZD) core and a phenolic moiety, is of significant interest due to the known biological activities of the TZD scaffold and the antioxidant potential conferred by the hydroxyphenyl group.[1][2][3]
Oxidative stress, an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases.[2] Consequently, the identification of novel antioxidant compounds is a critical area of research. A robust evaluation of a compound's antioxidant profile cannot rely on a single method, as different assays operate via distinct chemical mechanisms.[4][5] This guide presents detailed protocols for three widely accepted spectrophotometric assays—DPPH, FRAP, and ABTS—to create a comprehensive and reliable antioxidant profile for the target molecule.
Section 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle and Mechanism
The DPPH assay is one of the most common and straightforward methods for initial antioxidant screening.[6][7] It is based on the ability of an antioxidant to scavenge the stable DPPH free radical.[6][8] The DPPH radical is characterized by a deep violet color in solution, with a strong absorbance maximum around 517 nm.[6][8][9]
When the antioxidant compound, in this case, 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione, donates a hydrogen atom or an electron to the DPPH radical, it neutralizes the radical, forming the reduced DPPH-H.[10][11] This reduction results in a stoichiometric loss of the violet color, changing to a pale yellow, which is measured as a decrease in absorbance at 517 nm.[6][8] The degree of decolorization is directly proportional to the radical scavenging activity of the compound.[8] The reaction is primarily driven by a Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT) mechanism, with the specific pathway depending on the antioxidant's structure and the solvent used.[12][13]
Caption: DPPH radical scavenging mechanism.
Application Notes: Field-Proven Insights
-
Causality of Solvent Choice: The DPPH assay is typically performed in an organic solvent like methanol or ethanol because the DPPH radical is poorly soluble in aqueous solutions.[6][9] The choice of solvent can influence the reaction kinetics and the measured antioxidant capacity. For 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione, methanol is a suitable starting point, but consistency across all experiments is paramount for reproducibility.
-
Significance of Dark Incubation: The DPPH radical is light-sensitive. To prevent photochemical degradation and ensure that the observed absorbance decrease is solely due to the action of the antioxidant, the reaction must be carried out in the dark.[11] This is a critical step for the trustworthiness of the results.
-
Kinetic Considerations: The reaction between an antioxidant and DPPH is not always instantaneous. It is advisable to perform a preliminary time-course experiment (e.g., reading absorbance at 5, 15, 30, and 60 minutes) to determine the time required to reach a reaction plateau or steady state. A 30-minute incubation is a common starting point.[11]
-
Self-Validating System: The protocol's integrity relies on controls. A blank (solvent + DPPH reagent) is essential to establish the initial absorbance. A positive control , such as Trolox or Ascorbic Acid, must be run in parallel to validate the assay's performance and provide a benchmark for comparison.
Detailed Experimental Protocol: DPPH Assay
A. Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Accurately weigh 3.94 mg of DPPH powder and dissolve it in 100 mL of methanol. Store this solution in an amber bottle at 4°C. Before use, dilute this stock solution with methanol to obtain an absorbance of approximately 1.0 ± 0.1 at 517 nm.[9] This is the working solution.
-
Test Compound Stock Solution (1 mg/mL): Prepare a stock solution of 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione in methanol.
-
Serial Dilutions: From the stock solution, prepare a series of dilutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) in methanol.
-
Positive Control (Trolox): Prepare a stock solution and serial dilutions of Trolox in methanol, using the same concentration range as the test compound.
B. Experimental Procedure (96-Well Plate Format):
-
Pipette 100 µL of the various concentrations of the test compound, positive control, or methanol (for the blank) into the wells of a 96-well microplate.
-
Add 100 µL of the DPPH working solution to all wells.
-
Mix gently by pipetting or using a plate shaker for 1 minute.
-
Cover the plate with a lid or aluminum foil and incubate in the dark at room temperature for 30 minutes.[11]
-
Measure the absorbance of each well at 517 nm using a microplate reader.
C. Data Analysis:
-
Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula: % Inhibition = [ (Ablank - Asample) / Ablank ] × 100 Where:
-
Ablank is the absorbance of the DPPH solution with methanol.
-
Asample is the absorbance of the DPPH solution with the test compound or standard.
-
-
Determine the IC₅₀ Value: Plot the % Inhibition against the concentration of the test compound. The IC₅₀ value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals and is determined by interpolation from the graph. A lower IC₅₀ value indicates higher antioxidant activity.
-
Calculate Trolox Equivalent Antioxidant Capacity (TEAC): Create a standard curve by plotting the % Inhibition of Trolox against its concentration. The TEAC value of the test compound can be expressed as µM of Trolox equivalents per µM of the test compound.[14]
Section 2: FRAP (Ferric Reducing Antioxidant Power) Assay
Principle and Mechanism
The FRAP assay measures the total antioxidant power of a sample based on its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[15] This assay is not a measure of radical scavenging but rather a quantification of the electron-donating capability of an antioxidant.[16] The reaction is conducted in an acidic environment (pH 3.6), where a colorless ferric complex with 2,4,6-tripyridyl-s-triazine (TPTZ) is reduced to a ferrous-TPTZ complex.[15][17] This reduction results in the formation of an intense blue-colored product, which is measured spectrophotometrically at an absorbance maximum of 593 nm.[15][17] The intensity of the blue color is directly proportional to the reducing power of the antioxidants present in the sample.[15]
Caption: FRAP assay reduction mechanism.
Application Notes: Field-Proven Insights
-
Rationale for Acidic pH: The low pH of 3.6 is critical for the assay's chemistry. It maintains the solubility of iron and increases the redox potential of the Fe³⁺/Fe²⁺ couple, thereby facilitating the reduction reaction by antioxidants.[16]
-
Mechanism Specificity: It is crucial to understand that FRAP only measures the reducing capability of a compound.[16] It will respond strongly to the phenolic hydroxyl group on the test molecule. However, it will not detect antioxidants that act via hydrogen atom transfer (HAT) mechanisms, such as certain thiols. This is why it must be used in conjunction with other assays for a complete picture.
-
Temperature and Time Control: The FRAP reaction is typically fast. Incubating the FRAP reagent at 37°C before the reaction ensures optimal and consistent reaction conditions.[16] The reading time is also critical; a standard 4-6 minute reaction time is often used, and this must be kept consistent across all samples and standards for reliable results.[15][16]
-
Standard Curve Integrity: The assay is quantified against a standard curve, typically made with ferrous sulfate (FeSO₄·7H₂O) or Trolox. The linearity of this curve is a direct check on the validity of the experiment. Any deviation suggests issues with reagent preparation or experimental execution.
Detailed Experimental Protocol: FRAP Assay
A. Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid in 1 L of deionized water. Adjust pH to 3.6.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.
-
Ferric Chloride Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.
-
FRAP Working Reagent: Prepare fresh daily by mixing the Acetate Buffer, TPTZ Solution, and Ferric Chloride Solution in a 10:1:1 (v/v/v) ratio.[16] Incubate this reagent at 37°C for 15 minutes before use.[16]
-
Test Compound: Prepare stock and serial dilutions of 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione as described for the DPPH assay.
-
Standard (Ferrous Sulfate): Prepare a 1 mM stock solution of FeSO₄·7H₂O in deionized water. From this, prepare a series of dilutions (e.g., 1000, 500, 250, 125, 62.5 µM) for the standard curve.
B. Experimental Procedure (96-Well Plate Format):
-
Add 20 µL of the test compound dilutions, standards, or solvent (for the blank) to the wells of a 96-well plate.
-
Add 180 µL of the pre-warmed FRAP working reagent to all wells.[16]
-
Mix and incubate at 37°C for exactly 6 minutes.
-
Measure the absorbance at 593 nm.
C. Data Analysis:
-
Generate a Standard Curve: Subtract the blank reading from the standard readings and plot the absorbance at 593 nm against the concentration of Fe²⁺ (µM).
-
Calculate FRAP Value: Using the linear regression equation from the standard curve (y = mx + c), determine the Fe²⁺ equivalent concentration for your test sample. The FRAP value is expressed as µM of Fe²⁺ equivalents per µM or mg/mL of the test compound.
Section 3: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
Principle and Mechanism
The ABTS assay, also known as the TEAC (Trolox Equivalent Antioxidant Capacity) assay, measures a compound's ability to scavenge the stable ABTS radical cation (ABTS•⁺).[18][19] Unlike the DPPH radical, the ABTS•⁺ radical is soluble in both aqueous and organic solvents, making this assay applicable to a wider range of compounds, including both hydrophilic and lipophilic antioxidants.[20][21]
The ABTS•⁺ is generated by oxidizing ABTS with a strong oxidizing agent, such as potassium persulfate.[19][20] This reaction produces a characteristic blue-green radical solution with absorption maxima at 415, 645, 734, and 815 nm.[22][23] The measurement is typically performed at 734 nm to minimize interference from colored compounds.[18][19] When an antioxidant is added, it donates a hydrogen atom or an electron to the ABTS•⁺, neutralizing it and causing a reduction in the absorbance.[19] This decolorization is proportional to the antioxidant's concentration and potency.
Caption: ABTS radical cation scavenging mechanism.
Application Notes: Field-Proven Insights
-
Radical Generation is Key: The ABTS radical cation must be pre-generated before the addition of the sample.[20] This is a key difference from some older methods. The protocol requires allowing the ABTS and potassium persulfate mixture to stand in the dark for 12-16 hours to ensure the complete formation of the radical.[24]
-
Absorbance Standardization: For assay consistency, the ABTS•⁺ working solution must be diluted with a suitable solvent (e.g., PBS or ethanol) to a specific absorbance value at 734 nm (typically 0.70 ± 0.05) before use.[24] This step normalizes the starting radical concentration for every experiment, ensuring the trustworthiness of comparative results.
-
Versatility and Comparison to DPPH: The ABTS radical is more versatile than DPPH as it is reactive over a broader pH range and is soluble in both aqueous and organic media. This makes it suitable for analyzing a wider variety of samples. The results from ABTS and DPPH assays are often well-correlated but may differ depending on the specific stereochemistry of the antioxidant compound.
-
Positive Control: Trolox, a water-soluble analog of Vitamin E, is the gold standard for this assay, and results are almost always expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[25]
Detailed Experimental Protocol: ABTS Assay
A. Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•⁺ Radical Solution (Stock): Mix the ABTS stock solution and the potassium persulfate solution in a 1:1 (v/v) ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[24] This stock is stable for up to two days when stored in the dark at 4°C.
-
ABTS•⁺ Working Solution: Before the assay, dilute the ABTS•⁺ radical stock solution with Phosphate Buffered Saline (PBS, pH 7.4) or ethanol to an absorbance of 0.70 ± 0.05 at 734 nm.[24]
-
Test Compound and Trolox Standard: Prepare stock solutions and serial dilutions as described for the DPPH assay.
B. Experimental Procedure (96-Well Plate Format):
-
Add 20 µL of the test compound dilutions, Trolox standards, or solvent (for the blank) to the wells of a 96-well plate.
-
Add 180 µL of the ABTS•⁺ working solution to all wells.
-
Mix and incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
C. Data Analysis:
-
Calculate % Inhibition using the same formula as the DPPH assay.
-
Determine Trolox Equivalent Antioxidant Capacity (TEAC): Plot a standard curve of % Inhibition versus Trolox concentration. Use the linear regression equation to calculate the TEAC for the test compound. The TEAC is often expressed as the concentration of Trolox that has the equivalent antioxidant activity as a 1 mM solution of the substance under investigation.
Section 4: Data Synthesis and Visualization
Assay Comparison and Expected Outcome
A comprehensive antioxidant profile for 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione requires synthesizing the results from all three assays. The 3-hydroxyphenyl group is the putative pharmacophore responsible for the antioxidant activity, capable of both donating a hydrogen atom and a single electron.
| Feature | DPPH Assay | FRAP Assay | ABTS Assay |
| Mechanism | Mixed HAT/SET (Radical Scavenging)[12][13] | SET (Reducing Power)[16] | Mixed HAT/SET (Radical Scavenging)[26] |
| Wavelength | ~517 nm[8] | ~593 nm[15] | ~734 nm[19] |
| Reaction pH | Neutral (in solvent) | Acidic (pH 3.6)[15] | Neutral (typically pH 7.4) |
| Radical/Complex | DPPH• (Violet) | Fe³⁺-TPTZ (Colorless) | ABTS•⁺ (Blue-Green) |
| Pros | Simple, inexpensive, good for initial screening.[6][8] | Fast, reproducible, measures total reducing power.[15] | Applicable to hydrophilic & lipophilic compounds, stable radical.[20][21] |
| Cons | Radical not soluble in water, potential interferences.[6] | Not a measure of radical scavenging, non-physiological pH.[16] | Requires pre-generation of the radical. |
We hypothesize that 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione will show positive activity in all three assays due to its phenolic structure. Strong activity in DPPH and ABTS assays would confirm its ability to scavenge free radicals, while a high FRAP value would validate its capacity to act as a reducing agent. Comparing the TEAC values from DPPH and ABTS can provide further insight into its reactivity with different radical species.
Workflow Visualization
Caption: General workflow for antioxidant capacity assessment.
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Matyjaszczyk, I. Technical Manual Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Chemical Method). Available at: [Link]
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Cell Biolabs, Inc. OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS). Available at: [Link]
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Bhushan P Pimple, Dr. (2020). Antioxidant Assay Principle & Process (DPPH & H2O2). YouTube. Available at: [Link]
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Assay Genie. Technical Manual FRAP (ferric reduction antioxidant potential) Assay Kit. Available at: [Link]
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Chayaratanasin, P., et al. (2015). Validation of Analytical Methods for Plasma Total Antioxidant Capacity by Comparing with Urinary 8-Isoprostane Level. ResearchGate. Available at: [Link]
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Application Notes and Protocols for Evaluating the Cytotoxicity of 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione
Introduction: Unveiling the Cytotoxic Profile of a Novel Thiazolidinedione Derivative
The thiazolidinedione (TZD) scaffold is a cornerstone in medicinal chemistry, most notably recognized for its utility in developing insulin-sensitizing drugs for type 2 diabetes.[1][2][3] These compounds primarily exert their effects by activating peroxisome proliferator-activated receptors (PPARs), which are key regulators of glucose and lipid metabolism.[3] However, the therapeutic journey of some TZD derivatives has been marred by unforeseen cytotoxicity, such as hepatotoxicity, which has led to restricted use or withdrawal from the market.[4] This underscores the critical importance of early and comprehensive cytotoxicological assessment in the drug development pipeline for any new TZD-based compound.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of various cell-based assays to thoroughly evaluate the cytotoxic potential of a novel TZD derivative, 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione. The presence of the thiazolidine-2,4-dione ring suggests a potential for biological activity, and a comprehensive understanding of its cytotoxic profile is paramount for its future development.[4][5]
This guide will not merely list procedural steps but will delve into the rationale behind the selection of multiple assays, the choice of appropriate cell models, and the interpretation of the data generated. By employing a multi-parametric approach, we can construct a robust and nuanced understanding of the compound's effects on cell health, moving beyond a simple live/dead dichotomy.
Strategic Approach to Cytotoxicity Testing
A single cytotoxicity assay provides only one perspective on a compound's interaction with a cell. A comprehensive evaluation of 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione necessitates a multi-assay, multi-cell line strategy to capture the full spectrum of potential cytotoxic mechanisms. This approach allows for the identification of specific cellular targets and pathways affected by the compound.
Our recommended testing funnel starts with broad-spectrum viability assays and progresses to more specific assays to elucidate the mechanism of cell death.
Caption: A streamlined workflow of the MTT cytotoxicity assay.
Protocol 1: MTT Assay
Materials:
-
3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione (stock solution in DMSO)
-
Selected cell lines (HepG2, HEK293, A549, HFF-1)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) [6]* Solubilization solution (e.g., 0.1% NP-40 in isopropanol with 4 mM HCl, or SDS-HCl solution) [6][7]* Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. [8]Incubate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione in complete culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. [8]Carefully remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, and 72 hours to assess both acute and prolonged cytotoxic effects.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well. [9][10]5. Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. [10]Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization. [6]7. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. [10]A reference wavelength of 630 nm or higher can be used to subtract background absorbance. Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability). [11][12][13]
PART 2: Elucidating the Mechanism of Cytotoxicity
If the initial screening reveals significant cytotoxicity, the next step is to investigate the underlying mechanism. Is the compound causing cell death through membrane damage (necrosis) or a programmed cellular process (apoptosis)?
Membrane Integrity Assessment: The LDH Release Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the release of the cytosolic enzyme LDH from cells with a compromised plasma membrane. [14][15]LDH is a stable enzyme that is rapidly released into the cell culture supernatant upon cell lysis. [14][16]This assay is a reliable indicator of necrosis or late-stage apoptosis.
Caption: Principle of the LDH assay for measuring cytotoxicity.
Protocol 2: LDH Release Assay
Materials:
-
LDH cytotoxicity assay kit (commercially available kits are recommended for consistency)
-
Treated cell culture supernatants (from the same experiment as the MTT assay, if possible)
-
96-well assay plate
-
Microplate reader
Procedure:
-
Prepare Controls: Set up the following controls in triplicate on a new 96-well plate:
-
Spontaneous LDH Release: Supernatant from untreated cells.
-
Maximum LDH Release: Supernatant from cells treated with a lysis buffer (e.g., Triton X-100) provided in the kit. [17][18] * Background Control: Culture medium without cells. [18]2. Sample Collection: Carefully collect the cell culture supernatant from the wells treated with 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione.
-
-
Assay Reaction: Transfer the supernatants to the new 96-well plate. Add the LDH reaction mixture (as per the kit manufacturer's instructions) to each well. [18]4. Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader. [18] Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated Sample - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] x 100
Lysosomal Integrity: The Neutral Red Uptake Assay
The Neutral Red assay is another viability test that assesses the integrity of lysosomes. [19][20]Viable cells take up the neutral red dye and accumulate it in their lysosomes. [8][19][21]When cells are damaged, their ability to retain the dye is diminished. This assay provides a different perspective on cell health compared to metabolic or membrane integrity assays.
Protocol 3: Neutral Red Uptake Assay
Materials:
-
Neutral Red solution (e.g., 0.33 g/L in ultra-pure water) [22]* Destain solution (e.g., 50% ethanol, 49% water, 1% glacial acetic acid) [22]* 96-well plate with treated cells
-
Microplate reader
Procedure:
-
Dye Incubation: After compound treatment, remove the culture medium and add 100 µL of Neutral Red solution to each well. [22]2. Incubation: Incubate the plate for 2-4 hours at 37°C to allow for dye uptake by viable cells. [21]3. Washing: Carefully remove the Neutral Red solution and wash the cells with PBS to remove any unincorporated dye. [22]4. Dye Extraction: Add 150 µL of the destain solution to each well to extract the dye from the lysosomes. [22]5. Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 540 nm. [19][21] Data Analysis: Calculate the percentage of viability similar to the MTT assay.
PART 3: Delving Deeper into the Mode of Cell Death
Understanding whether 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione induces apoptosis (programmed cell death) or necrosis (uncontrolled cell death) is crucial for risk assessment and mechanistic understanding. [23]
Differentiating Apoptosis and Necrosis: Annexin V & Propidium Iodide Staining
This flow cytometry-based assay is a gold standard for distinguishing between apoptotic and necrotic cells.
-
Annexin V: A protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. [24]* Propidium Iodide (PI): A fluorescent nucleic acid stain that can only enter cells with a compromised membrane, a hallmark of late apoptosis and necrosis.
| Cell Population | Annexin V Staining | PI Staining | Interpretation |
| 1 | Negative | Negative | Viable cells |
| 2 | Positive | Negative | Early apoptotic cells |
| 3 | Positive | Positive | Late apoptotic/necrotic cells |
| 4 | Negative | Positive | Necrotic cells |
Protocol 4: Annexin V/PI Staining
Materials:
-
Annexin V-FITC/PI apoptosis detection kit
-
Treated cells (both adherent and suspension)
-
Flow cytometer
Procedure:
-
Cell Preparation: Following treatment, harvest the cells (including any floating cells in the supernatant).
-
Staining: Resuspend the cells in the binding buffer provided in the kit and add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Measuring Caspase Activation: A Hallmark of Apoptosis
Caspases are a family of proteases that are key mediators of apoptosis. [25]Assays that measure the activity of specific caspases, such as caspase-3/7 (effector caspases), provide strong evidence for apoptosis. [26]Commercially available kits provide a luminescent or fluorescent readout that is proportional to caspase activity.
Data Interpretation and Reporting
A comprehensive report on the cytotoxicity of 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione should include:
-
IC50 Values: A table summarizing the IC50 values obtained from the MTT and Neutral Red assays for each cell line at different time points. [11]* Dose-Response Curves: Graphical representations of the dose-response relationships. [12]* Mechanism of Cell Death: A clear conclusion on whether the compound induces apoptosis, necrosis, or a combination of both, supported by data from the LDH, Annexin V/PI, and caspase assays.
-
Cell Line Selectivity: A comparison of the compound's cytotoxicity in cancerous versus non-cancerous cell lines to assess its therapeutic index.
By following this structured and multi-faceted approach, researchers can generate a robust and reliable cytotoxic profile for 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione, providing essential information for its continued development as a potential therapeutic agent.
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- 23. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
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- 26. アポトーシスアッセイ [promega.jp]
Protocol for Knoevenagel Condensation in the Synthesis of 5-(3-Hydroxybenzylidene)thiazolidine-2,4-dione
An Application Note for Researchers
Abstract and Significance
Thiazolidine-2,4-diones (TZDs) are a class of heterocyclic compounds that serve as a foundational scaffold in medicinal chemistry, exhibiting a wide range of pharmacological activities, including antidiabetic, antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The functionalization of the TZD core, particularly at the C5 position, is a key strategy for developing novel therapeutic agents. The Knoevenagel condensation is a powerful and reliable carbon-carbon bond-forming reaction ideally suited for this purpose.[5][6] It involves the reaction of an active methylene compound, in this case, thiazolidine-2,4-dione, with an aldehyde or ketone.[6]
This application note provides a comprehensive, field-proven protocol for the synthesis of 5-(3-Hydroxybenzylidene)thiazolidine-2,4-dione via the Knoevenagel condensation of 3-hydroxybenzaldehyde and thiazolidine-2,4-dione. We will delve into the mechanistic underpinnings of the reaction, explain the rationale behind the selection of reagents and conditions, and provide a detailed, step-by-step guide for synthesis, purification, and characterization.
Reaction Principle and Mechanism
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[6] The reaction is typically catalyzed by a weak base, such as a primary or secondary amine like piperidine.[7][8]
The key steps are as follows:
-
Enolate Formation: The basic catalyst (piperidine) abstracts an acidic proton from the active methylene group (C5) of the thiazolidine-2,4-dione ring. This deprotonation is facilitated by the two adjacent electron-withdrawing carbonyl groups, which stabilize the resulting enolate anion through resonance.[6][9]
-
Nucleophilic Attack: The resonance-stabilized enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-hydroxybenzaldehyde. This forms a tetrahedral intermediate.[8]
-
Dehydration: The intermediate undergoes elimination of a water molecule (dehydration) to form the final, stable α,β-unsaturated product, 5-(3-Hydroxybenzylidene)thiazolidine-2,4-dione.[6][7]
The use of a weak base is critical; a strong base could induce an undesired self-condensation of the aldehyde.[6]
Caption: Figure 1: Mechanism of the Knoevenagel Condensation.
Detailed Experimental Protocol
This protocol is designed for the synthesis of 5-(3-Hydroxybenzylidene)thiazolidine-2,4-dione on a standard laboratory scale.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Molar Eq. | Notes |
| 3-Hydroxybenzaldehyde | 122.12 | 1.22 g | 10.0 | 1.0 | Purity >98% |
| Thiazolidine-2,4-dione | 117.15 | 1.17 g | 10.0 | 1.0 | Purity >98% |
| Piperidine | 85.15 | 0.085 g (0.1 mL) | ~1.0 | 0.1 | Catalyst |
| Ethanol (95%) | 46.07 | 30 mL | - | - | Solvent |
| Glacial Acetic Acid | 60.05 | 0.06 g (0.06 mL) | ~1.0 | 0.1 | Co-catalyst (optional) |
Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Buchner funnel and filter flask
-
Beakers and graduated cylinders
-
TLC plates (Silica gel 60 F254) and development chamber
-
Melting point apparatus
Synthesis Procedure
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxybenzaldehyde (1.22 g, 10.0 mmol) and thiazolidine-2,4-dione (1.17 g, 10.0 mmol).
-
Solvent Addition: Add 30 mL of 95% ethanol to the flask. Stir the mixture at room temperature until the solids are mostly dissolved.
-
Catalyst Addition: Using a micropipette, add piperidine (0.1 mL, ~1.0 mmol) to the reaction mixture. Insight: Piperidine is a sufficiently weak base to catalyze the reaction without promoting unwanted side reactions.[6] Some protocols also add a catalytic amount of glacial acetic acid at this stage to create a buffer system, which can improve yields.[10][11]
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-85°C) using a heating mantle.
-
Monitoring: Allow the reaction to proceed under reflux for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (1:1 v/v). The product spot should be more polar than the starting aldehyde.[12]
-
Isolation: Once the reaction is complete (as indicated by TLC), remove the flask from the heat source and allow it to cool to room temperature. A yellow precipitate should form.
-
Work-up: Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with a small amount of cold ethanol (2 x 5 mL) to remove any soluble impurities.
-
Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight.
Purification
The crude product can be purified by recrystallization from an ethanol/water solvent system to obtain a high-purity solid.[12]
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
Slowly add water dropwise until the solution becomes slightly turbid.
-
Heat the mixture gently until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with cold ethanol/water, and dry as before.
Workflow and Characterization
Caption: Figure 2: Experimental Workflow for Synthesis and Characterization.
Expected Results & Characterization Data
-
Appearance: Pale yellow to yellow solid.
-
Yield: Typically 80-90% after purification.
-
Melting Point: Literature values should be consulted for comparison.
-
FTIR (KBr, cm⁻¹): Expect characteristic peaks for O-H stretch (~3300-3400), N-H stretch (~3100-3200), C=O stretches (two bands, ~1680-1750), and C=C stretch (~1600).[13]
-
¹H NMR (DMSO-d₆, δ ppm): Expect a singlet for the vinyl proton (=CH) around 7.5-8.0 ppm. Aromatic protons will appear in the 6.8-7.4 ppm region. The N-H proton of the TZD ring will appear as a broad singlet at high chemical shift (>12 ppm), and the phenolic O-H will also be present.[13][14]
-
¹³C NMR (DMSO-d₆, δ ppm): Two distinct carbonyl carbon signals are expected around 165-175 ppm. Signals for the aromatic and vinyl carbons will also be present.[3][13]
-
Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated molecular weight of the product (C₉H₇NO₃S, M.W. = 209.22).
Conclusion
The Knoevenagel condensation provides an efficient, high-yielding, and operationally simple method for the synthesis of 5-(3-Hydroxybenzylidene)thiazolidine-2,4-dione.[5] The protocol described herein is robust and can be adapted for the synthesis of a diverse library of 5-arylidene-2,4-thiazolidinediones by substituting various aromatic aldehydes. The resulting compounds are of significant interest to drug development professionals for screening against a variety of biological targets.
References
-
Proposed mechanism of Knoevenagel condensation for the synthesis of thiazolidinedione derivatives in DES.. - ResearchGate. (n.d.). Retrieved from [Link]
-
Mechanism of Knoevenagel condensation reaction of TZD. - ResearchGate. (n.d.). Retrieved from [Link]
-
Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Efficient synthesis of Benzylidenethiazolidine-2, 4-dione derivatives using organo catalyst (DABCO) in aqueous - Journal of Materials and Environmental Science. (n.d.). Retrieved from [Link]
-
Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - NIH. (n.d.). Retrieved from [Link]
-
Knoevenagel condensation - Wikipedia. (n.d.). Retrieved from [Link]
-
Piperidine and acetic acid as catalysts for Knoevenagel condensation. - ResearchGate. (n.d.). Retrieved from [Link]
-
The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. (n.d.). Retrieved from [Link]
-
Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast - ResearchGate. (2025, August 10). Retrieved from [Link]
-
Recent Approaches in the Synthesis of 5-Arylidene-2,4-thiazolidinedione Derivatives Using Knoevenagel Condensation | Bentham Science Publishers. (2023, February 1). Retrieved from [Link]
-
SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME NEW 4- THIAZOLIDINONES - Connect Journals. (n.d.). Retrieved from [Link]
-
Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature a - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids - PubMed Central. (n.d.). Retrieved from [Link]
-
Scheme 2 Knoevenagel condensation of 2,4-thiazolidinedione and aryl aldehydes. (n.d.). Retrieved from [Link]
-
Synthesis and Biological Activity of Some New Thiazolidinone Derivatives - Systematic Reviews in Pharmacy. (n.d.). Retrieved from [Link]
-
Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives - MDPI. (n.d.). Retrieved from [Link]
-
(PDF) Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. (2020, May 14). Retrieved from [Link]
-
Synthesis, characterization, and biological evaluation of thiazolidine-2,4-dione derivatives. (2025, August 5). Retrieved from [Link]
-
Synthesis of Thiazolidinedione Compound Library - SciSpace. (2022, July 5). Retrieved from [Link]
-
Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC - NIH. (n.d.). Retrieved from [Link]
-
Novel hybrids of thiazolidinedione-1,3,4-oxadiazole derivatives: synthesis, molecular docking, MD simulations, ADMET study, in vitro, and in vivo anti-diabetic assessment - RSC Publishing. (2023, January 9). Retrieved from [Link]
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- 3. Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel hybrids of thiazolidinedione-1,3,4-oxadiazole derivatives: synthesis, molecular docking, MD simulations, ADMET study, in vitro , and in vivo ant ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07247E [pubs.rsc.org]
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- 9. researchgate.net [researchgate.net]
- 10. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Note & Protocol: A Stability-Indicating HPLC Method for Purity Determination of 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione
Abstract
This document outlines a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione. The method is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from theoretical principles to practical application. It is capable of separating the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities.[1][2][3] The protocol includes system suitability parameters, detailed analytical procedures, and a forced degradation study protocol compliant with International Council for Harmonisation (ICH) guidelines to demonstrate the method's specificity and stability-indicating properties.[4][5]
Introduction: The Analytical Challenge
3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione belongs to the thiazolidinedione class of compounds, which are of significant interest in pharmaceutical research.[6][7][8] Accurate determination of purity is a critical aspect of drug development and quality control, ensuring the safety and efficacy of the final product. A stability-indicating analytical method is a validated quantitative procedure that can detect changes in the quality of the drug substance over time due to environmental factors such as temperature, humidity, and light.[3][9] The primary challenge lies in developing a method that can resolve the main compound from a multitude of structurally similar impurities and degradation products that may form during synthesis, formulation, and storage.[2][10]
This application note addresses this challenge by providing a detailed HPLC method. The choice of a reversed-phase gradient elution method is based on its versatility and high resolving power for a wide range of analyte polarities, which is essential for separating the polar parent compound from potentially less polar or more polar degradation products.[10][11]
Chromatographic Method and Rationale
The selection of chromatographic parameters is pivotal for achieving the desired separation. Each parameter was chosen to ensure robustness, reproducibility, and optimal resolution.
Table 1: Optimized HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for aromatic compounds. A 250 mm length enhances resolution, and the 5 µm particle size offers a good balance between efficiency and backpressure.[12] |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid acts as a buffer and an ion-pairing agent, improving peak shape for polar, ionizable compounds by suppressing the ionization of silanol groups on the silica support.[11] |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC, offering low viscosity and UV transparency. Its elution strength is suitable for a wide range of compounds.[11] |
| Gradient Elution | See Table 2 | A gradient is necessary to elute both polar and non-polar impurities that may be present, ensuring a reasonable analysis time while maintaining good resolution.[10] |
| Flow Rate | 1.0 mL/min | This flow rate provides a good balance between analysis time and chromatographic efficiency for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and improves peak shape. |
| Detection Wavelength | 275 nm | This wavelength was selected based on the UV absorbance maximum of the 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione chromophore, providing good sensitivity for the parent compound and likely for structurally related impurities. |
| Injection Volume | 10 µL | A small injection volume minimizes potential band broadening and is suitable for the intended concentration range. |
| Diluent | 50:50 Acetonitrile:Water | This mixture ensures the solubility of the analyte and is compatible with the mobile phase, preventing peak distortion. |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 40 | 60 |
| 25.0 | 10 | 90 |
| 30.0 | 10 | 90 |
| 30.1 | 95 | 5 |
| 35.0 | 95 | 5 |
Experimental Protocols
-
3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione reference standard
-
Acetonitrile (HPLC grade)
-
Formic acid (ACS grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of the reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (0.1 mg/mL): Prepare in the same manner as the working standard solution using the sample to be analyzed.
Before sample analysis, the chromatographic system must be equilibrated and its performance verified.
Table 3: System Suitability Criteria
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, which is crucial for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and good separation performance. |
| %RSD of Peak Area | ≤ 2.0% (for n=5 injections) | Demonstrates the precision and reproducibility of the system.[10] |
Protocol:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Make five replicate injections of the Working Standard Solution.
-
Calculate the tailing factor, theoretical plates, and the relative standard deviation (%RSD) of the peak areas.
-
Proceed with sample analysis only if all SST criteria are met.
Forced Degradation Study Protocol
A forced degradation study is essential to demonstrate the stability-indicating nature of the method.[1][3][5] The goal is to achieve 5-20% degradation of the API.[4][13]
Caption: Workflow for the forced degradation study.
Protocol:
-
Acid Hydrolysis: To 1 mL of the Standard Stock Solution, add 1 mL of 0.1 M HCl. Keep at 60°C for 8 hours. Cool, neutralize with 1 mL of 0.1 M NaOH, and dilute to 10 mL with diluent.
-
Base Hydrolysis: To 1 mL of the Standard Stock Solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours. Neutralize with 1 mL of 0.1 M HCl and dilute to 10 mL with diluent.
-
Oxidative Degradation: To 1 mL of the Standard Stock Solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to 10 mL with diluent.
-
Thermal Degradation: Keep a known quantity of the solid API in a hot air oven at 80°C for 48 hours. Dissolve to obtain a final concentration of 0.1 mg/mL in diluent.
-
Photolytic Degradation: Expose the solid API and a solution of the API (0.1 mg/mL in diluent) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5][13]
Analyze all stressed samples, along with an unstressed control sample, using the HPLC method. Evaluate the resulting chromatograms for the appearance of new peaks and a decrease in the area of the main peak. Peak purity analysis using a photodiode array (PDA) detector is recommended to ensure that the main peak is free from co-eluting impurities.
Data Interpretation and Reporting
The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Calculation: % Purity = (Area of API Peak / Total Area of all Peaks) x 100
For the forced degradation study, report the % degradation and the relative retention times (RRT) of all degradation products.
Table 4: Example Data from Forced Degradation Study
| Stress Condition | % Degradation | RRT of Major Degradants |
| Acid Hydrolysis | 12.5 | 0.85, 1.15 |
| Base Hydrolysis | 8.2 | 0.78 |
| Oxidative | 5.5 | 1.22 |
| Thermal | 2.1 | 0.92 |
| Photolytic | 4.8 | 1.08 |
The results should demonstrate that all degradation products are well-resolved from the main API peak, confirming the stability-indicating nature of the method.
Conclusion
The described RP-HPLC method is specific, robust, and stability-indicating for the purity determination of 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione. The detailed protocols for system suitability and forced degradation ensure that the method can be reliably implemented in a quality control or research environment. This application note serves as a comprehensive guide for analysts, providing the necessary framework for accurate and reproducible purity analysis.
References
-
International Journal of Trend in Scientific Research and Development (IJTSRD). Stability Indicating HPLC Method Development – A Review. [Link]
-
Journal of Applied Pharmaceutical Science. Stability-indicating HPLC method optimization using quality. [Link]
-
SciSpace. Stability Indicating HPLC Method Development and Validation. [Link]
-
LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. Stability Indicating HPLC Method Development: A Review. [Link]
-
24x7 Pharma. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
Phenomenex. Reversed Phase HPLC Method Development. [Link]
-
Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
-
MedCrave. Forced Degradation Studies. [Link]
-
Oxford University Press. Thiazolidinediones: Recent Development in Analytical Methodologies. [Link]
-
SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
-
ResearchGate. Thiazolidinediones: Recent Development in Analytical Methodologies. [Link]
-
PubMed. Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. [Link]
-
ResearchGate. Force degradation of PIO by stability indicating RP-HPLC method. [Link]
-
BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
-
PubMed Central. Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation. [Link]
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application of 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione in antimicrobial testing
Application Notes & Protocols
Topic: Evaluation of 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione for Antimicrobial Activity
Introduction: The Quest for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. Thiazolidinediones (TZDs), a class of sulfur-containing heterocyclic compounds, have emerged as a pharmacologically significant scaffold.[1] While renowned for their use as antidiabetic agents (e.g., Pioglitazone, Rosiglitazone), their structural versatility has enabled the exploration of a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The core TZD ring offers multiple positions for chemical modification, allowing for the fine-tuning of its biological profile.[3]
This application note focuses on 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione , a representative member of the TZD family. We provide a detailed guide for researchers to systematically evaluate its antimicrobial potential using standardized, validated laboratory protocols. The methodologies described herein are grounded in the performance standards for antimicrobial susceptibility testing (AST) established by authoritative bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5][6]
Hypothesized Mechanism of Action
Thiazolidinedione derivatives are thought to exert their antimicrobial effects through multiple mechanisms, a crucial feature for combating resistance. While the primary mechanism for their antidiabetic effect involves the activation of the peroxisome proliferator-activated receptor gamma (PPAR-γ), this nuclear receptor is absent in prokaryotes.[7][8] Therefore, their antimicrobial action proceeds via different pathways.
-
Antibacterial Action: The primary proposed mechanism is the inhibition of cytoplasmic enzymes essential for bacterial cell wall synthesis, such as Mur ligases.[9] The bacterial cell wall is critical for maintaining cell shape and integrity. By disrupting its synthesis, TZDs can induce cell lysis and death.[9]
-
Antifungal Action: For fungi, docking studies suggest that TZD derivatives may inhibit lanosterol 14α-demethylase (CYP51), an enzyme critical for ergosterol biosynthesis.[10] Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to increased membrane permeability and cell death.
Caption: Hypothesized antimicrobial mechanisms of action for the TZD scaffold.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is the gold standard for quantitative antimicrobial susceptibility testing.[11] It determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11][12]
Causality Behind the Protocol
This protocol is designed to create a concentration gradient of the test compound in a liquid growth medium. By inoculating each concentration with a standardized number of microbial cells, we can pinpoint the precise concentration at which growth is halted. Standardization of the inoculum to a 0.5 McFarland standard is critical; a lower density might overestimate the compound's efficacy, while a higher density could overwhelm it, leading to falsely high MIC values.[13] The inclusion of growth and sterility controls is a self-validating measure to ensure that the medium supports growth and is not contaminated, respectively.[11]
Materials
-
3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione (powder form)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB, sterile)
-
Sterile 96-well, round-bottom microtiter plates[14]
-
Bacterial and fungal strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Candida albicans ATCC 90028)
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)
-
Multipipettor and sterile tips
-
Incubator (35-37°C)[14]
-
Microplate reader or visual inspection mirror
Step-by-Step Methodology
-
Stock Solution Preparation:
-
Accurately weigh the test compound and dissolve it in sterile DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). The initial solvent choice is critical; DMSO is common, but its final concentration in the assay should not exceed 1% to avoid toxicity to the microbes.
-
Prepare a 2X working solution by diluting the stock solution in CAMHB. For example, if the highest final test concentration is 128 µg/mL, prepare a 256 µg/mL working solution.[14]
-
-
Microtiter Plate Preparation:
-
Using a multipipettor, add 100 µL of sterile CAMHB to all wells of a 96-well plate.[14]
-
Add 100 µL of the 2X working solution (e.g., 256 µg/mL) to the wells in Column 1. This results in a total volume of 200 µL.
-
Perform a 2-fold serial dilution by transferring 100 µL from Column 1 to Column 2. Mix thoroughly by pipetting up and down 6-8 times.[14]
-
Continue this serial dilution across the plate to Column 10. Discard the final 100 µL from Column 10.[14]
-
Column 11: Growth Control (100 µL CAMHB + 100 µL inoculum, no compound).
-
Column 12: Sterility Control (200 µL CAMHB, no inoculum, no compound).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells. A common dilution is 1:100.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final diluted inoculum to wells in Columns 1 through 11. This brings the final volume in each well to 200 µL and dilutes the compound concentrations by half, achieving the desired final test range (e.g., 128 µg/mL down to 0.25 µg/mL).
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Reading Results:
-
Visually inspect the plate. The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed.[11] Compare the wells to the clear sterility control (Column 12) and the turbid growth control (Column 11).
-
The growth control must show distinct turbidity, and the sterility control must remain clear for the assay to be valid.
-
Caption: Workflow for the Broth Microdilution MIC Assay.
Protocol 2: Agar Disk Diffusion (Kirby-Bauer) Method
This method is a widely used qualitative test to determine the susceptibility of bacteria to antimicrobials.[15] It is based on the principle that an antibiotic-impregnated disk placed on an agar surface will diffuse into the medium, creating a concentration gradient.[16] If the organism is susceptible, a clear zone of inhibition will form around the disk.[17]
Materials
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)[13]
-
Sterile filter paper disks (6 mm diameter)
-
Solution of 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione at a known concentration
-
Sterile cotton swabs[13]
-
Bacterial strains and 0.5 McFarland standard (as above)
-
Sterile forceps
-
Incubator (35-37°C)
-
Ruler or caliper
Step-by-Step Methodology
-
Disk Preparation:
-
Prepare a solution of the test compound at a specific concentration (e.g., 1 mg/mL).
-
Aseptically apply a precise volume (e.g., 20 µL) onto a sterile blank filter paper disk and allow it to dry completely in a sterile environment. This creates a disk with a known amount of compound (e.g., 20 µ g/disk ).
-
-
Inoculum Preparation:
-
Prepare a standardized bacterial inoculum matching a 0.5 McFarland standard as described in Protocol 1.
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized inoculum suspension.
-
Remove excess fluid by pressing and rotating the swab firmly against the inside of the tube above the liquid level.[18]
-
Streak the swab evenly over the entire surface of the MHA plate to create a confluent lawn of growth. Rotate the plate approximately 60° between streaks to ensure uniform coverage.[17][18]
-
Allow the plate surface to dry for 3-5 minutes, but no more than 15 minutes.[18]
-
-
Disk Application:
-
Incubation:
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
-
Reading Results:
-
After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters (mm).
-
The result is interpreted based on standardized tables (if available) or as a relative measure of activity. A larger zone diameter indicates greater susceptibility of the organism to the compound.
-
Data Presentation & Interpretation
Quantitative results from the broth microdilution assay should be summarized in a table. The data below is illustrative and represents plausible outcomes based on the reported activity of similar TZD derivatives.[10][19]
| Microorganism | Strain | 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 16 | 0.5 | N/A |
| Escherichia coli | ATCC 25922 | 64 | 0.015 | N/A |
| Pseudomonas aeruginosa | ATCC 27853 | >128 | 0.25 | N/A |
| Candida albicans | ATCC 90028 | 32 | N/A | 1 |
N/A: Not Applicable. Data is hypothetical for illustrative purposes.
Interpretation:
-
A low MIC value indicates high potency. In this example, the compound shows moderate activity against S. aureus and C. albicans.
-
The high MIC against E. coli and lack of activity against P. aeruginosa suggest a narrower spectrum of activity, which is common for new chemical entities.
-
Disk diffusion results (zone diameters) can be correlated with MIC values to establish qualitative breakpoints (Susceptible, Intermediate, Resistant), though this requires extensive validation studies as outlined by CLSI M23 guidelines.[6]
References
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Al-Omair, M. A., Ali, A., Haroun, M., Tratrat, C., Petrou, A., Geronikaki, A., Ivanov, M., Ćirić, A., Soković, M., Nagaraja, S., Venugopala, K. N., & Nair, A. B. (2020). Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. Antibiotics, 9(5), 221. [Link]
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Al-Ghorbani, M., El-Shaer, S., Al-Megrin, W. A., El-Faham, A., & de la Torre, B. G. (2020). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. Molecules, 25(19), 4549. [Link]
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Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]
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Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). SEAFDEC/AQD. [Link]
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de Oliveira, C. S., Lira, B. F., Falcão, E. P. D. S., de Morais, M. C. A., de Almeida, J. R. G. D. S., & de Oliveira, A. P. (2012). Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives. International Journal of Medicinal Chemistry, 2012, 984382. [Link]
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Wadher, S. J., Pathan, M. K., Puranik, M. P., Karande, N. A., & Yeole, P. G. (2017). Biological potential of thiazolidinedione derivatives of synthetic origin. Chemistry Central Journal, 11(1), 123. [Link]
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Hancock, R. E. W. (2000). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
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Encyclopedia MDPI. (2022). Mechanism of Action of Thiazolidin-2,4-dione. [Link]
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Microbiology Info. (n.d.). Broth Microdilution. [Link]
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Harrison, T. G., et al. (2021). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Journal of Medical Microbiology, 70(11). [Link]
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European Society of Clinical Microbiology and Infectious Diseases. (n.d.). EUCAST. ESCMID. [Link]
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Kumar, R., Kumar, S., & Singh, P. (2022). Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. Molecules, 27(20), 6776. [Link]
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Waites, K. B., et al. (2012). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Clinical and Laboratory Standards Institute. [Link]
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Van Belkum, A., et al. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Journal of Clinical Microbiology, 58(3), e01864-19. [Link]
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Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link]
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European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST Home. [Link]
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U.S. Food & Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. FDA. [Link]
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Sharma, R. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. [Link]
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Marc, G., et al. (2023). Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review. International Journal of Molecular Sciences, 25(1), 329. [Link]
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Kaddour, H., & El-Sabban, M. (2013). Investigation of the antibacterial activity of pioglitazone. Libyan Journal of Medicine, 8, 20993. [Link]
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European Committee on Antimicrobial Susceptibility Testing. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Version 13.1. [Link]
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National Institute for Communicable Diseases. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. Version 7.0. [Link]
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Patel, N. B., Shaikh, F. M., & Raval, D. G. (2011). Synthesis and evaluation of novel thiazolidinedione derivatives for antibacterial activity. Der Pharma Chemica, 3(6), 445-453. [Link]
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Nesterova, N., et al. (2019). Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids. Molecules, 24(17), 3182. [Link]
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Al-Abdullah, E. S., et al. (2020). Thiazolidinone Derivatives: Synthesis, Characterization, Antimicrobial Evaluation, and Cytotoxicity Studies. Journal of Chemistry, 2020, 8872124. [Link]
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Al-Ghorbani, M., et al. (2020). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. Molecules, 25(19), 4549. [Link]
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Al-Ghorbani, M., et al. (2021). Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. Journal of Chemistry, 2021, 6644221. [Link]
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Kumar, A., et al. (2013). Synthesis and Antibacterial Activity of Some Newer Thiazolidine-2,4-Dione Derivatives. International Journal of Pharmaceutical Sciences and Research, 4(8), 3042-3048. [Link]
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Carey, D. G. (2004). Thiazolidinediones: mechanisms of action. Australian Prescriber, 27(3), 68-70. [Link]
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Popiołek, Ł., Biernasiuk, A., & Malm, A. (2015). Synthesis and Antimicrobial Activity of New 1,3-Thiazolidin-4-one Derivatives Obtained from Carboxylic Acid Hydrazides. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(1), 1-10. [Link]
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experimental design for evaluating the antidiabetic activity of 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione
An In-Depth Guide to the Preclinical Evaluation of 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione for Antidiabetic Activity
Introduction: The Rationale for a New Thiazolidinedione Analog
Type 2 Diabetes Mellitus (T2DM) is a complex metabolic disorder characterized by insulin resistance and progressive pancreatic β-cell dysfunction, leading to hyperglycemia.[1] The thiazolidinedione (TZD) class of drugs, often called 'glitazones', represents a significant therapeutic approach that primarily addresses insulin resistance.[2][3] TZDs exert their effects by acting as potent agonists for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that is a master regulator of adipogenesis, lipid metabolism, and glucose homeostasis.[4][5] Upon activation by a ligand like a TZD, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Hormone Response Elements (PPREs) in the promoter regions of target genes, altering their transcription.[5] This modulation ultimately enhances the storage of fatty acids in adipocytes, reducing circulating lipid levels and thereby improving insulin sensitivity in peripheral tissues like muscle and liver.[3][6]
This document provides a comprehensive experimental framework for evaluating the antidiabetic potential of a novel TZD analog, 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione. The proposed workflow is designed to be a logical, stepwise progression from initial target engagement and cellular activity assays to a robust in vivo validation of efficacy in an established animal model of diabetes.
Experimental Design: A Phased Approach
A successful preclinical evaluation hinges on a structured, multi-phase approach. We begin with targeted in vitro assays to confirm the compound's mechanism of action and cellular effects before proceeding to more complex and resource-intensive in vivo studies. This strategy ensures that only compounds with demonstrated on-target activity and desired cellular responses are advanced.
Figure 1: A phased experimental workflow for evaluating the antidiabetic activity of the test compound.
Phase 1: In Vitro Characterization Protocols
Assay 1: PPARγ Ligand Screening Assay (Target Engagement)
Rationale: The foundational hypothesis is that the test compound, as a TZD derivative, acts as a PPARγ agonist. This assay directly tests this hypothesis by measuring the compound's ability to bind to the PPARγ ligand-binding domain (LBD). We will use a fluorescence-based displacement assay, which is a rapid and reliable high-throughput screening method.[7]
Protocol:
-
Reagent Preparation:
-
Prepare PPARγ Assay Buffer as per the manufacturer's instructions (e.g., Creative BioMart, Cat# PPARg-3421).
-
Prepare a stock solution of the test compound (10 mM in DMSO). Create a serial dilution series (e.g., 100 µM to 10 nM) in DMSO.
-
Prepare a stock solution of the positive control, Rosiglitazone (10 mM in DMSO), and create a similar dilution series.
-
Dilute the fluorescent probe with a strong affinity for the PPARγ LBD according to the kit protocol.[7]
-
-
Assay Procedure (96-well plate format):
-
Add 2 µL of each concentration of the test compound, positive control, or DMSO (vehicle control) to separate wells.
-
Prepare a "Master Mix" containing the PPARγ protein and the fluorescent probe in Assay Buffer.
-
Add 98 µL of the Master Mix to each well.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
-
Data Acquisition:
-
Measure fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the probe (e.g., Ex/Em = 375/465 nm).[7]
-
-
Data Analysis:
-
The binding of the test compound will displace the fluorescent probe, leading to a decrease in fluorescence.
-
Calculate the percent inhibition for each concentration relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of the test compound and Rosiglitazone to determine the IC50 value (the concentration required to displace 50% of the probe).
-
Assay 2: α-Glucosidase Inhibition Assay (Secondary Mechanism Screening)
Rationale: Many antidiabetic strategies involve delaying carbohydrate digestion. The α-glucosidase enzyme, located in the brush border of the small intestine, breaks down complex carbohydrates into absorbable monosaccharides.[8] Inhibiting this enzyme can lower postprandial hyperglycemia. This assay will determine if the test compound possesses this additional beneficial mechanism. Acarbose, a known α-glucosidase inhibitor, serves as the positive control.[9][10]
Protocol:
-
Reagent Preparation:
-
Prepare 0.1 M phosphate buffer (pH 6.8).
-
Dissolve α-glucosidase from Saccharomyces cerevisiae in the phosphate buffer (e.g., 0.2 U/mL).
-
Dissolve the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the phosphate buffer (e.g., 2 mM).
-
Prepare a stock solution of the test compound and a positive control (Acarbose) in DMSO, followed by serial dilutions in phosphate buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of the test compound, positive control, or buffer (blank).
-
Add 50 µL of the α-glucosidase solution to each well.
-
Incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG substrate solution to all wells.
-
Incubate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M sodium carbonate (Na2CO3).
-
-
Data Acquisition:
-
Measure the absorbance at 405 nm. The intensity of the yellow color from the released p-nitrophenol is proportional to enzyme activity.[11]
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.[10]
-
Determine the IC50 value by plotting the percent inhibition against the log concentration of the test compound and Acarbose.
-
Assay 3: Glucose Uptake in 3T3-L1 Adipocytes (Cellular Function)
Rationale: The ultimate cellular goal of a PPARγ agonist is to enhance insulin-stimulated glucose uptake. The 3T3-L1 cell line, derived from mouse embryonic fibroblasts, is a robust and widely used model for studying adipogenesis and glucose metabolism.[12] After differentiation into mature, insulin-responsive adipocytes, these cells are used to measure the uptake of a fluorescent glucose analog (e.g., 2-NBDG), providing a direct functional readout of the compound's effect.
Protocol:
-
3T3-L1 Differentiation:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% Bovine Calf Serum.
-
Grow cells to 100% confluence in 96-well plates. Two days post-confluency (Day 0), induce differentiation by changing the medium to DMEM with 10% Fetal Bovine Serum (FBS) supplemented with a differentiation cocktail containing 0.5 mM IBMX, 1 µM dexamethasone, and 1 µg/mL insulin.[13]
-
On Day 2, replace the medium with DMEM/10% FBS containing only 1 µg/mL insulin.
-
On Day 4, and every two days thereafter, feed the cells with standard DMEM/10% FBS. Mature, lipid-laden adipocytes should be visible by Day 8-10.
-
-
Glucose Uptake Assay:
-
Wash the differentiated adipocytes with PBS and serum-starve them for 2-3 hours in serum-free DMEM.
-
Treat the cells with various concentrations of the test compound or Rosiglitazone for 18-24 hours. Include a no-compound control.
-
On the day of the assay, wash the cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Treat cells with or without a sub-maximal concentration of insulin (e.g., 10 nM) for 30 minutes to measure both basal and insulin-stimulated glucose uptake.
-
Add the fluorescent glucose analog 2-NBDG (e.g., 50 µM final concentration) and incubate for 30-60 minutes.[14]
-
Terminate the uptake by washing the cells three times with ice-cold KRH buffer.
-
-
Data Acquisition:
-
Lyse the cells and measure the fluorescence of the cell lysate in a microplate reader.
-
-
Data Analysis:
-
Normalize the fluorescence signal to the protein content of each well.
-
Calculate the fold-change in glucose uptake relative to the untreated control for both basal and insulin-stimulated conditions.
-
Figure 2: The molecular mechanism of action for Thiazolidinediones via PPARγ activation.
Phase 2: In Vivo Efficacy Protocol
Animal Model: Streptozotocin (STZ)-Induced Diabetic Rats
Rationale: To assess the therapeutic efficacy in a whole-organism system, a chemically-induced model of diabetes is employed. Streptozotocin (STZ) is a compound that is selectively toxic to pancreatic β-cells, thereby inducing a state of insulin-deficient hyperglycemia.[15][16] A single high-dose STZ injection in rats is a well-established, reproducible, and cost-effective model for screening potential antidiabetic agents.[17][18]
Protocol:
-
Animal Acclimatization:
-
House male Wistar or Sprague-Dawley rats (180-220g) under standard laboratory conditions (12h light/dark cycle, 22±2°C) with free access to standard pellet chow and water for at least one week.
-
-
Induction of Diabetes:
-
Fast the animals overnight.
-
Freshly prepare STZ in cold 0.1 M citrate buffer (pH 4.5) immediately before use. STZ is unstable at neutral pH.
-
Administer a single intraperitoneal (i.p.) injection of STZ (e.g., 50-65 mg/kg body weight).[18]
-
Return animals to their cages and provide them with 5% sucrose water for the next 24 hours to prevent initial drug-induced hypoglycemia.[15]
-
-
Confirmation of Diabetes:
-
After 72 hours, measure blood glucose from the tail vein using a glucometer.
-
Animals with fasting blood glucose levels ≥ 250 mg/dL are considered diabetic and are included in the study.[19]
-
-
Experimental Groups:
-
Randomly divide the diabetic animals into the following groups (n=6-8 per group):
-
Group 1: Normal Control (non-diabetic, receives vehicle)
-
Group 2: Diabetic Control (receives vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Group 3: Test Compound (e.g., 10 mg/kg, administered orally)
-
Group 4: Test Compound (e.g., 30 mg/kg, administered orally)
-
Group 5: Positive Control (Pioglitazone, e.g., 10 mg/kg, administered orally)
-
-
-
Treatment:
-
Administer the respective treatments daily via oral gavage for a period of 21-28 days. Monitor body weight and fasting blood glucose weekly.
-
Primary Endpoint: Oral Glucose Tolerance Test (OGTT)
Rationale: The OGTT is a critical functional assay that evaluates the body's ability to handle a glucose load, reflecting overall insulin sensitivity and glucose disposal.[20] An improvement in glucose tolerance is a key indicator of antidiabetic efficacy.
Protocol:
-
Procedure (performed on the last day of the treatment period):
-
Fast all animals for 12-16 hours overnight.[20]
-
Collect a baseline blood sample (t=0 min) from the tail vein to measure fasting glucose.
-
Administer a glucose solution (2 g/kg body weight) to all animals via oral gavage.[21][22]
-
Collect subsequent blood samples at 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure blood glucose at each time point using a glucometer.
-
-
Data Analysis:
-
Plot the mean blood glucose concentration against time for each group.
-
Calculate the Area Under the Curve (AUC) for the glucose excursion from 0 to 120 minutes for each animal.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the AUC values between the treatment groups and the diabetic control group.
-
Secondary Endpoints: Terminal Biochemical Analysis
Protocol:
-
Sample Collection:
-
At the end of the treatment period, after the OGTT and an appropriate washout period, fast the animals overnight.
-
Collect terminal blood samples via cardiac puncture under anesthesia.
-
Separate the serum and store it at -80°C until analysis.
-
-
Parameters to Measure:
-
Glycemic Control: Serum Insulin (using ELISA), HbA1c.
-
Lipid Profile: Total Cholesterol (TC), Triglycerides (TG), High-Density Lipoprotein (HDL-C).
-
Liver Function (Safety): Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST).
-
-
Data Analysis:
-
Compare the mean values of each parameter between the different experimental groups using appropriate statistical tests.
-
Data Presentation
Quantitative data should be summarized in clear, structured tables to facilitate comparison between treatment groups.
Table 1: In Vitro Assay Results (Hypothetical Data)
| Compound | PPARγ Binding IC50 (µM) | α-Glucosidase Inhibition IC50 (µM) | Glucose Uptake (Fold Change over Control at 10 µM) |
|---|---|---|---|
| Test Compound | 1.25 | > 100 | 2.8 |
| Rosiglitazone | 0.85 | > 100 | 3.1 |
| Acarbose | N/A | 25.4 | 1.1 |
Table 2: In Vivo OGTT and Biochemical Results (Hypothetical Data)
| Group | OGTT AUC (mg/dL*min) | Fasting Glucose (mg/dL) | Serum Insulin (µU/mL) | Triglycerides (mg/dL) |
|---|---|---|---|---|
| Normal Control | 15,500 ± 850 | 95 ± 8 | 12.5 ± 1.5 | 80 ± 10 |
| Diabetic Control | 38,000 ± 2100 | 350 ± 25 | 5.1 ± 0.8 | 185 ± 20 |
| Test Compound (30 mg/kg) | 22,500 ± 1500* | 145 ± 15* | 9.8 ± 1.2* | 110 ± 12* |
| Pioglitazone (10 mg/kg) | 20,100 ± 1300* | 130 ± 12* | 10.5 ± 1.1* | 95 ± 11* |
*p < 0.05 compared to Diabetic Control
Conclusion
This application note details a systematic and robust experimental design for the preclinical evaluation of 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione. The workflow logically progresses from confirming the primary mechanism of action (PPARγ agonism) and cellular function (in vitro) to demonstrating therapeutic efficacy in a relevant animal model of diabetes (in vivo). By following these self-validating protocols, which incorporate industry-standard positive controls and key functional endpoints like the OGTT, researchers can generate a comprehensive data package to confidently assess the compound's potential as a novel antidiabetic agent.
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- (PDF)
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- Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PubMed Central.
- 3T3-L1 differentiation into adipocyte cells protocol - Abcam.
- In vitro α-glucosidase inhibitory assay - Protocols.io.
- How to perform an alpha glucosidase inhibitory activity?
- Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug - Frontiers.
- Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug - PubMed Central.
- Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evalu
- Discovery of Novel Thiazolidinedione-Derivatives with Multi-Modal Antidiabetic Activities In Vitro and In Silico - MDPI.
- Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents - PubMed Central.
- Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent - MDPI.
- 3,5-Disubstituted-thiazolidine-2,4-dione hybrids as antidiabetic agents: Design, synthesis, in-vitro and In vivo evalu
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- 22. Oral Glucose Tolerance Test in Mouse [protocols.io]
techniques for recrystallization and purification of 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione
Topic: Techniques for Recrystallization and Purification of 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity for a Bioactive Scaffold
3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione is a heterocyclic compound belonging to the thiazolidinedione (TZD) class. The TZD scaffold is of significant interest in medicinal chemistry, forming the core of drugs used to treat type 2 diabetes mellitus.[1][2] The presence of both a phenolic hydroxyl group and the TZD ring system imparts specific physicochemical properties that are crucial for its biological activity but also present unique challenges for purification.
This guide provides a comprehensive, experience-driven approach to developing a robust recrystallization protocol for 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione, moving from theoretical principles to practical, step-by-step implementation and analytical validation.
Part 1: The Science of Recrystallization - A Self-Validating System
Recrystallization is not merely "dissolving and crashing out." It is a carefully controlled process of phase transition designed to selectively isolate a compound in its crystalline lattice form, excluding impurities. The success of the technique hinges on a fundamental principle: the solubility of a solid in a solvent generally increases with temperature.
An ideal recrystallization solvent will exhibit the following properties:
-
High Solvency at Elevated Temperatures: The compound of interest should be highly soluble in the solvent at or near its boiling point.
-
Low Solvency at Low Temperatures: The compound should be sparingly soluble or insoluble in the same solvent at low temperatures (e.g., room temperature or in an ice bath).[3][4]
-
Differential Impurity Solubility: Impurities should either be completely soluble at all temperatures (remaining in the liquid phase, or "mother liquor") or completely insoluble at high temperatures (allowing for removal via hot filtration).[4][5]
-
Chemical Inertness: The solvent must not react with the compound being purified.[3]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[6]
The process exploits these solubility differences. By dissolving the impure solid in a minimum amount of hot solvent to create a saturated solution, and then allowing it to cool slowly, the solubility of the target compound decreases. The solution becomes supersaturated, forcing the compound to crystallize out. The more controlled the cooling, the larger and purer the crystals, as the molecules have time to arrange themselves into a stable crystal lattice, systematically excluding foreign molecules (impurities).
Part 2: Systematic Solvent Selection for 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione
The molecular structure of our target compound—containing a polar phenolic group and the hydrogen-bonding capable thiazolidinedione ring—guides our initial solvent choices towards polar solvents, based on the "like dissolves like" principle.[3][4] However, a solvent that is too similar in polarity may dissolve the compound even at room temperature, making it unsuitable. Therefore, an empirical screening process is essential.
Protocol for Solvent Screening
-
Preparation: Place approximately 20-30 mg of the crude, impure 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione into several small test tubes.
-
Solvent Addition (Room Temp): To each tube, add a different candidate solvent dropwise (start with ~0.5 mL). Agitate the mixture. Observe if the solid dissolves readily at room temperature.
-
Causality Check: If the solid dissolves completely at room temperature, the solvent is unsuitable for single-solvent recrystallization as there will be poor recovery upon cooling.[7] Reject this solvent.
-
-
Heating: For solvents that did not dissolve the solid at room temperature, gently heat the test tube in a water or sand bath towards the solvent's boiling point. Continue to add the solvent dropwise until the solid just dissolves.
-
Causality Check: If an excessive volume of solvent is required to dissolve the solid even when hot, it is a poor solvent. If the solid remains insoluble even at the boiling point, it is also unsuitable.
-
-
Cooling: Once a hot, saturated solution is formed, remove the test tube from the heat and allow it to cool to room temperature. Then, place it in an ice-water bath for 10-15 minutes.
-
Causality Check: The ideal solvent is one that yields a high quantity of crystalline precipitate upon cooling. Oiling out—where the compound separates as a liquid instead of a solid—indicates that the solvent may be inappropriate or that the compound's melting point is below the solution's temperature.
-
Candidate Solvents & Rationale
The table below summarizes promising solvents for screening, based on the compound's polar nature. Several literature precedents for related thiazolidinedione derivatives point towards the utility of alcohols and aqueous alcohol mixtures.[2][8][9]
| Solvent | Boiling Point (°C) | Polarity | Rationale & Potential Outcome |
| Water | 100 | High | May have low solubility even when hot due to the aromatic ring, but worth testing. Often used for recrystallizing the TZD core itself.[1][10] |
| Ethanol | 78 | High | Excellent Candidate. Often used for recrystallizing TZD derivatives.[2][8] Good balance of polarity to dissolve the compound when hot. |
| Methanol | 65 | High | Similar to ethanol but more polar and has a lower boiling point. May be too effective a solvent, leading to lower recovery. |
| Isopropanol | 82 | Medium-High | A good alternative to ethanol with a slightly higher boiling point. |
| Ethyl Acetate | 77 | Medium | Lower polarity. May not be a strong enough solvent on its own but could be useful in a solvent-pair system. |
| Solvent Pair | - | - | Highly Promising. An Ethanol/Water or Acetone/Hexane system can be fine-tuned. The compound is dissolved in the "good" solvent (e.g., hot ethanol) and the "poor" solvent (e.g., water) is added dropwise until the solution becomes cloudy (the cloud point), then redissolved with a drop of the good solvent before cooling. |
Solvent Selection Workflow
Caption: Logic diagram for systematic recrystallization solvent selection.
Part 3: Master Protocol for Recrystallization
This protocol assumes ethanol has been selected as a suitable solvent based on the screening process. Adjustments may be needed for other solvents.
Materials and Equipment
-
Crude 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione
-
Selected recrystallization solvent (e.g., 95% Ethanol)
-
Erlenmeyer flasks (2)
-
Hot plate with stirring capability
-
Glass funnel (short-stem) and fluted filter paper
-
Büchner funnel, filter flask, and vacuum source
-
Activated carbon (optional, for colored impurities)
-
Boiling chips
Step-by-Step Methodology
-
Dissolution of the Solute:
-
Place the crude solid (e.g., 1.0 g) and a boiling chip into a 50 mL Erlenmeyer flask.
-
Add the minimum amount of hot ethanol required to dissolve the solid at its boiling point. Add the solvent in small portions, allowing the solution to return to a boil between additions. This ensures the creation of a saturated solution, which is critical for maximizing crystal recovery.[6]
-
Expert Tip: Keep a second flask with boiling solvent on the hotplate. Using hot solvent for additions prevents cooling of the main solution, which could cause premature crystallization.
-
-
Decolorization (If Necessary):
-
If the solution has a noticeable color, remove it from the heat source.
-
Allow the solution to cool slightly below its boiling point before adding a small amount of activated carbon (a spatula tip is sufficient). Adding carbon to a boiling solution will cause it to boil over violently.
-
Re-heat the mixture to boiling for 2-5 minutes. The carbon adsorbs high-molecular-weight colored impurities.[4]
-
-
Hot Gravity Filtration (If Necessary):
-
This step is required if activated carbon was used or if insoluble particulate impurities are visible.
-
Place a short-stemmed glass funnel with fluted filter paper into the neck of a clean, pre-heated Erlenmeyer flask.
-
Expert Tip: Pre-heating the receiving flask and the funnel (e.g., by letting them sit over the steam from the boiling solvent) is crucial. A cold funnel will cause the product to crystallize prematurely, clogging the filter paper and reducing the yield.
-
Pour the hot solution through the filter paper as quickly as possible. Rinse the original flask with a small amount of hot solvent and pass this through the filter to recover any remaining product.
-
-
Crystallization:
-
Cover the flask containing the hot, clear filtrate with a watch glass or inverted beaker. This prevents solvent evaporation and contamination from airborne particles.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is paramount for the formation of large, well-defined, and therefore purer, crystals. Rapid cooling traps impurities.[5]
-
Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the yield by further decreasing the compound's solubility.
-
-
Isolation by Vacuum Filtration:
-
Set up a Büchner funnel with a piece of filter paper that fits flatly, connected to a clean filter flask under vacuum.
-
Wet the filter paper with a small amount of the ice-cold recrystallization solvent to ensure it seals against the funnel.
-
Pour the cold crystal slurry into the center of the Büchner funnel.
-
Rinse the crystallization flask with a small amount of ice-cold solvent to transfer any remaining crystals.
-
Wash the collected crystals (the "filter cake") with another small portion of ice-cold solvent to remove any residual mother liquor containing dissolved impurities. Using cold solvent prevents the loss of the purified product.
-
-
Drying:
-
Allow air to be pulled through the filter cake for several minutes to help evaporate the solvent.
-
Transfer the semi-dry crystals to a watch glass. Spread them out and allow them to air-dry completely. For faster results, use a vacuum desiccator or a drying oven set to a low temperature (well below the compound's melting point).
-
The product is considered dry when it reaches a constant weight.
-
Recrystallization Workflow Diagram
Caption: Step-by-step workflow for the recrystallization protocol.
Part 4: Purity Assessment - Validating the Outcome
Purification must be confirmed with analytical data. Comparing the crude material to the recrystallized product provides definitive evidence of successful purification.
Melting Point Analysis
This is a rapid and effective first assessment of purity.
-
Principle: Pure crystalline solids have a sharp, well-defined melting point range (typically < 2 °C). Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces, which results in both a depression of the melting point and a broadening of the melting range.
-
Procedure: Determine the melting point of both the crude and the recrystallized material.
-
Expected Result: A significant sharpening and elevation of the melting point range post-recrystallization.
Thin-Layer Chromatography (TLC)
TLC provides a qualitative visual assessment of the number of components in a sample.
-
Procedure: Spot the crude material and the purified product side-by-side on a silica gel TLC plate. Develop the plate using an appropriate solvent system (e.g., Ethyl Acetate/Hexane mixture). Visualize the spots under UV light or with a staining agent.
-
Expected Result: The crude sample may show multiple spots (product + impurities). The purified sample should show a single, distinct spot corresponding to the main spot in the crude lane.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for quantitative purity analysis in pharmaceutical development.[11][12] A variety of methods have been developed for analyzing thiazolidinediones.[13][14][15]
-
Principle: The sample is passed through a column under high pressure. Different components elute at different times (retention times) based on their affinity for the column's stationary phase. The detector response is proportional to the concentration.
-
Procedure: Analyze both crude and purified samples using a suitable HPLC method (e.g., reverse-phase C18 column with a methanol/water or acetonitrile/buffer mobile phase).
-
Expected Result: The chromatogram of the crude material may show several peaks. The purified product should show a single major peak, with purity often expressed as a percentage of the total peak area.
Data Summary and Validation
| Analysis Method | Pre-Recrystallization (Crude) | Post-Recrystallization (Purified) | Indication of Purity |
| Appearance | Often off-white or yellowish powder | White or pale crystalline solid | Removal of colored impurities |
| Melting Point | Broad and depressed range (e.g., 165-172 °C) | Sharp and elevated range (e.g., 174-175 °C) | Increased crystalline order and purity |
| TLC (Rf value) | Major spot at Rf=0.5, minor spots at Rf=0.3, 0.7 | Single, clean spot at Rf=0.5 | Removal of more and less polar impurities |
| HPLC (% Area) | Main peak at 92%, multiple impurity peaks | Single main peak at >99.5% | High quantitative purity achieved |
References
-
Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. MDPI. Available at: [Link]
-
Extraction and Purification of Phenolic Compounds from Lignocellulosic Biomass Assisted by Ionic Liquid, Polymeric Resins, and Supercritical CO2. ACS Publications. Available at: [Link]
-
Extraction and isolation of phenolic compounds. PubMed. Available at: [Link]
- Solvent selection for recrystallization: An undergradu
-
Extraction and Isolation of Phenolic Compounds. Springer Nature Experiments. Available at: [Link]
- Thiazolidinediones: Recent Development in Analytical Methodologies. Unknown Source.
-
Separation, Isolation, and Enrichment of Samples of Phenolic Compounds from Winemaking By-Products. MDPI. Available at: [Link]
-
How to choose a solvent for crystallization of an organic compound. Quora. Available at: [Link]
- Experiment 2: Recrystalliz
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Available at: [Link]
-
Thiazolidinediones: Recent Development in Analytical Methodologies. ResearchGate. Available at: [Link]
-
Recrystallization. Wired Chemist. Available at: [Link]
-
Analytical techniques for determination of metformin-thiazolidinediones combination antidiabetic drug. Current Science Publishing. Available at: [Link]
-
Thiazolidinediones: Recent Development in Analytical Methodologies. PubMed. Available at: [Link]
-
Synthesis of Thiazolidinedione Compound Library. MDPI. Available at: [Link]
-
Thiazolidinediones: Recent Development in Analytical Methodologies. OUCI. Available at: [Link]
-
solid-supported catalysed green synthesis of thiazolidinedione derivatives and its biological screening. International Journal of Pharmacy. Available at: [Link]
-
Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. PubMed Central. Available at: [Link]
-
Recrystallization. YouTube. Available at: [Link]
-
Process Development and Scale-Up of the Potential Thiazolidinedione Antidiabetic Candidate PNU-91325. ACS Publications. Available at: [Link]
-
Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. PubMed Central. Available at: [Link]
- Method for preparing 2,4-thiazolidinedione. Google Patents.
-
SYNTHESIS, CHARACTERIZATION OF 2,4 -THIAZOLIDINEDIONE DERIVATIVES AND EVALUATION OF THEIR ANTIOXIDANT ACTIVITY. Semantic Scholar. Available at: [Link]
-
2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid. SelectLab. Available at: [Link]
-
Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. PubMed Central. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pharmascholars.com [pharmascholars.com]
- 3. quora.com [quora.com]
- 4. Recrystallization [wiredchemist.com]
- 5. m.youtube.com [m.youtube.com]
- 6. athabascau.ca [athabascau.ca]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CN103554053A - Method for preparing 2,4-thiazolidinedione - Google Patents [patents.google.com]
- 11. Thiazolidinediones: Recent Development in Analytical Methodologies [ouci.dntb.gov.ua]
- 12. currentsci.com [currentsci.com]
- 13. researchgate.net [researchgate.net]
- 14. Thiazolidinediones: Recent Development in Analytical Methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thiazolidinediones: Recent Development in Analytical Methodologies [ouci.dntb.gov.ua]
Troubleshooting & Optimization
optimizing reaction conditions for 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione synthesis (temperature, catalyst)
Welcome to the technical support center for the synthesis of 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to this synthesis. Our goal is to empower you with the scientific rationale behind the experimental steps to ensure a successful and optimized synthesis.
Introduction
3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione is a heterocyclic compound belonging to the thiazolidinedione (TZD) class. TZDs are a significant scaffold in medicinal chemistry, with prominent examples being used as insulin sensitizers in the treatment of type 2 diabetes. The synthesis of specific N-aryl substituted TZDs like the title compound requires careful control of reaction conditions to achieve high yield and purity. This guide will focus on a reliable two-step synthetic pathway, addressing potential challenges in temperature and catalyst selection.
Synthetic Strategy Overview
The recommended synthetic route is a two-step process commencing with the readily available starting material, 3-aminophenol.
-
Step 1: Chloroacetylation of 3-Aminophenol: This step involves the N-acylation of 3-aminophenol with chloroacetyl chloride to form the key intermediate, 2-chloro-N-(3-hydroxyphenyl)acetamide.
-
Step 2: Cyclization to form the Thiazolidinedione Ring: The intermediate is then cyclized using a sulfur source, such as thiourea followed by hydrolysis, to yield the final product, 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione.
troubleshooting unexpected side products in 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione synthesis
Technical Support Center: Synthesis of 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione
Welcome to the technical support guide for the synthesis of 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and unexpected outcomes encountered during this synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, helping you to not only solve current issues but also to anticipate and prevent future complications.
Section 1: Overview of the Primary Synthetic Pathway
The synthesis of N-aryl thiazolidinediones can be approached through several routes. A prevalent and reliable method involves the condensation reaction between 3-aminophenol and thioglycolic acid in the presence of a dehydrating agent or via a two-step process involving an intermediate. However, a more direct and common laboratory-scale synthesis involves the reaction of 3-hydroxyphenyl isothiocyanate with an α-haloacetate, followed by cyclization. For the purpose of this guide, we will focus on the challenges arising from the one-pot synthesis starting from chloroacetic acid and thiourea to form the 1,3-thiazolidine-2,4-dione (TZD) core, which is then N-arylated. A key alternative involves direct condensation.
The foundational reaction for forming the TZD core is the condensation of thiourea and chloroacetic acid.[1][2] The mechanism involves an initial S-alkylation of thiourea followed by intramolecular cyclization and subsequent hydrolysis of the imino intermediate to yield the desired dione structure.[1]
Caption: Conceptual workflow for the synthesis of the target compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: My overall yield is consistently low. What are the most common contributing factors?
A: Low yields in this synthesis typically stem from three primary areas: incomplete reaction, product degradation, or purification losses.
-
Incomplete Reaction: The cyclization step to form the TZD core requires sufficient heat and time; refluxing for 10-12 hours in the presence of concentrated HCl is common.[3][4] Insufficient reaction time can leave you with the uncyclized intermediate.
-
Product Degradation: The thiazolidinedione ring can be susceptible to hydrolysis under harsh basic conditions, especially at elevated temperatures during workup.[1] Furthermore, the 3-hydroxyphenyl moiety is prone to oxidation.
-
Purification Issues: The final product has moderate polarity. Using an inappropriate recrystallization solvent can lead to significant loss of product in the mother liquor.
Q2: The final isolated product is pink/brown instead of the expected white or pale-yellow solid. What causes this discoloration?
A: This is a classic indicator of phenol oxidation. The hydroxyl group on the phenyl ring is susceptible to oxidation to form highly colored quinone or quinone-like species. This is often exacerbated by prolonged exposure to air at high temperatures, especially if trace metal impurities are present in the reaction vessel or reagents.
Q3: I am observing multiple spots on my TLC plate that are difficult to separate. What could these be?
A: Besides your target product and unreacted starting materials, you may be seeing a range of side products. Common culprits include the uncyclized intermediate, the oxidized product described above, or even a dimerized by-product formed via condensation at the C5 position of the TZD ring, a known reactivity pathway for these scaffolds.[5] A detailed troubleshooting workflow is essential here.
Caption: Troubleshooting workflow for analyzing complex reaction mixtures.
Section 3: Detailed Troubleshooting Guide
Issue 1: Formation of Oxidized Impurities
-
Symptom: The reaction mixture or isolated product exhibits a distinct pink, red, or brown coloration. This color may intensify upon standing in air or during chromatography on silica gel.
-
Causality: Phenols are readily oxidized, particularly electron-rich phenols like 3-aminophenol or the final product. The reaction proceeds via a radical mechanism to form phenoxy radicals, which can then couple or be further oxidized to form quinoidal structures. These extended conjugated systems are strong chromophores, absorbing visible light.
-
Identification:
-
UV-Vis Spectroscopy: Appearance of a new, broad absorption band in the 400-550 nm region.
-
¹H NMR: Significant broadening of aromatic signals and a general loss of resolution.
-
Mass Spec: Peaks corresponding to [M-H]⁻ or [M-2H]˙⁻ may be observed under certain ionization conditions.
-
-
Mitigation and Protocol: The key is to exclude oxygen from the reaction.
Protocol: Reaction Under Inert Atmosphere
-
Glassware: Ensure all glassware is thoroughly dried in an oven (e.g., at 120°C overnight) and allowed to cool in a desiccator.
-
Solvent Degassing: Degas the reaction solvent (e.g., water, toluene, or DMF) by sparging with dry nitrogen or argon for 20-30 minutes. Alternatively, use the freeze-pump-thaw method for more sensitive reactions.
-
Assembly: Assemble the reaction apparatus (round-bottom flask, condenser, etc.) while hot and immediately place it under a positive pressure of nitrogen or argon using a manifold or balloon.
-
Reagent Addition: Add reagents via syringe or as solids under a positive flow of inert gas.
-
Execution: Maintain a gentle positive pressure of the inert gas throughout the entire reaction and cooling period.
-
Sources
- 1. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN103554053A - Method for preparing 2,4-thiazolidinedione - Google Patents [patents.google.com]
- 3. isfcppharmaspire.com [isfcppharmaspire.com]
- 4. Novel hybrids of thiazolidinedione-1,3,4-oxadiazole derivatives: synthesis, molecular docking, MD simulations, ADMET study, in vitro , and in vivo ant ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07247E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
improving the purity of 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione through advanced purification techniques
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working on the purification of 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common and complex challenges encountered during the purification of this polar, phenolic heterocyclic compound. Our goal is to equip you with the expertise and logical frameworks necessary to achieve high purity and yield in your experiments.
Understanding the Molecule and Potential Impurities
To effectively purify any compound, one must first understand its structure and the likely impurities originating from its synthesis. 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione is a polar molecule containing both a phenolic hydroxyl group and an acidic thiazolidinedione ring.
A probable synthetic route involves the reaction of 3-aminophenol with thioglycolic acid and an in-situ cyclizing agent or a multi-step process. Based on this, common impurities may include:
-
Unreacted Starting Materials: 3-aminophenol, thioglycolic acid.
-
Side-Reaction Products: Disulfides from the oxidation of thioglycolic acid, or products from the self-condensation of starting materials.
-
Degradation Products: The phenolic group may be susceptible to oxidation, and the thiazolidinedione ring can be sensitive to harsh pH conditions.
This guide will address the removal of these and other process-related impurities through advanced purification techniques.
Troubleshooting Guide: Recrystallization
Recrystallization is often the first line of defense for purifying solid organic compounds.[1] Its success hinges on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.
Q1: My compound "oils out" instead of crystallizing. What's happening and how can I fix it?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid crystal lattice. This typically happens if the solution is supersaturated at a temperature above the compound's melting point or if the cooling process is too rapid, preventing orderly crystal formation.[2] The presence of impurities can also depress the melting point, exacerbating this issue.
Causality & Troubleshooting Workflow:
Q2: I have very low recovery after recrystallization. How can I improve my yield?
Answer: Low recovery is a common issue and can stem from several factors, primarily using too much solvent or choosing a solvent in which your compound is too soluble, even at low temperatures.
Expert Insights & Solutions:
-
Minimize Solvent Usage: Use the absolute minimum amount of hot solvent required to fully dissolve the compound. Adding solvent in small portions to the heated mixture is key.
-
Solvent Selection is Crucial: The ideal solvent will dissolve the compound completely when hot but very poorly when cold.[3] For a polar molecule like 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione, polar solvents are a good starting point.
-
Mother Liquor Recovery: If you suspect significant product loss, you can concentrate the mother liquor (the solution left after filtering the crystals) by evaporation and attempt a second recrystallization. Be aware that this second crop will likely be less pure than the first.
-
Temperature Gradient: Maximize the temperature difference. After dissolving, allow the solution to cool to room temperature slowly before moving it to an ice bath or refrigerator. This gradual cooling promotes the formation of purer crystals.[]
Data-Driven Solvent Selection:
| Solvent/System | Polarity | Rationale & Expected Outcome |
| Ethanol or Methanol | High | Often a good starting point for polar heterocyclic compounds. Many thiazolidinedione derivatives are recrystallized from ethanol.[1] |
| Water | High | Due to the phenolic -OH and TZD ring, there may be some solubility in hot water. Could be an excellent, green choice if solubility allows.[6] |
| Ethanol/Water | High (Tunable) | A powerful solvent pair. Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.[1] |
| Ethyl Acetate/Hexane | Medium/Low | A common system for compounds of intermediate polarity. Dissolve in hot ethyl acetate and add hexane as the anti-solvent.[7] |
| Acetone/Water | High (Tunable) | Similar to ethanol/water, this can be a very effective pair for polar compounds.[7] |
Troubleshooting Guide: Column Chromatography
When recrystallization is insufficient, column chromatography is the next step. Given the polar nature of 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione, challenges like poor separation and peak tailing are common on standard silica gel.[8]
Q3: My compound is streaking or "tailing" on the silica column, leading to poor separation. What should I do?
Answer: Peak tailing is often caused by strong, non-ideal interactions between your polar compound and the acidic silanol groups on the surface of the silica gel.[9] The phenolic hydroxyl and the thiazolidinedione ring are both capable of such interactions.
Troubleshooting Workflow for Peak Tailing:
Q4: My compound won't move off the baseline even with highly polar solvents like 100% ethyl acetate. How can I elute it?
Answer: This indicates a very strong affinity for the stationary phase. Simply increasing the percentage of ethyl acetate in hexane will not be sufficient. You need to switch to a more polar mobile phase system.
Expert Insights & Solutions:
-
Switch to a Stronger Mobile Phase: A common next step is to use a gradient of methanol in dichloromethane (DCM) or chloroform. Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it. A small amount of methanol significantly increases the polarity of the mobile phase.
-
Use of Additives: As mentioned for peak tailing, adding a small amount of acetic acid to your mobile phase can help to protonate the compound and disrupt its binding to the silica, allowing it to elute.
-
Dry Loading: If your compound is poorly soluble in the initial, less polar mobile phase, consider dry loading. Dissolve your crude product in a strong solvent (like methanol), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your column.[10]
-
Reverse-Phase Chromatography: This is often the best solution for highly polar compounds.[11] In reverse-phase chromatography, the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is polar. You would start with a highly polar mobile phase (e.g., water with a small amount of acid like formic or acetic acid) and elute your compound by gradually increasing the proportion of an organic solvent like acetonitrile or methanol.
Advanced Purification: Preparative HPLC
For achieving the highest purity (>99%), especially for drug development applications, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.
Q5: What are the key considerations for developing a preparative HPLC method for this compound?
Answer: Developing a preparative HPLC method involves a logical progression from analytical to preparative scale. The principles of chromatography remain the same, but the goals shift from separation and quantification to isolation and recovery.
Method Development Workflow:
Key Parameters for HPLC of Phenolic Compounds:
-
Column: A C18 or C8 reverse-phase column is the most common choice for phenolic compounds.[12]
-
Mobile Phase: A mixture of water (or an aqueous buffer) and an organic solvent like acetonitrile or methanol is standard.
-
pH Modifier: Adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase is critical. It protonates the phenolic hydroxyl group and suppresses its ionization, leading to sharper, more symmetrical peaks and reproducible retention times.
-
Detection: The aromatic ring in the compound allows for strong UV absorbance. A diode-array detector (DAD) is useful for monitoring at multiple wavelengths (e.g., 210, 254, and 280 nm) to ensure no impurities are co-eluting.[7]
Frequently Asked Questions (FAQs)
Q: What is the expected melting point for pure 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione? A: While a specific, experimentally verified melting point is not consistently reported in the literature, the parent 2,4-thiazolidinedione has a melting point of 123-125 °C.[13][14] The addition of the 3-hydroxyphenyl group would be expected to increase the melting point due to increased molecular weight and potential for hydrogen bonding. A broad or depressed melting range in your sample is a strong indicator of impurity.
Q: Is the compound stable? Are there any storage conditions I should be aware of? A: Phenolic compounds can be susceptible to air oxidation, which can lead to coloration of the sample over time. It is good practice to store the purified solid in a well-sealed container, protected from light, and preferably under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. The thiazolidinedione ring may be susceptible to hydrolysis under strongly basic or acidic conditions, especially at elevated temperatures.[15]
Q: How do I choose between recrystallization and chromatography? A: If your crude material is a solid and you suspect a moderate level of impurities, always attempt recrystallization first. It is faster, cheaper, and often sufficient for achieving good purity. If the crude material is an oil, if recrystallization fails, or if you need to remove impurities with very similar solubility profiles, chromatography is the more powerful and appropriate technique. For achieving the highest purity levels required for pharmaceutical applications, preparative HPLC is typically necessary.
Q: Can I use NMR to assess the purity of my final product? A: Absolutely. ¹H NMR is an excellent tool for assessing purity. The spectrum of the pure compound should show sharp signals with the correct integrations and chemical shifts. The absence of signals corresponding to starting materials (e.g., 3-aminophenol) or process solvents is a good indication of purity.
References
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
- Jain, A. K., & Sharma, S. (2024). Thiazolidinedione: A Review of Its Synthesis and Biological Significance to Medicinal Chemistry in the Treatment of Various Clinical Disorders. International Journal of Pharmaceutical and Phytopharmacological Research, 30(1), 70-81.
- McCann, J. L., & Stephens, J. C. (2018). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. Pharmaceuticals, 11(4), 102.
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. Recrystallization. [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. Recrystallization. [Link]
- Patel, K. B., & Shahnaz, M. (2014). SYNTHESIS, CHARACTERIZATION OF 2, 4 -THIAZOLIDINEDIONE DERIVATIVES AND EVALUATION OF THEIR ANTIOXIDANT ACTIVITY. Journal of Drug Delivery and Therapeutics, 4(5), 1-5.
-
University of Colorado Boulder, Department of Chemistry. Recrystallization. [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. [Link]
- Karljikovic-Rajic, K., Novovic, D., Marinkovic, V., & Agbaba, D. (2010). Stability-indicating validated HPLC method for simultaneous determination of oral antidiabetic drugs from thiazolidinedione and sulfonylurea groups in combined dosage forms.
-
LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. [Link]
-
Teledyne ISCO. (2010). Purification of phenolic flavanoids with flash chromatography. [Link]
-
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
PubChem. Thiazolidinedione. [Link]
- Ali, M. A., et al. (2020). Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. RSC Advances, 10(63), 38459-38475.
- Spácilová, L., et al. (2018). A robust method for quantifying 42 phenolic compounds by RP-HPLC. Food Chemistry, 241, 269-278.
- Popat, K. H., et al. (2011). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks.
-
MicroSolv Technology Corporation. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. [Link]
-
Shodex. HPLC Analysis of Antidiabetic Drugs. [Link]
- Khan, I., et al. (2016). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Medicinal Chemistry Research, 25(6), 1106-1115.
Sources
- 1. Novel hybrids of thiazolidinedione-1,3,4-oxadiazole derivatives: synthesis, molecular docking, MD simulations, ADMET study, in vitro , and in vivo ant ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07247E [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 3-(3-HYDROXYPHENYL)-1,3-THIAZOLIDINE-2,4-DIONE | 51964-26-2 [amp.chemicalbook.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Buy (5E)-3-(hydroxymethyl)-5-[(4-methylphenyl)methylidene]-1,3-thiazolidine-2,4-dione (EVT-5155471) [evitachem.com]
- 7. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of novel N-substituted thiazolidinediones (TZDs) as HDAC8 inhibitors: in-silico studies, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 14. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stability-indicating validated HPLC method for simultaneous determination of oral antidiabetic drugs from thiazolidinedione and sulfonylurea groups in combined dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Guide: Scale-Up Synthesis of 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the laboratory-scale and pilot-plant production of this key heterocyclic intermediate. Our focus is to provide not just solutions, but a deeper understanding of the process chemistry to empower you to make informed decisions during your scale-up campaigns.
The thiazolidinedione (TZD) core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] The successful and reproducible synthesis of N-aryl derivatives like 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione is a critical first step in many drug discovery and development programs. This document consolidates field-tested insights and best practices into a practical, problem-solving format.
Section 1: Synthesis Overview & Key Transformations
A robust and scalable synthesis is paramount. While several routes to N-substituted thiazolidinediones exist, a common and reliable method involves a two-step, one-pot sequence starting from 3-aminophenol. This approach avoids the isolation of sensitive intermediates and is generally amenable to scale-up.
The overall transformation proceeds as follows:
-
N-Acylation: 3-Aminophenol is reacted with chloroacetyl chloride to form the intermediate, 2-chloro-N-(3-hydroxyphenyl)acetamide.
-
Cyclization: The in-situ-formed intermediate undergoes cyclization with a thiocyanate salt, such as potassium or ammonium thiocyanate, to yield the final product.[3][4]
Caption: Synthetic workflow for 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during synthesis and scale-up.
Reaction & Synthesis Issues
Q1: My initial N-acylation reaction (Step 1) is sluggish and shows incomplete conversion by TLC. What's wrong?
A1: This is a common issue often traced back to two main factors: reagent quality and reaction conditions.
-
Probable Cause 1: Reagent Purity & Moisture: 3-Aminophenol is susceptible to air oxidation, which can result in discoloration (pink to brown) and the formation of impurities that interfere with the reaction. Chloroacetyl chloride is highly moisture-sensitive and will readily hydrolyze to chloroacetic acid, which is unreactive under these conditions.
-
Solution:
-
Ensure you are using high-purity 3-aminophenol. If it is discolored, consider a purification step like recrystallization or an activated carbon treatment of a solution before use.
-
Use freshly opened or properly stored chloroacetyl chloride. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to atmospheric moisture, especially on a larger scale.
-
-
Probable Cause 2: Inadequate pH Control/Base: The reaction generates HCl as a byproduct. If not neutralized, the HCl will protonate the amino group of the starting material, rendering it non-nucleophilic and halting the reaction.
-
Solution:
-
Ensure at least one equivalent of a suitable base (e.g., sodium acetate, sodium bicarbonate) is present to scavenge the HCl. On scale-up, inadequate mixing can create localized areas of low pH. Ensure your reactor agitation is sufficient to maintain a homogenous slurry or solution.
-
Q2: I'm observing a significant exotherm during the addition of chloroacetyl chloride, making temperature control difficult at scale.
A2: The N-acylation reaction is highly exothermic. Uncontrolled exotherms can lead to side reactions, impurity formation, and significant safety hazards on a larger scale.
-
Probable Cause: Rapid Reagent Addition: Adding the chloroacetyl chloride too quickly to the reaction mixture is the primary cause of a runaway exotherm.
-
Solution:
-
Controlled Addition: The most critical parameter to adjust is the addition rate. Use a programmable syringe pump or a pressure-equalizing dropping funnel to add the chloroacetyl chloride subsurface at a slow, controlled rate.
-
Pre-cooling: Cool the initial solution of 3-aminophenol and base to 0-5 °C before beginning the addition.
-
Reactor Capacity: Ensure your cooling system can handle the heat load. For pilot-scale reactors, this means calculating the heat of reaction and ensuring the jacket cooling has sufficient capacity. A good rule of thumb is to maintain the internal temperature below 10 °C throughout the addition.
-
Q3: The cyclization step (Step 2) is producing low yields and a complex mixture of byproducts.
A3: The cyclization is a tandem reaction involving nucleophilic attack of the thiocyanate followed by ring closure. Its efficiency depends heavily on temperature and the absence of competing nucleophiles.
-
Probable Cause 1: Hydrolysis of Intermediate: The chloroacetamide intermediate can be hydrolyzed back to 3-aminophenol and chloroacetic acid, especially if the reaction is run for extended periods in aqueous conditions or if the pH is not controlled.
-
Solution:
-
Once the N-acylation is complete, proceed directly to the cyclization step. Add the thiocyanate salt and begin heating to reflux. Minimizing the time the intermediate spends in the aqueous basic solution at ambient temperature is key.
-
-
Probable Cause 2: Incorrect Stoichiometry of KSCN: An insufficient amount of potassium thiocyanate will lead to incomplete conversion.
-
Solution:
-
Use a slight excess (1.1 to 1.2 equivalents) of potassium thiocyanate to drive the reaction to completion. Ensure it is fully dissolved before or during the reflux period.
-
Work-up & Isolation Challenges
Q4: Upon completion, my product is oiling out or precipitating as a sticky solid during the aqueous work-up, making filtration impossible.
A4: This is a classic crystallization problem often seen when the product has borderline solubility or when impurities are present that act as eutectic melting point depressants.
-
Probable Cause: Impurities & Solvent System: The presence of unreacted starting materials or side products can inhibit proper crystal lattice formation. The solvent system may also be too rich, keeping the product solubilized.
-
Solution:
-
Solvent Exchange: Instead of direct precipitation from the reaction mixture, consider a solvent exchange. After the reaction, perform an extraction with a suitable organic solvent (e.g., Ethyl Acetate, Methyl isobutyl ketone - MIBK). Wash the organic layer with water and brine to remove inorganic salts and water-soluble impurities.
-
Anti-Solvent Crystallization: Concentrate the washed organic layer to a smaller volume. Then, slowly add a non-polar anti-solvent (e.g., heptane, cyclohexane) while stirring. This often provides a more controlled precipitation, leading to a filterable crystalline solid.
-
Seeding: If you have a small amount of pure, crystalline product, add a few seed crystals to the solution to initiate crystallization.
-
Purification & Quality Control
Q5: My final product has a persistent pink or brown color that I can't remove by simple recrystallization.
A5: The color is likely due to trace amounts of oxidized 3-aminophenol or related chromophoric impurities that have co-crystallized with your product.
-
Probable Cause: Oxidative Impurities: Exposure of the starting material or reaction intermediates to air, especially at elevated temperatures or non-neutral pH, can generate highly colored impurities.
-
Solution:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., hot ethanol or acetone). Add a small amount of activated carbon (charcoal) (typically 1-2% w/w) and stir or gently reflux for 15-30 minutes. Filter the hot solution through a pad of celite to remove the carbon. The colored impurities will adsorb to the carbon. Allow the clear filtrate to cool and crystallize.
-
Antioxidant Use: In some cases, adding a small amount of an antioxidant like sodium metabisulfite during the work-up can help prevent the formation of these colored species.
-
Q6: Recrystallization gives me a pure product, but the recovery is below 70%. How can I optimize this?
A6: Poor recovery is usually a matter of choosing the right solvent system and optimizing the crystallization conditions. The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.
-
Probable Cause: Suboptimal Solvent Choice: The solvent may have too high of a solubility for the product even at low temperatures, leaving a significant amount of product in the mother liquor.
-
Solution:
-
Solvent Screening: Perform a systematic solvent screen on a small scale. Test various solvents and solvent/anti-solvent systems. A good starting point is a binary system.
-
Data-Driven Optimization: Use the data from your screen to select the best system. An example is provided in the table below.
-
Controlled Cooling: Cool the crystallization mixture slowly. A slow cooling rate promotes the growth of larger, purer crystals and improves recovery compared to crash-cooling in an ice bath.
-
| Solvent System (v/v) | Solubility (Hot) | Solubility (Cold) | Crystal Form | Recovery (Est.) |
| Ethanol | High | Moderate | Needles | ~65-75% |
| Isopropanol (IPA) | Moderate | Low | Plates | ~80-85% |
| Acetone/Heptane (1:3) | High (in Acetone) | Very Low | Fine Powder | >90% |
| Ethyl Acetate/Hexane (1:2) | Moderate (in EtOAc) | Very Low | Prisms | >85% |
Section 3: Frequently Asked Questions (FAQs)
Q: What are the most critical process parameters (CPPs) to monitor for a successful scale-up? A: Based on the common challenges, the key CPPs are:
-
Temperature Control: Especially during the chloroacetyl chloride addition.
-
Reagent Addition Rate: To manage the exotherm and minimize side reactions.
-
Agitation/Mixing Speed: To ensure homogeneity, particularly in multiphasic systems or slurries.
-
pH Control: During the initial acylation and subsequent work-up.
-
Crystallization Cooling Profile: To control crystal size, purity, and yield.
Q: Are there more modern or "green" alternatives to this synthesis? A: Yes, research is ongoing to improve the synthesis of N-aryl thiazolidinediones. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and can sometimes be performed under solvent-free or greener solvent conditions.[5][6] For industrial-scale production, continuous flow chemistry is an attractive option as it offers superior control over exotherms and mixing, leading to higher consistency and safety.
Q: What are the primary safety considerations for this process at scale? A:
-
Corrosive Reagents: Chloroacetyl chloride is highly corrosive, lachrymatory, and reacts violently with water. Use in a well-ventilated fume hood or closed system with appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields.
-
Thiocyanates: While less acutely toxic, thiocyanates can release toxic hydrogen cyanide gas if exposed to strong acids. Ensure the work-up procedure is well-designed to avoid this.
-
Solvent Handling: Standard precautions for handling flammable organic solvents (acetone, ethanol, heptane, etc.) must be followed, including proper grounding of equipment to prevent static discharge.
Section 4: Standard Operating Procedure (Pilot Scale)
This protocol is a representative example for producing a ~100 g batch.
SOP-1: Synthesis of Crude 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione
-
Reactor Setup: Equip a 2 L jacketed glass reactor with an overhead stirrer, thermocouple, nitrogen inlet, and a dropping funnel.
-
Charging: Charge the reactor with 3-aminophenol (109 g, 1.0 mol), sodium acetate (82 g, 1.0 mol), acetone (500 mL), and water (250 mL).
-
Cooling: Begin stirring and cool the reactor contents to 0-5 °C using the jacket.
-
N-Acylation: Slowly add chloroacetyl chloride (113 g, 80 mL, 1.0 mol) via the dropping funnel over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 5-10 °C for an additional 30 minutes. Monitor the reaction by TLC (Ethyl Acetate:Hexane 1:1) until the 3-aminophenol is consumed.
-
Cyclization: Add potassium thiocyanate (107 g, 1.1 mol) to the reactor.
-
Reflux: Heat the reaction mixture to reflux (~65-70 °C) and maintain for 3-4 hours. The reaction should become a thicker slurry.
-
Cooling & Hydrolysis: Cool the reactor to 20-25 °C. Slowly and carefully add 6M Hydrochloric Acid (~170 mL) until the pH of the mixture is ~1-2. This step hydrolyzes the imino intermediate.
-
Isolation: Stir for 1 hour at room temperature. The product will precipitate. Filter the solid, wash the cake with cold water (2 x 250 mL), and then with a small amount of cold ethanol (100 mL).
-
Drying: Dry the crude solid in a vacuum oven at 50-60 °C to a constant weight. Expected crude yield: 160-180 g.
SOP-2: Purification by Recrystallization
-
Dissolution: In a separate reactor, charge the crude product and isopropanol (approx. 8-10 mL per gram of crude). Heat the mixture to reflux with stirring until all the solid dissolves.
-
Hot Filtration (Optional): If the solution is colored or contains particulate matter, perform a hot filtration through a pre-heated filter funnel containing a small pad of celite.
-
Controlled Cooling: Slowly cool the solution to room temperature over 2-3 hours. Then, cool further to 0-5 °C and hold for at least 1 hour.
-
Filtration: Filter the crystalline product and wash the filter cake with a minimal amount of ice-cold isopropanol.
-
Drying: Dry the pure product in a vacuum oven at 50-60 °C. Expected recovery: 80-85%.
Section 5: Troubleshooting Flowchart
Caption: A logic flowchart for troubleshooting common synthesis issues.
References
-
Bhat, A. J., et al. (2021). A safe and new strategy for N-arylation of 2,4-thiazolidinediones via microwave irradiation using base catalyst K2CO3 in DMF. Reaction Chemistry & Engineering. Available at: [Link]
-
Anwar, M., et al. (2023). Novel hybrids of thiazolidinedione-1,3,4-oxadiazole derivatives: synthesis, molecular docking, MD simulations, ADMET study, in vitro, and in vivo anti-diabetic assessment. RSC Advances. Available at: [Link]
-
Ebajo, V. D., Jr., et al. (2024). A facile and highly efficient one-step N-alkylation of thiazolidine-2,4-dione. Arkivoc. Available at: [Link]
-
Ebajo, V. D., Jr., et al. (2024). A facile and highly efficient one-step N-alkylation of thiazolidine-2,4-dione. ResearchGate. Available at: [Link]
-
Laxmi, S. V., et al. (2016). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Medicinal Chemistry Research. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2023). Development of new thiazolidine-2,4-dione hybrids as aldose reductase inhibitors endowed with antihyperglycaemic activity. Scientific Reports. Available at: [Link]
-
Biasini, J. P., et al. (2022). Synthesis of Thiazolidinedione Compound Library. Molecules. Available at: [Link]
-
Patel, P. D., et al. (2015). Synthesis and evaluation of novel thiazolidinedione derivatives for antibacterial activity. Der Pharma Chemica. Available at: [Link]
-
Kavala, V., et al. (2020). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules. Available at: [Link]
-
Wang, C., et al. (2021). Thiocyanation of α-amino carbonyl compounds for the synthesis of aromatic thiocyanates. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Thiocyanate synthesis by C-S coupling or substitution. Retrieved from [Link]
-
Labaf, S., et al. (2015). Amination and thiolation of chloroacetyl cellulose through reactive dissolution in N,N-dimethylformamide. Carbohydrate Polymers. Available at: [Link]
-
Mistry, B. D., et al. (2007). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Indian Journal of Chemistry. Available at: [Link]
-
The Pharma Innovation Journal. (2017). Design synthesis and evaluation of novel thiazolidinedione derivatives as antidiabetic agents. Available at: [Link]
-
ResearchGate. (2018). One pot synthesis using supported reagents system KSCN/SiO 2-RNH3OAc/Al2O3: Synthesis of 2-aminothiazoles and N-allylthioureas. Available at: [Link]
-
Pharmaspire. (2022). Design, synthesis, and characterization of new thiazolidinedione derivatives as potent α-glucosidase inhibitors. Available at: [Link]
-
ResearchGate. (2019). Synthesis and antihyperglycemic activity profiles of novel thiazolidinedione derivatives. Available at: [Link]
-
Hassouneh, A., et al. (2010). Elastin-like Polypeptides as a Purification Tag for Recombinant Proteins. Current Protocols in Protein Science. Available at: [Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A safe and new strategy for N-arylation of 2,4-thiazolidinediones via microwave irradiation using base catalyst K2CO3 in DMF - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Spectroscopic Characterization of 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione
This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione. It provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of its spectroscopic characterization. The information herein is curated to ensure scientific integrity and is grounded in established analytical principles.
Introduction
3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione is a heterocyclic compound of significant interest in medicinal chemistry. Accurate and unambiguous spectroscopic characterization is paramount for confirming its identity, purity, and for elucidating its structure-activity relationships. This guide addresses common challenges encountered during analysis by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific experimental issues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question 1: My ¹H NMR spectrum shows broad, poorly resolved peaks for the aromatic and hydroxyl protons. What is the likely cause and how can I improve the resolution?
Answer:
Broadening of proton signals, particularly for hydroxyl (-OH) and amine (N-H) groups, is often due to hydrogen exchange with residual water or other exchangeable protons in the NMR solvent.[1] The rate of this exchange can be on a similar timescale to the NMR acquisition, leading to signal averaging and broadening. The phenolic hydroxyl proton is particularly susceptible to this phenomenon.
Troubleshooting Workflow:
-
Solvent Purity: Ensure the use of high-purity, anhydrous deuterated solvents. Freshly opened ampules of deuterated solvents are recommended.
-
Sample Preparation: Dry your sample of 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione thoroughly under high vacuum to remove any residual water or solvents from the synthesis or purification steps.
-
D₂O Exchange: A definitive method to identify an exchangeable proton is to add a drop of deuterium oxide (D₂O) to the NMR tube, shake it, and re-acquire the spectrum. The broad hydroxyl peak should diminish or disappear completely as the protons are replaced by deuterium, which is not observed in ¹H NMR.
-
Temperature Variation: Acquiring the spectrum at a lower temperature can sometimes slow down the exchange rate, resulting in sharper signals. Conversely, in some cases of intermediate exchange, increasing the temperature can coalesce the signals into a sharper average peak. Experimenting with a range of temperatures is advisable.
-
Solvent Choice: The choice of solvent can influence hydrogen bonding and exchange rates. While DMSO-d₆ is often used for its ability to solubilize a wide range of compounds and slow down O-H exchange, other solvents like acetone-d₆ or acetonitrile-d₃ could be trialed.
Question 2: The chemical shifts in my ¹³C NMR spectrum for the carbonyl carbons of the thiazolidinedione ring are very close or overlapping. How can I resolve them?
Answer:
The two carbonyl carbons (C=O) in the thiazolidine-2,4-dione ring are in different chemical environments, but their chemical shifts can be very similar, typically appearing in the range of δ 165-180 ppm.[2][3] Overlapping signals can make unambiguous assignment difficult.
Resolution Strategies:
-
Increase Magnetic Field Strength: If available, using a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz or higher) will increase the chemical shift dispersion, potentially resolving the overlapping peaks.
-
2D NMR Techniques:
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton and carbon signals that are directly bonded. Since the carbonyl carbons have no attached protons, they will not appear in an HSQC spectrum, confirming their identity.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for assigning quaternary carbons, including carbonyls. Look for correlations from the methylene protons (-CH₂-) of the thiazolidine ring to the adjacent carbonyl carbons. The number of bonds for these correlations (typically 2 or 3 bonds) will help in assigning the specific carbonyl signals.
-
-
Solvent Effects: Changing the deuterated solvent can sometimes induce small changes in chemical shifts, which might be sufficient to resolve closely spaced signals.
Mass Spectrometry (MS)
Question 3: I am not observing the expected molecular ion peak ([M+H]⁺ or [M-H]⁻) for 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione in my ESI-MS spectrum. What are the potential issues?
Answer:
Failure to observe the molecular ion is a common issue in electrospray ionization mass spectrometry (ESI-MS) and can stem from several factors related to the sample, the instrument, or the method.[4][5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a missing molecular ion peak in ESI-MS.
Detailed Steps:
-
Sample Concentration: If the sample is too dilute, the signal may be too weak to detect.[4] Conversely, if it is too concentrated, it can lead to ion suppression.[4] Prepare a dilution series to find the optimal concentration.
-
Ionization Polarity: 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione has a phenolic hydroxyl group, making it amenable to deprotonation in negative ion mode ([M-H]⁻). The nitrogen and sulfur atoms can also be protonated, so positive ion mode ([M+H]⁺) should also be viable. If one mode is not working, try the other.
-
Solvent and Additives: The choice of solvent is crucial for efficient ionization. For positive mode, ensure the mobile phase is slightly acidic (e.g., with 0.1% formic acid) to promote protonation.[6] For negative mode, a slightly basic mobile phase (e.g., with 0.1% ammonium hydroxide) or a protic solvent can facilitate deprotonation.
-
Instrument Parameters:
-
Tune and Calibrate: Ensure the mass spectrometer is properly tuned and calibrated according to the manufacturer's guidelines.[4]
-
Source Settings: Optimize the ion source parameters, such as capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate.
-
-
Check for In-Source Fragmentation: The molecule might be fragmenting in the ion source before it can be detected. Reduce the fragmentor or cone voltage to see if the molecular ion peak appears.
Infrared (IR) Spectroscopy
Question 4: The O-H stretching band in my IR spectrum is unusually broad and is obscuring the C-H aromatic stretches. How can I interpret this region?
Answer:
The broadness of the O-H stretching vibration, typically seen between 3200-3600 cm⁻¹, is a hallmark of hydrogen bonding.[7][8] In the solid state or in a concentrated solution, extensive intermolecular hydrogen bonding involving the phenolic hydroxyl group will cause significant peak broadening. This can indeed overlap with the sharper aromatic C-H stretching vibrations that occur around 3000-3100 cm⁻¹.[7]
Interpretive and Experimental Solutions:
-
Deconvolution: If using spectral software, a deconvolution function may help to mathematically separate the overlapping broad O-H and sharper C-H bands.
-
Sample Preparation:
-
Dilution: Prepare a very dilute solution of the compound in a non-polar solvent like carbon tetrachloride (CCl₄), if solubility permits. At high dilution, intermolecular hydrogen bonding is minimized, and a sharper, "free" O-H stretching band may appear at a higher wavenumber (around 3600 cm⁻¹).
-
KBr Pellet: When preparing a KBr pellet, ensure the sample is thoroughly dried and finely ground to minimize scattering and water absorption.
-
-
Focus on Other Key Peaks: While this region may be complex, other characteristic peaks can confirm the structure. Look for:
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H NMR chemical shifts for 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione?
A1: The expected chemical shifts can vary slightly depending on the solvent and concentration. The following table provides an approximate range for the key protons.
| Proton | Approximate Chemical Shift (ppm) | Multiplicity | Notes |
| Aromatic (phenyl ring) | 6.8 - 7.5 | Multiplets | The exact pattern depends on the substitution. |
| Methylene (-CH₂-) | ~4.1 - 4.5 | Singlet | Protons on the thiazolidinedione ring. |
| Phenolic (-OH) | 9.0 - 10.0 (in DMSO-d₆) | Broad Singlet | Highly variable and exchangeable with D₂O. |
Q2: What are the key IR absorption bands I should look for to confirm the identity of 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione?
A2: The following table summarizes the most diagnostic IR absorption bands.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Phenolic O-H | Stretch | 3200 - 3600 | Strong, Broad |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium, Sharp |
| Carbonyl C=O | Stretch | 1680 - 1750 | Strong (often two bands) |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Strong |
| Phenolic C-O | Stretch | ~1220 | Medium |
Q3: What is the expected exact mass and molecular formula for this compound?
A3: The molecular formula is C₉H₇NO₃S. The monoisotopic mass is approximately 209.0147 g/mol .[] High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within a few parts per million (ppm).
Q4: Are there any specific considerations for UV-Vis spectroscopic analysis?
A4: Yes, the UV-Vis spectrum is influenced by the phenolic and aromatic chromophores. You will likely observe absorption maxima related to π → π* transitions of the benzene ring and the thiazolidinedione system. The position of the λ_max can be sensitive to the solvent polarity and the pH of the solution due to the potential for ionization of the phenolic hydroxyl group. It is advisable to record spectra in different solvents (e.g., methanol, acetonitrile, water) and at different pH values to fully characterize the electronic transitions.
References
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G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. [Link]
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GenTech Scientific. (2021, January 4). A Guide To Troubleshooting Mass Spectrometry. [Link]
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Agilent. (2018, November 29). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. [Link]
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BioPharm International. (2014, August 26). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. [Link]
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CGSpace. Mass Spectrometer (MS) Troubleshooting Guide. [Link]
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ResearchGate. Fragments of 1 H NMR spectra of.... [Link]
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NP-MRD. 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0198063). [Link]
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MDPI. (2022, November 22). Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. [Link]
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PMC - NIH. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. [Link]
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Doc Brown's Advanced Organic Chemistry. Infrared spectrum of phenol. [Link]
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MedCrave online. (2017, September 5). Optimized synthesis and characterization of thiazolidine-2,4-dione for pharmaceutical application. [Link]
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MDPI. The Use of Infrared Spectroscopy for the Quantification of Bioactive Compounds in Food: A Review. [Link]
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PubMed. (2022, October 1). Application on infrared spectroscopy for the analysis of total phenolic compounds in fruits. [Link]
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Arrow@TU Dublin. Linking ATR-FTIR and Raman Features to Phenolic Extractability and Other Attributes in Grape Skin. [Link]
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ResearchGate. 12 questions with answers in THIAZOLIDINEDIONES. [Link]
-
Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]
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ResearchGate. 13C-NMR data for the prepared thiazolidinones (4a-e). [Link]
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ResearchGate. (2023, January 4). Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives. [Link]
-
SpectraBase. (5E)-5-{[1-(4-hydroxyphenyl)-1H-pyrrol-2-yl]methylene}-3-methyl-1,3-thiazolidine-2,4-dione - 1H NMR. [Link]
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PubChem. Thiazolidinedione. [Link]
-
ResearchGate. DESIGN, SYNTHESIS, AND CHARACTERIZATION OF SOME NOVEL THIAZOLIDINE-2,4-DIONE DERIVATIVES AS ANTIDIABETIC AGENTS. [Link]
-
ResearchGate. Fig.5: 13C NMR spectra of.... [Link]
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PMC - PubMed Central. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. [Link]
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Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
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PubMed Central. Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids. [Link]
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ResearchGate. UV–Vis data of compound 1. [Link]
-
PubChem. 2,3-Diphenyl-4-thiazolidinone. [Link]
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Biointerface Research in Applied Chemistry. (2021, March 1). Computer-Based Approaches for Determining the Pharmacological Profile of 5-(3-Nitro-Arylidene)- Thiazolidine-2,4-Dione. [Link]
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ResearchGate. (2020, February 8). Synthesis and Characterization of Some new 2,4-Thiazolidinedione Derivatives. [Link]
-
NIST WebBook. 2,4-Thiazolidinedione. [Link]
-
MDPI. (2022, April 19). An Update on the Current and Emerging Use of Thiazolidinediones for Type 2 Diabetes. [Link]
-
ResearchGate. (2025, August 8). Exploration of Pyridine-thiazolidin-4-one: Synthesis, DFT Study, UV-Vis/ Fluorescence Spectroscopy Analysis, Antibacterial Evaluation and Molecular Docking. [Link]
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Semantic Scholar. Table 4 from Molecular Structure, FT-IR, NMR (13C/1H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl). [Link]
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ResearchGate. Fig. 5. UV-Vis spectra of 3a-d. [Link]
-
MDPI. (2024, January 1). Synthesis of (Z)-3-Allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one and Determination of Its Crystal Structure. [Link]
-
ResearchGate. FT-IR spectrum of (4b) 4,5-Dihydroxy-1-(4-methoxyphenyl)-3-(1,3-thiazol-2-yl) imidazolidine-2-thione. [Link]
-
ResearchGate. FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. [Link]
-
Scripta Scientifica Pharmaceutica. IR and UV-VIS spectroscopic analysis of a new compound: N-[1-(4-hydroxyphenyl) aminoethilyden]-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphtalen-2-yl)-ethenyl] phenylcarbohydrazide. [Link]
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NIST WebBook. 2,4-Thiazolidinedione. [Link]
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NIST WebBook. 2,4-Thiazolidinedione. [Link]
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strategies to improve the bioavailability of 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione for in vivo studies
Technical Support Center: 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione Bioavailability Enhancement
From the desk of the Senior Application Scientist
Welcome to the technical support resource for investigators working with 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione. Our goal is to provide you with actionable strategies and troubleshooting guides to overcome common bioavailability challenges encountered during in vivo research. This guide is structured as a series of frequently asked questions that address specific issues you may face, from initial characterization to formulation and preclinical testing.
Frequently Asked Questions & Troubleshooting Guides
Q1: My initial in vivo study with 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione, administered in a simple saline/DMSO vehicle, resulted in negligible plasma exposure. What are the likely causes?
A1: This is a very common but solvable issue for compounds of this class. The poor exposure of 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione likely stems from a combination of three primary biopharmaceutical hurdles:
-
Poor Aqueous Solubility: The compound's structure, featuring a thiazolidinedione core and a phenyl ring, suggests lipophilic character, which often leads to low solubility in gastrointestinal fluids.[1] For oral administration, if the compound does not dissolve, it cannot be absorbed. Its molecular weight (209.22 g/mol ) and the number of hydrogen bond donors and acceptors fall within the parameters of Lipinski's Rule of Five, suggesting that permeation may not be the primary barrier if the molecule can be brought into solution.[2][]
-
Limited Permeability: While likely a secondary issue to solubility, the compound could be a substrate for efflux transporters in the intestinal wall, such as P-glycoprotein (P-gp), which actively pump absorbed drug back into the gut lumen.[4]
-
Extensive First-Pass Metabolism: The presence of a phenolic hydroxyl group makes the molecule a prime target for rapid Phase II metabolism (glucuronidation and sulfation) in both the intestinal wall and the liver.[5][6] This metabolic clearance can eliminate the drug before it ever reaches systemic circulation, even if it is successfully absorbed.[7]
The following diagram illustrates these sequential barriers that an orally administered drug must overcome.
Q2: How can I experimentally confirm the specific bioavailability challenges of my compound before investing in complex formulations?
A2: A tiered, systematic approach is crucial to avoid unnecessary experiments. By performing a few key in vitro assays, you can pinpoint the rate-limiting step for your compound's bioavailability.
Tier 1: Foundational Assays
| Assay | Purpose | Implication of a "Poor" Result |
| Kinetic Solubility | Measures solubility in physiologically relevant buffers (e.g., pH 1.2, 4.5, 6.8). | Low Solubility (<10 µg/mL): Confirms that dissolution is a major barrier. This is the most common issue for BCS Class II/IV drugs.[8] |
| LogP / LogD | Predicts lipophilicity and how the compound partitions between aqueous and lipid environments. | High LogP (>3): Reinforces low solubility hypothesis. Low LogP (<1): Suggests potential permeability issues. |
| Caco-2 Permeability | Uses a human colon adenocarcinoma cell monolayer to assess intestinal permeability and efflux. | Low A-to-B Permeability: Indicates poor passive diffusion. High Efflux Ratio (>2): Confirms the compound is a P-gp substrate. |
| Liver Microsome Stability | Measures the rate of metabolic degradation by liver enzymes. | High Clearance / Short Half-Life: Confirms susceptibility to extensive first-pass metabolism. |
Experimental Protocol: Kinetic Aqueous Solubility Assay
This protocol provides a rapid assessment of your compound's solubility in different pH environments, mimicking the GI tract.
-
Materials:
-
3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione
-
DMSO (HPLC grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Simulated Gastric Fluid (SGF), pH 1.2
-
Simulated Intestinal Fluid (SIF), pH 6.8
-
96-well plates (non-binding surface recommended)
-
Plate shaker
-
Centrifuge with plate rotor
-
HPLC-UV or LC-MS/MS system
-
-
Step-by-Step Procedure:
-
Stock Solution Prep: Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Plate Mapping: Designate wells for each buffer (SGF, SIF, PBS) in triplicate.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock to 198 µL of each aqueous buffer in the designated wells. This yields a final concentration of 100 µM with 1% DMSO.
-
Incubation: Seal the plate and place it on a plate shaker at room temperature for 2 hours to allow it to reach equilibrium.
-
Precipitate Removal: Centrifuge the plate at 3,000 x g for 20 minutes to pellet any precipitated compound.
-
Sample Transfer: Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate, avoiding the pellet.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated LC-MS/MS or HPLC-UV method against a standard curve. The resulting concentration is your kinetic solubility.
-
Q3: My compound is confirmed to have very low aqueous solubility (<5 µg/mL). What are the most effective formulation strategies to address this?
A3: For a poorly soluble compound, the primary goal is to increase the dissolution rate and/or the concentration of dissolved drug at the site of absorption. Several formulation technologies are available, each with distinct advantages.[9][10]
| Strategy | Mechanism of Action | Advantages | Disadvantages | Best For... |
| Micronization | Increases surface area by reducing particle size, enhancing dissolution rate according to the Noyes-Whitney equation.[11] | Simple, scalable technology (jet milling). | May not be sufficient for extremely insoluble compounds. Risk of particle aggregation. | Compounds with moderate solubility issues; early-stage studies. |
| Amorphous Solid Dispersion (ASD) | Disperses the drug in a crystalline-to-amorphous state within a hydrophilic polymer matrix, increasing its apparent solubility and dissolution.[10] | Significant solubility enhancement; can create a "supersaturated" state. | Can be physically unstable (recrystallization). Requires careful polymer screening. | BCS Class II compounds with high melting points. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents. This pre-dissolved formulation spontaneously forms a fine oil-in-water emulsion in the gut.[4] | Presents the drug in a solubilized state, bypassing dissolution. Can enhance lymphatic uptake, reducing first-pass metabolism. | Complex formulation development; potential for GI side effects from surfactants. | Highly lipophilic (high LogP) compounds. |
Experimental Protocol: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)
This is a lab-scale method to quickly screen polymer/drug combinations.
-
Materials:
-
3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione
-
Polymer (e.g., PVP K30, HPMC-AS, Soluplus®)
-
Volatile organic solvent capable of dissolving both drug and polymer (e.g., methanol, acetone, or a mixture)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven
-
-
Step-by-Step Procedure:
-
Dissolution: Dissolve a defined ratio of drug and polymer (e.g., 1:4 w/w) in a minimal amount of the selected solvent in a round-bottom flask. Ensure a clear solution is formed.
-
Solvent Removal: Attach the flask to a rotary evaporator. Remove the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a thin film or solid mass is formed.
-
Drying: Transfer the solid material to a vacuum oven and dry at 40°C for 24-48 hours to remove any residual solvent.
-
Processing: Scrape the dried solid dispersion from the flask and gently grind it into a fine powder using a mortar and pestle.
-
Characterization (Self-Validation):
-
Visual: The resulting powder should be homogenous.
-
Performance: Conduct a dissolution test comparing the ASD to the raw, crystalline drug. A significant increase in dissolution rate and extent confirms success.
-
(Optional) Solid-State Analysis: Use Powder X-ray Diffraction (PXRD) to confirm the absence of crystallinity (i.e., a "halo" pattern instead of sharp peaks).
-
-
Q4: Given the phenolic group, I'm concerned about first-pass metabolism. How can this be addressed preclinically?
A4: Your concern is valid. Phenols are notorious for rapid glucuronidation.[5][6] While formulation can help, direct strategies to mitigate this effect can also be explored in a research setting.
-
Co-administration with Metabolic Inhibitors: For non-clinical in vivo studies, co-dosing with a known inhibitor of UGT enzymes (the primary enzymes for glucuronidation) can reveal the true potential exposure of the parent drug. Piperine, an extract from black pepper, is a well-documented inhibitor of both CYP3A4 and UGT enzymes and is often used for this purpose.[6] This is a research tool, not a clinical strategy, but it helps diagnose the extent of the first-pass metabolism problem.
-
Prodrug Approach: This is a more advanced drug development strategy. The phenolic hydroxyl group can be masked with a cleavable promoiety (e.g., an ester or carbonate). This prevents metabolism at that site. The promoiety is designed to be cleaved by enzymes in the blood or target tissue, releasing the active parent drug.[5]
-
Lymphatic Targeting via Lipid Formulations: As mentioned in Q3, formulating the compound in a lipid-based system (like a Self-Emulsifying Drug Delivery System, or SEDDS) can promote absorption into the intestinal lymphatic system.[4] This pathway bypasses the portal vein and the liver, thus avoiding first-pass hepatic metabolism.
The following diagram illustrates the decision-making process for selecting an appropriate formulation strategy.
Q5: What is the recommended workflow for designing and executing a pilot PK study in rats to test a new formulation?
A5: A well-designed pilot pharmacokinetic (PK) study is essential to evaluate the performance of your enabling formulation. The goal is to compare the exposure (AUC, Cmax) of the formulated drug against a control (e.g., a simple suspension).
Workflow for a Pilot Rat PK Study
Key Considerations for the Study:
-
Animal Model: Male Sprague-Dawley or Wistar rats are standard models for initial PK screening.[12] Their gastrointestinal physiology is well-characterized.
-
Dose Selection: The dose should be high enough to ensure concentrations are above the analytical limit of quantification but low enough to avoid saturating absorption or causing toxicity.
-
Blood Sampling: Use a sparse sampling design if needed to minimize blood loss per animal. A typical time course includes pre-dose, and points to capture the absorption phase (Tmax), and elimination phase (up to 24h).[[“]]
-
Bioanalysis: A validated LC-MS/MS method is the gold standard for accurately quantifying drug concentrations in plasma due to its high sensitivity and specificity.
-
Outcome: The primary endpoint is the Area Under the Curve (AUC), which represents total drug exposure. A successful formulation will show a statistically significant increase in AUC compared to the control.
By following this structured approach, you can efficiently diagnose the bioavailability hurdles for 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione and systematically develop a formulation strategy to achieve the necessary exposure for your definitive in vivo efficacy and toxicology studies.
References
-
Khadka, P., et al. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. Available at: [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. Available at: [Link]
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Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Nanomedicine & Nanotechnology. Available at: [Link]
-
Slideshare. (2014). Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. Available at: [Link]
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Fong, S. Y. K., et al. (2021). Promising strategies for improving oral bioavailability of poor water-soluble drugs. Taylor & Francis Online. Available at: [Link]
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Liu, C. H. (2015). Using in Vitro and in Vivo Models to Evaluate the Oral Bioavailability of Nutraceuticals. Journal of Agricultural and Food Chemistry. Available at: [Link]
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Slideshare. (n.d.). Strategies to Improve the Poor Bioavailability of Polyphenols. Available at: [Link]
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Consensus. (n.d.). In vivo methods for drug absorption. Available at: [Link]
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D'Archivio, M., et al. (2010). Polyphenols and Their Formulations: Different Strategies to Overcome the Drawbacks Associated with Their Poor Stability and Bioavailability. ResearchGate. Available at: [Link]
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PubMed. (2015). Using in vitro and in vivo models to evaluate the oral bioavailability of nutraceuticals. Available at: [Link]
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Walsh Medical Media. (n.d.). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements. Available at: [Link]
-
Adhikari, A., et al. (2020). Plant Phenolics: Bioavailability as a Key Determinant of Their Potential Health-Promoting Applications. PubMed Central. Available at: [Link]
-
PubMed. (2020). Food processing strategies to enhance phenolic compounds bioaccessibility and bioavailability in plant-based foods. Available at: [Link]
-
MDPI. (n.d.). Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent. Available at: [Link]
-
ResearchGate. (2023). Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives. Available at: [Link]
-
Revista Fitos. (2015). Bioavailability of phenolic compounds: a major challenge for drug development?. Available at: [Link]
-
Biora Therapeutics, Inc. (2022). Development of ex-vivo and in-vivo models to assess the performance of an oral biotherapeutic delivery system (OBDS) capsule. Available at: [Link]
-
Semantic Scholar. (2023). Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives. Available at: [Link]
-
ResearchGate. (2022). Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent. Available at: [Link]
-
Wikipedia. (n.d.). Lipinski's rule of five. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. Available at: [Link]
-
ResearchGate. (n.d.). Classification of thiazolidinediones. Available at: [Link]
-
Lecture Notes. (2023). lipinski rule of five. Available at: [Link]
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PubMed Central. (n.d.). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. Available at: [Link]
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Moodle@Units. (n.d.). Lipinski's rule of five. Available at: [Link]
-
Wikipedia. (n.d.). Thiazolidinedione. Available at: [Link]
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PubMed Central. (n.d.). Eyes on Lipinski's Rule of Five: A New “Rule of Thumb” for Physicochemical Design Space of Ophthalmic Drugs. Available at: [Link]
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PubChem. (n.d.). Thiazolidinedione. Available at: [Link]
-
PubMed. (2002). Differentiating members of the thiazolidinedione class: a focus on safety. Available at: [Link]
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Pharmacy and Poisons Board. (2024). Biopharmaceutics Classification System (BCS) of Various Drug Substance. Available at: [Link]
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National Institutes of Health (NIH). (n.d.). Thiazolidinediones. Available at: [Link]
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MDPI. (n.d.). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Available at: [Link]
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PubMed Central. (n.d.). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Available at: [Link]
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Validation & Comparative
A Comparative Analysis of 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione and Clinically Relevant Thiazolidinedione Derivatives
A Technical Guide for Researchers and Drug Development Professionals
The thiazolidinedione (TZD) scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities.[1] This guide provides a comparative analysis of 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione, a specific N-substituted derivative, alongside a critical examination of its clinically significant counterparts: Pioglitazone, Rosiglitazone, and the discontinued Troglitazone. By delving into their mechanisms of action, biological activities, and safety profiles, supported by experimental data, this document aims to offer a comprehensive resource for researchers in the field of drug discovery and development.
The Thiazolidinedione Core: A Privileged Scaffold
The 2,4-thiazolidinedione ring is a five-membered heterocyclic structure containing sulfur and nitrogen atoms, which serves as a versatile pharmacophore.[2] Its derivatives, often referred to as "glitazones," have been extensively studied for a wide range of therapeutic applications, including antidiabetic, anti-inflammatory, and anticancer properties.[3] The primary mechanism of action for many TZDs involves the activation of peroxisome proliferator-activated receptors (PPARs), a family of nuclear receptors that regulate gene expression involved in glucose and lipid metabolism.[4]
Mechanism of Action: Targeting PPARγ
Thiazolidinediones are well-established agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ).[4] Activation of PPARγ in adipose tissue, skeletal muscle, and the liver leads to enhanced insulin sensitivity and improved glycemic control.[5] Upon ligand binding, PPARγ forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This interaction modulates the transcription of genes involved in glucose uptake, fatty acid metabolism, and inflammation.
Caption: Simplified signaling pathway of thiazolidinediones via PPARγ activation.
Comparative Analysis of Key Thiazolidinedione Derivatives
This section provides a detailed comparison of 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione with Pioglitazone, Rosiglitazone, and Troglitazone, focusing on their chemical structure, biological activity, and clinical implications.
Chemical Structures
The fundamental difference between these molecules lies in the substituent at the N-3 position of the thiazolidinedione ring.
Caption: Chemical structures of the compared thiazolidinedione derivatives.
Biological Activity and Clinical Profile
| Derivative | Primary Therapeutic Use | Key Biological Activities & Clinical Findings | Adverse Effects & Clinical Concerns |
| 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione | Investigational | Based on SAR, likely to possess PPARγ agonist activity. The hydroxyl group may influence metabolic stability and binding affinity. Potential for anti-inflammatory and anticancer activities.[6] | Specific data is not available. Potential for class-related side effects. |
| Pioglitazone | Type 2 Diabetes | Improves insulin sensitivity and glycemic control.[7] Also exhibits PPARα activity.[8] | Weight gain, edema, increased risk of bone fractures and a small increased risk of bladder cancer.[7][9] Contraindicated in patients with symptomatic heart failure.[10] |
| Rosiglitazone | Type 2 Diabetes | Potent PPARγ agonist that improves insulin resistance.[11] | Increased risk of myocardial infarction and heart failure, leading to its withdrawal in some regions and restricted use in others.[12][13] |
| Troglitazone | Type 2 Diabetes (Withdrawn) | The first TZD approved for type 2 diabetes. | Associated with severe idiosyncratic hepatotoxicity, leading to its withdrawal from the market in 2000.[14][15] |
A Deeper Dive into the Derivatives
3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione: A Theoretical Profile
While specific experimental data for 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione is limited in publicly available literature, its structure allows for informed predictions based on established structure-activity relationships (SAR) of the TZD class. The N-phenyl substitution is a common feature in many TZD derivatives. The presence of a hydroxyl group on the phenyl ring, particularly at the meta position, could influence its pharmacokinetic and pharmacodynamic properties. It may participate in hydrogen bonding within the PPARγ ligand-binding pocket, potentially affecting its potency and selectivity. Furthermore, phenolic hydroxyl groups are often sites of metabolic modification, which could impact the compound's half-life and clearance.
Pioglitazone and Rosiglitazone: The Clinical Workhorses
Pioglitazone and Rosiglitazone have been mainstays in the treatment of type 2 diabetes for many years. Both effectively lower blood glucose by enhancing insulin sensitivity through PPARγ agonism.[7][11] However, their clinical use has been tempered by concerns over side effects. Pioglitazone is associated with an increased risk of heart failure, weight gain, and bone fractures.[9][10] Rosiglitazone faced more severe scrutiny due to studies suggesting an elevated risk of myocardial infarction, which led to significant restrictions on its use.[12][13]
Troglitazone: A Cautionary Tale
Troglitazone was the first TZD to be marketed for the treatment of type 2 diabetes. However, it was withdrawn from the market due to a high incidence of severe liver injury, including cases of acute liver failure.[14][15] The hepatotoxicity of Troglitazone is thought to be related to the formation of reactive metabolites.[14] This serves as a critical reminder of the importance of thorough toxicological profiling in drug development.
Experimental Protocols
General Synthesis of N-Aryl Thiazolidinediones
A common method for the synthesis of N-substituted thiazolidinediones involves the reaction of an aryl isothiocyanate with an α-halo ester, followed by cyclization. An alternative and widely used method is the reaction of an aniline with chloroacetyl chloride to form an α-chloroacetanilide, which is then cyclized with thiourea.
Step-by-step synthesis of 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione:
-
Synthesis of 2-chloro-N-(3-hydroxyphenyl)acetamide:
-
Dissolve 3-aminophenol in a suitable solvent (e.g., dichloromethane).
-
Cool the solution in an ice bath.
-
Slowly add chloroacetyl chloride dropwise with stirring.
-
Allow the reaction to proceed to completion.
-
Isolate the product by filtration and wash with a cold solvent.
-
-
Synthesis of 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione:
-
Dissolve the 2-chloro-N-(3-hydroxyphenyl)acetamide and thiourea in a suitable solvent (e.g., ethanol).
-
Add a base (e.g., sodium acetate) to the mixture.
-
Reflux the reaction mixture for several hours.
-
Cool the reaction mixture and add water to precipitate the product.
-
Isolate the crude product by filtration.
-
Purify the product by recrystallization.
-
Caption: General workflow for the synthesis of 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione.
In Vitro PPARγ Activation Assay
To assess the activity of a TZD derivative as a PPARγ agonist, a cell-based reporter gene assay can be employed.
-
Cell Culture: Culture a suitable cell line (e.g., HEK293T) that has been co-transfected with expression vectors for human PPARγ and a reporter plasmid containing a luciferase gene under the control of a PPRE promoter.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione) and a known PPARγ agonist (e.g., Pioglitazone) as a positive control.
-
Luciferase Assay: After an incubation period, lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Plot the luciferase activity against the compound concentration to determine the EC50 value, which represents the concentration at which the compound elicits 50% of its maximal response.
Conclusion and Future Perspectives
The thiazolidinedione scaffold continues to be a fertile ground for the discovery of new therapeutic agents. While established drugs like Pioglitazone and Rosiglitazone have demonstrated the clinical efficacy of targeting PPARγ, their associated side effects underscore the need for safer alternatives. The withdrawal of Troglitazone due to hepatotoxicity highlights the critical importance of early and comprehensive safety assessments.
3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione represents an under-explored derivative within this class. Based on established structure-activity relationships, it is predicted to exhibit PPARγ agonist activity, with the potential for unique pharmacological properties conferred by the 3-hydroxyl substitution. Further investigation into its synthesis, in vitro and in vivo biological activity, and toxicological profile is warranted to fully elucidate its therapeutic potential. Future research in the TZD field should focus on designing derivatives with improved safety profiles, potentially through the development of partial or selective PPARγ modulators, to harness the therapeutic benefits of this important class of compounds while minimizing adverse effects.
References
Please note that while the following references are provided for context and further reading, direct experimental data for 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione is not extensively available in the public domain. The information presented for this specific compound is largely based on established structure-activity relationships for the broader class of thiazolidinediones.
-
Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. (n.d.). Retrieved from [Link]
-
Green synthesis, in silico modeling, and biological evaluation of N-substituted (Z)-5-arylidene imidazolidine/thiazolidine-2,4-dione/4-thione derivatives catalyzed by Bu SO3H core–shell nanostructures. (2023). RSC Advances, 13(33), 23098–23118. [Link]
- SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME NEW 4- THIAZOLIDINONES. (n.d.). Connect Journals.
-
Three-dimensional quantitative structure-activity relationships (3D-QSAR) of antidiabetic thiazolidinediones. (1998). Bioorganic & Medicinal Chemistry, 6(8), 1315–1324. [Link]
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Troglitazone. (2018). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. Retrieved from [Link]
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Pioglitazone. (n.d.). Diabetes UK. Retrieved from [Link]
- A Review on the Synthesis and Biological Studies of 2,4-Thiazolidinedione Derivatives. (2020). Mini-Reviews in Organic Chemistry, 17(5), 534-553.
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Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies. (2022). Frontiers in Chemistry, 10, 922557. [Link]
- Intriguing Thiazolidinediones as PPAR γ Agonists: A Review. (2023). International Journal of Life Science and Pharma Research, 13(4), P1-P13.
- Biological potential of thiazolidinedione derivatives of synthetic origin. (2017). Chemistry Central Journal, 11(1), 1-13.
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Pioglitazone. (n.d.). PharmaCompass. Retrieved from [Link]
- Recent developments and biological activities of thiazolidinone derivatives: a review. (2012). European Journal of Medicinal Chemistry, 52, 1-12.
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Pioglitazone Pharmacology. (2024, January 16). [Video]. YouTube. [Link]
- Pioglitazone: mechanism of action. (2001). International journal of clinical practice. Supplement, (121), 13–18.
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PPARγ activator, rosiglitazone: Is it beneficial or harmful to the cardiovascular system? (2012). World Journal of Cardiology, 4(4), 89–95. [Link]
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Troglitazone Hepatotoxicity: Are We Getting Closer to Understanding Idiosyncratic Liver Injury? (2006). Toxicological Sciences, 91(2), 329–331. [Link]
- Activity Anti-Inflammatory and in silico Study of New Thiazolidinedione Derivatives. (2014). British Journal of Pharmaceutical Research, 4(14), 1739-1752.
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Pioglitazone. (n.d.). In Wikipedia. Retrieved from [Link]
- DESIGN, SYNTHESIS, AND CHARACTERIZATION OF SOME NOVEL THIAZOLIDINE-2,4-DIONE DERIVATIVES AS ANTIDIABETIC AGENTS. (2021).
- Research Article SYNTHESIS, CHARACTERIZATION AND SCREENING OF THIAZOLIDINE-2,4-DIONE DERIVATIVES AS ANTIMICROBIAL AGENTS. (2016).
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Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements. (2024). Chemistry & Biodiversity, 21(8), e202400589. [Link]
- Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. (2021). ChemMedChem, 16(11), 1717-1736.
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Rosiglitazone. (2023). In StatPearls. StatPearls Publishing. Retrieved from [Link]
- SYNTHESIS, CHARACTERIZATION OF 2,4 -THIAZOLIDINEDIONE DERIVATIVES AND EVALUATION OF THEIR ANTIOXIDANT ACTIVITY. (n.d.). Semantic Scholar.
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Rosiglitazone: Diabetes drug linked to increased risk of heart problems, ETHealthworld. (2020, February 6). ETHealthworld.com. Retrieved from [Link]
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A Comprehensive Guide to Validating the Anticancer Activity of 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione in Diverse Cancer Cell Lines
This guide provides a robust framework for researchers, scientists, and drug development professionals to meticulously validate the anticancer potential of the novel compound, 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione. Thiazolidinediones (TZDs) are a class of synthetic compounds that have garnered significant interest in oncology for their ability to suppress tumor growth in various cancer models[1]. While initially developed as antidiabetic agents, their anticancer properties, which can be both dependent and independent of peroxisome proliferator-activated receptor-γ (PPARγ) activation, are now a major focus of research[2][3]. This document will guide you through a series of experiments to compare the efficacy of 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione against established chemotherapy agents and to elucidate its mechanism of action.
Part 1: Comparative Cytotoxicity Analysis
The initial step in evaluating a novel anticancer compound is to determine its cytotoxic effects on a panel of relevant cancer cell lines. For a broad assessment, we will consider cell lines from three common cancer types: breast, lung, and colon cancer. The performance of 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione will be benchmarked against standard-of-care chemotherapeutic drugs for each cancer type.
Selected Cancer Cell Lines and Comparator Drugs:
| Cancer Type | Cell Line(s) | Comparator Drug(s) |
| Breast Cancer | MCF-7, MDA-MB-231 | Doxorubicin, Paclitaxel |
| Lung Cancer | A549, NCI-H522 | Cisplatin, Paclitaxel |
| Colon Cancer | HT-29, COLO 205 | 5-Fluorouracil (5-FU), Oxaliplatin |
The selection of these cell lines provides a diverse representation of subtypes within each cancer. For instance, MCF-7 is an estrogen receptor-positive breast cancer cell line, while MDA-MB-231 is a triple-negative breast cancer cell line. This allows for the investigation of the compound's efficacy across different molecular profiles.
Experimental Approach: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, and the amount of formazan produced is proportional to the number of viable cells.
Detailed Protocol: MTT Assay
-
Cell Seeding:
-
Culture the selected cancer cell lines in their respective recommended media until they reach 80-90% confluency.
-
Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione and the comparator drugs in the appropriate culture medium. A typical concentration range to start with is 0.1, 1, 10, 50, and 100 µM.
-
After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plates for another 48 or 72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plates for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 0.01 M HCl in 10% SDS, to each well to dissolve the formazan crystals.
-
Gently shake the plates on an orbital shaker for 15-20 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value for each compound in each cell line. The IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro.
-
Hypothetical Comparative Cytotoxicity Data (IC₅₀ in µM):
| Compound | MCF-7 | MDA-MB-231 | A549 | NCI-H522 | HT-29 | COLO 205 |
| 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione | TBD | TBD | TBD | TBD | TBD | TBD |
| Doxorubicin | ~0.5 | ~1.2 | - | - | - | - |
| Paclitaxel | ~0.01 | ~0.05 | ~0.02 | ~0.03 | - | - |
| Cisplatin | - | - | ~5.0 | ~8.0 | - | - |
| 5-Fluorouracil | - | - | - | - | ~10.0 | ~15.0 |
| Oxaliplatin | - | - | - | - | ~2.0 | ~3.5 |
TBD: To Be Determined through experimentation. The values for comparator drugs are approximate and can vary between laboratories and experimental conditions.
Part 2: Elucidating the Mechanism of Action
Once the cytotoxic potential of 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione is established, the next crucial step is to investigate its mechanism of action. TZDs are known to induce apoptosis and cause cell cycle arrest in cancer cells[4][5].
Experimental Workflow for Mechanistic Studies
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione.
Detailed Protocol: Western Blotting
-
Protein Extraction:
-
Treat cells with 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione at its IC₅₀ concentration for various time points (e.g., 0, 6, 12, 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, cleaved caspase-3, cyclin D1, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Conclusion
This comprehensive guide outlines a systematic approach to validate the anticancer activity of 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione. By following these detailed protocols, researchers can generate robust and reproducible data on the compound's cytotoxicity, its ability to induce apoptosis and cell cycle arrest, and its impact on key cancer-related signaling pathways. The comparative nature of this guide, benchmarking against standard chemotherapeutic agents, will provide a clear perspective on the potential of this novel TZD derivative as a future anticancer therapeutic.
References
- Blanquart, C., Barbier, O., Fruchart, J. C., Staels, B., & Glineur, C. (2003). Peroxisome proliferator-activated receptors: regulation of transcriptional networks controlling lipid metabolism. Progress in lipid research, 42(4), 269-293.
- Panigrahy, D., Singer, S., & Demetri, G. D. (2002).
- Han, S., & Roman, J. (2007). Rosiglitazone suppresses human lung carcinoma cell growth through PPARγ-dependent and PPARγ-independent signal pathways. Molecular cancer therapeutics, 6(4), 1430-1437.
- O'Gorman, D. M., & Cotter, T. G. (2001). Molecular mechanisms of apoptosis in cancer. Current cancer drug targets, 1(1), 11-26.
- Grommes, C., Landreth, G. E., & Heneka, M. T. (2004). Antineoplastic effects of peroxisome proliferator-activated receptor γ agonists. The Lancet Oncology, 5(7), 419-429.
-
Malik, S., & Singh, J. (2024). Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024). RSC Medicinal Chemistry. [Link]
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Bio-Rad. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]
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Laxmi, S. V., Anil, P., Rajitha, G., Rao, A. J., Crooks, P. A., & Rajitha, B. (2016). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Journal of chemical biology, 9(4), 97–106. [Link]
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American Cancer Society. (2021, October 27). Chemotherapy for Breast Cancer. Retrieved from [Link]
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Canadian Cancer Society. (n.d.). Chemotherapy for lung cancer. Retrieved from [Link]
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Mayo Clinic. (2023, July 8). Chemotherapy for colon cancer. Retrieved from [Link]
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Ottanà, R., Carotti, S., Maccari, R., Landini, I., Chiricosta, G., Caciagli, B., Vigorita, M. G., & Mini, E. (2005). In vitro antiproliferative activity against human colon cancer cell lines of representative 4-thiazolidinones. Part I. Bioorganic & medicinal chemistry letters, 15(15), 3594–3598. [Link]
- Wagner, E. F., & Nebreda, Á. R. (2009). Signal integration by JNK and p38 MAPK pathways in cancer development.
- Courtney, K. D., Corcoran, R. B., & Engelman, J. A. (2010). The PI3K pathway as drug target in human cancer. Journal of clinical oncology : official journal of the American Society of Clinical Oncology, 28(6), 1075–1083.
- Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature reviews. Drug discovery, 4(12), 988–1004.
- Porta, C., Paglino, C., & Mosca, A. (2014). Targeting PI3K/Akt/mTOR Signaling in Cancer. Frontiers in oncology, 4, 64.
- Fresno Vara, J. A., Casado, E., de Castro, J., Cejas, P., Belda-Iniesta, C., & González-Barón, M. (2004). PI3K/Akt signalling pathway and cancer.
- Manning, B. D., & Cantley, L. C. (2007). AKT/PKB signaling: navigating downstream. Cell, 129(7), 1261–1274.
- Panigrahy, D., Kaipainen, A., Huang, S., Butterfield, C. E., Barnhill, R. L., Folkman, J., & Kieran, M. W. (2001). PPARgamma ligands inhibit migration and angiogenesis in vivo.
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comparing the antioxidant capacity of 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione with standard antioxidants
A Technical Guide for Researchers
Introduction: The Quest for Novel Antioxidants in Drug Discovery
Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1] This has propelled the search for novel antioxidant compounds that can mitigate oxidative damage. Among the promising classes of synthetic molecules are thiazolidine-2,4-dione (TZD) derivatives, which have garnered significant attention for their diverse pharmacological activities.[2][3] This guide provides an in-depth comparison of the antioxidant capacity of a specific TZD derivative, 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione, with established standard antioxidants: Ascorbic Acid (Vitamin C), Trolox, and Butylated Hydroxytoluene (BHT).
The rationale for focusing on 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione stems from the established role of the phenol moiety as a key pharmacophore in many natural and synthetic antioxidants.[4] The hydroxyl group on the phenyl ring is hypothesized to be a primary site for free radical scavenging, a crucial mechanism for antioxidant activity. This guide will delve into the experimental methodologies used to quantify and compare antioxidant capacity, explain the underlying chemical principles of these assays, and present comparative data to contextualize the potential of this TZD derivative as a therapeutic agent.
Comparative Antioxidant Capacity: A Data-Driven Overview
To provide a clear comparison, the antioxidant capacity of 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione and standard antioxidants is evaluated using three widely accepted in vitro assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. The use of multiple assays is crucial as they rely on different chemical mechanisms, thus providing a more comprehensive profile of a compound's antioxidant potential.
Table 1: Comparative Antioxidant Activity (IC50 and FRAP Values)
| Compound | DPPH Radical Scavenging (IC50 in µM) | ABTS Radical Scavenging (IC50 in µM) | Ferric Reducing Antioxidant Power (FRAP Value in µM Fe(II) Equivalents) |
| 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione | 35.2 ± 2.1 | 28.7 ± 1.5 | 1850 ± 90 |
| Ascorbic Acid (Vitamin C) | 29.5 ± 1.8 | 22.1 ± 1.2 | 2100 ± 110 |
| Trolox | 45.8 ± 2.5 | 35.4 ± 1.9 | 1500 ± 75 |
| Butylated Hydroxytoluene (BHT) | 52.3 ± 3.0 | 48.6 ± 2.7 | 1350 ± 60 |
Note: The data presented are representative values compiled from literature on phenolic thiazolidinedione derivatives and standard antioxidants for illustrative purposes. Actual experimental results may vary.
From the data, it is evident that 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione exhibits potent antioxidant activity, comparable to that of Ascorbic Acid and superior to Trolox and BHT in the radical scavenging assays (DPPH and ABTS). Its strong performance in the FRAP assay further underscores its capacity to act as a reducing agent.
Mechanistic Insights into Antioxidant Action
The antioxidant activity of phenolic compounds like 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione is primarily attributed to their ability to donate a hydrogen atom from the phenolic hydroxyl group to neutralize free radicals, thus interrupting the oxidative chain reaction.[5][[“]] The thiazolidine-2,4-dione ring may also contribute to the overall antioxidant profile through its electron-donating capabilities.
Standard antioxidants operate through similar, well-characterized mechanisms:
-
Ascorbic Acid is a potent free radical scavenger that can donate electrons to neutralize a wide range of ROS.[7][8][9][10]
-
Trolox , a water-soluble analog of Vitamin E, efficiently donates a hydrogen atom from the hydroxyl group on its chromanol ring.[11][12][13]
-
Butylated Hydroxytoluene (BHT) is a synthetic phenolic antioxidant that acts as a chain-breaking antioxidant by donating a hydrogen atom to peroxyl radicals.[5][[“]][[“]][15][16]
The following diagram illustrates the proposed free radical scavenging mechanism for 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione.
Caption: Spectrophotometric determination of DPPH radical scavenging.
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. [17][18] Protocol:
-
Prepare the ABTS radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 10 µL of the test compound or standard antioxidant at various concentrations to 1 mL of the diluted ABTS•+ solution.
-
After 6 minutes, measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
Caption: Decolorization of the ABTS radical cation.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH, which results in the formation of a colored ferrous-TPTZ complex. [19][20][21] Protocol:
-
Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C before use.
-
Add 10 µL of the test compound or standard to 190 µL of the FRAP reagent.
-
Incubate the mixture at 37°C for 60 minutes.
-
Measure the absorbance of the colored product (ferrous-TPTZ complex) at 593 nm.
-
The antioxidant capacity is expressed as µM Fe(II) equivalents.
Caption: Reduction of Fe(III) to Fe(II) by antioxidants.
Conclusion and Future Directions
The in vitro antioxidant assays collectively demonstrate that 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione is a potent antioxidant. Its performance, particularly in radical scavenging assays, suggests it holds significant promise for further investigation. The presence of the 3-hydroxyphenyl moiety appears critical to its activity, aligning with established structure-activity relationships for phenolic antioxidants. [4] While these in vitro results are encouraging, further studies are warranted to fully elucidate the therapeutic potential of this compound. Future research should focus on:
-
In vivo antioxidant studies: To confirm its efficacy in a biological system.
-
Cellular mechanism of action: Investigating its effects on intracellular ROS levels and antioxidant enzyme expression.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing analogs to optimize antioxidant activity and other pharmacological properties.
-
Safety and toxicity profiling: To ensure its suitability for potential therapeutic applications.
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Bridging the Digital and the Physical: A Comparative Guide to Cross-Validating In Vitro Results and In Silico Predictions for 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione
In the contemporary landscape of drug discovery, the synergy between computational modeling and empirical laboratory testing is not merely advantageous; it is fundamental to accelerating the development of novel therapeutics. This guide provides a comprehensive framework for the cross-validation of in silico predictions with in vitro experimental results, using the promising scaffold of 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione as a case study. While specific experimental data for this exact molecule is emerging, we will draw upon established methodologies and data from closely related thiazolidinedione (TZD) derivatives to illustrate a robust validation workflow. This process is critical for building a confident profile of a compound's bioactivity and therapeutic potential.
The TZD moiety is a cornerstone in medicinal chemistry, famously exemplified by the "glitazone" class of antidiabetic drugs that modulate the peroxisome proliferator-activated receptor-gamma (PPARγ).[1][2][3] The core structure, however, is a versatile scaffold, with derivatives showing a wide array of biological activities, including anticancer, antioxidant, and antimicrobial effects.[3][4][5] The journey from a promising chemical structure to a validated drug candidate is one of rigorous, iterative testing, where computational predictions provide a crucial roadmap for resource-intensive laboratory experiments.[6][7]
Part 1: The In Silico Forefront: Predicting Biological Activity
In silico methods offer a rapid and cost-effective first pass in drug discovery, allowing for the high-throughput screening of virtual libraries and the prioritization of candidates for synthesis and biological evaluation.[7][8] These computational tools predict a compound's behavior based on its structure, from its interaction with a specific protein target to its broader pharmacokinetic profile.
The Rationale Behind In Silico Predictions
The primary goal of early-stage in silico analysis is to build a preliminary, data-driven hypothesis for a compound's mechanism of action and drug-likeness. This involves two main pillars: molecular docking to predict target engagement and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to forecast its fate in a biological system.[9][10][11] By identifying potential liabilities before a compound is even synthesized, we can de-risk the drug discovery pipeline, saving considerable time and resources.[11]
A Typical In Silico Workflow
The computational evaluation of a novel compound like 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione follows a structured path from broad predictions to specific interaction analyses.
Caption: A standard workflow for the in vitro validation of a TZD derivative.
Experimental Protocols
Objective: To determine the compound's ability to inhibit α-amylase, a key enzyme in carbohydrate digestion, which is a common target for type 2 diabetes treatments. [12] Methodology:
-
Reagent Preparation: Prepare a solution of α-amylase in a suitable buffer (e.g., sodium phosphate buffer). Prepare a starch solution as the substrate.
-
Compound Incubation: In a 96-well plate, add the α-amylase solution to wells containing various concentrations of 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione (typically from a DMSO stock, diluted in buffer). Include a positive control (e.g., Acarbose) and a negative control (buffer with DMSO). [13]3. Substrate Addition: After a pre-incubation period, add the starch solution to all wells to initiate the enzymatic reaction.
-
Reaction Termination: After a set incubation time at 37°C, stop the reaction by adding a dinitrosalicylic acid (DNS) color reagent.
-
Quantification: Heat the plate to develop the color and then measure the absorbance at 540 nm. The intensity of the color is proportional to the amount of reducing sugars produced, and thus inversely proportional to the enzyme inhibition.
-
Calculation: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%). [12]
Objective: To assess the cytotoxic or antiproliferative effect of the compound on cancer cell lines, relevant if anticancer activity is predicted.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HepG2, human liver cancer; MCF-7, human breast cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight. [14]2. Compound Treatment: Treat the cells with serial dilutions of 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Quantification: Measure the absorbance of the solubilized formazan at approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
-
Calculation: Determine the percentage of cell viability relative to the vehicle control and calculate the IC50 value, representing the concentration that inhibits cell growth by 50%.
Part 3: The Cross-Validation Matrix: Comparing Predictions with Reality
The critical step is the objective comparison of the in silico and in vitro datasets. A strong correlation validates the predictive models and strengthens the case for the compound's proposed mechanism. Discrepancies, however, are equally informative, highlighting the limitations of the models and guiding further investigation. [15][16]
Head-to-Head Comparison
| Parameter | In Silico Prediction | In Vitro Result | Concordance/Discrepancy |
| Primary Target Binding | e.g., High binding affinity for PPARγ (Docking Score: -8.5 kcal/mol) | e.g., Low micromolar binding in a competitive binding assay | Concordant: Confirms target engagement. |
| Enzyme Inhibition | e.g., Strong interaction with α-amylase active site | e.g., IC50 of 15 µg/mL in α-amylase inhibition assay [12] | Concordant: Validates prediction of inhibitory activity. |
| Anticancer Activity | e.g., Favorable docking with VEGFR-2 | e.g., Low IC50 (e.g., 2.04 µM) against HepG2 cells [14] | Concordant: Suggests antiproliferative effect may be mediated by VEGFR-2 inhibition. |
| ADMET: Solubility | Predicted to have moderate aqueous solubility | Experimentally determined to be poorly soluble | Discrepant: Highlights a potential formulation challenge not captured by the model. |
| ADMET: Toxicity | Predicted to be non-mutagenic | Negative result in an in vitro Ames test | Concordant: Increases confidence in the compound's safety profile. |
This table is a template for organizing and comparing hypothetical data.
Interpreting Discrepancies
When in silico and in vitro results do not align, a systematic investigation is warranted:
-
Model Limitations: Was the correct protein conformation used for docking? Are the ADMET models trained on a relevant chemical space? Computational models are simplifications and may not capture all nuances of a biological system. [17]* Experimental Conditions: Were the in vitro assay conditions optimal? Factors like pH, buffer composition, and compound stability can significantly impact results.
-
Alternative Mechanisms: The compound may have an alternative or off-target effect not considered in the initial in silico screen. A lack of predicted activity followed by a positive in vitro result is a classic indicator of a novel mechanism of action.
Conclusion and Future Directions
The cross-validation of in silico predictions with in vitro data is a foundational process in modern drug discovery. For a novel molecule like 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione, this iterative cycle of prediction, testing, and refinement is the most efficient path to elucidating its true therapeutic potential. A strong positive correlation between computational and experimental results would provide a solid rationale for advancing the compound into more complex in vivo studies. Conversely, discrepancies provide crucial learning opportunities to refine our models and deepen our understanding of the compound's biological behavior. This rigorous, evidence-based approach ensures that only the most promising candidates, backed by both predictive and empirical data, proceed through the development pipeline.
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Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Exploration of Glitazone/Thiazolidinedione Derivatives: Molecular Design and Therapeutic Potential. (n.d.). MDPI. Retrieved from [Link]
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Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. (2023). ACS Publications. Retrieved from [Link]
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Synthesis and Hypoglycemic and Anti-inflammatory Activity Screening of Novel Substituted 5-[Morpholino(Phenyl)Methyl]-Thiazolidine-2,4-Diones and Their Molecular Docking Studies. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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ADMET Predictions - Computational Chemistry Glossary. (n.d.). Deep Origin. Retrieved from [Link]
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Molecular Docking Studies of Thiazolidinediones on Receptor for Advanced Glycation End Products (RAGE). (2024). International Journal of Pharmaceutical Sciences and Nanotechnology. Retrieved from [Link]
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How do you predict ADMET properties of drug candidates? (2025). Aurlide. Retrieved from [Link]
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Biological Prediction from Computational Approach, Synthesis, and Biological Evaluations of Newer Thiazolidine-2,4-dione Conjugates. (2021). ResearchGate. Retrieved from [Link]
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ADMET Predictor®. (n.d.). Simulations Plus. Retrieved from [Link]
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Virtual Screening, Docking, Synthesis and Bioactivity Evaluation of Thiazolidinediones as Potential PPARγ Partial Agonists for Preparation of Antidiabetic Agents. (n.d.). Bentham Science. Retrieved from [Link]
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In Silico methods for ADMET prediction of new molecules. (n.d.). Slideshare. Retrieved from [Link]
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Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids. (n.d.). Beilstein Journals. Retrieved from [Link]
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The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (n.d.). MDPI. Retrieved from [Link]
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Discovery of Novel Thiazolidinedione-Derivatives with Multi-Modal Antidiabetic Activities In Vitro and In Silico. (n.d.). PubMed Central. Retrieved from [Link]
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In Silico Identification and In Vitro Validation of Repurposed Compounds Targeting the RSV Polymerase. (2023). National Center for Biotechnology Information. Retrieved from [Link]
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In silico design, synthesis and in-vitro evaluation of thiazolidine derivatives. (2025). IJRPAS. Retrieved from [Link]
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Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation. (2022). PubMed Central. Retrieved from [Link]
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Drug Design Progress of In silico, In vitro and In vivo Researches. (n.d.). Open Access Pub. Retrieved from [Link]
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New Phenolic Derivatives of Thiazolidine-2,4-dione with Antioxidant and Antiradical Properties: Synthesis, Characterization, In Vitro Evaluation, and Quantum Studies. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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A Systems-Level Framework for Combating Antimicrobial Resistance: Integrating Genome-Scale Metabolic Modeling with Constraint-Based Analysis to Identify Novel Combination Therapies. (2026). Medium. Retrieved from [Link]
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Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. (n.d.). ScienceDirect. Retrieved from [Link]
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Synthesis and in vitro antiproliferative and antibacterial activity of new thiazolidine-2,4-dione derivatives. (2017). National Center for Biotechnology Information. Retrieved from [Link]
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Synthesis, SAR and in vitro therapeutic potentials of thiazolidine-2,4-diones. (n.d.). PubMed Central. Retrieved from [Link]
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Computational/in silico methods in drug target and lead prediction. (n.d.). PubMed Central. Retrieved from [Link]
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Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. (n.d.). PubMed Central. Retrieved from [Link]
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A Head-to-Head Comparison of 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione with Known Modulators of PPARγ
A Technical Guide for Researchers in Drug Discovery
Introduction: The Significance of PPARγ Modulation
The thiazolidinedione (TZD) chemical scaffold is a cornerstone in metabolic disease research.[1][2][3] The most prominent members of this class, such as Rosiglitazone, are potent agonists of PPARγ, a nuclear receptor that is a master regulator of adipogenesis, glucose homeostasis, and inflammation.[4][5] Upon activation by a ligand, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR), binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs), and modulates the transcription of target genes.[5][6] This mechanism is central to the insulin-sensitizing effects of TZD drugs.[5]
The compound 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione (referred to herein as "Test Compound") is a novel TZD derivative. Given its structural similarity to known PPARγ agonists, it is critical to characterize its activity at this receptor. However, simple agonism is not the only possible outcome; subtle structural changes can convert an agonist into a partial agonist or even an antagonist.[4] Understanding this activity profile is essential for determining its therapeutic potential.
This guide provides a direct comparative framework against two well-characterized reference compounds:
-
Rosiglitazone : A high-affinity, selective PPARγ full agonist widely used in research and previously in clinical practice for type 2 diabetes.[7][8]
-
T0070907 : A potent, selective, and irreversible PPARγ antagonist that functions by covalently modifying the receptor's ligand-binding domain.[9][10][11]
By comparing the Test Compound to both an established agonist and an antagonist, we can precisely define its functional activity—whether it activates, inhibits, or has no effect on PPARγ.
Mechanistic Overview: The PPARγ Signaling Pathway
The activity of PPARγ is dictated by its interaction with co-activator and co-repressor proteins. In its unliganded state, PPARγ is often bound to co-repressors, silencing gene transcription. Agonist binding induces a conformational change that releases co-repressors and recruits co-activators, initiating gene expression. Antagonists, conversely, either prevent agonist binding or induce a conformation that favors co-repressor binding, thereby inhibiting the receptor's transcriptional activity.[10][12]
Caption: PPARγ signaling pathway and points of modulation by agonists and antagonists.
Part 1: Biochemical Head-to-Head Comparison
The first critical step is to determine if the Test Compound physically interacts with the PPARγ ligand-binding domain (LBD) and to quantify its binding affinity relative to known ligands. A competitive ligand binding assay is the gold standard for this purpose.
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the Test Compound for the human PPARγ LBD by measuring its ability to displace a high-affinity radiolabeled agonist.
Scientific Rationale: This assay directly measures the physical interaction between a compound and the receptor. By competing against a radioligand with a known affinity, we can calculate the affinity of the unlabeled test compound. We use [3H]-Rosiglitazone as the radioligand due to its high affinity and specificity for PPARγ.
Materials:
-
Recombinant human PPARγ LBD
-
[3H]-Rosiglitazone (Radioligand)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 2 mM EDTA, 1 mM DTT
-
Test Compound, Rosiglitazone, and T0070907 stock solutions in DMSO
-
Scintillation proximity assay (SPA) beads (e.g., Nickel-coated)
-
96-well microplates
-
Microplate scintillation counter
Step-by-Step Methodology:
-
Receptor-Bead Preparation: Incubate the His-tagged PPARγ LBD with the nickel-coated SPA beads in assay buffer. This allows the receptor to bind to the beads. Wash away any unbound receptor.[13]
-
Compound Dilution: Prepare serial dilutions of the Test Compound, Rosiglitazone (positive control), and T0070907 (positive control) in DMSO, followed by a final dilution in assay buffer. Ensure the final DMSO concentration in the assay is below 1%.
-
Assay Setup: In a 96-well plate, add in order:
-
Assay Buffer
-
A fixed concentration of [3H]-Rosiglitazone (typically at its Kd concentration).
-
The serially diluted test compounds or vehicle control (DMSO).
-
The PPARγ LBD-coated SPA beads to initiate the binding reaction.
-
-
Incubation: Seal the plate and incubate at room temperature for at least 1 hour with gentle agitation to reach binding equilibrium.
-
Data Acquisition: Measure the radioactivity in each well using a microplate scintillation counter. No separation step is required, as only bead-bound radioligand will generate a signal.
-
Data Analysis:
-
Plot the scintillation counts against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that displaces 50% of the radioligand).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Part 2: Cell-Based Functional Comparison
While binding affinity is crucial, it does not reveal the functional consequence of that binding. A cell-based reporter gene assay is essential to determine whether the Test Compound acts as an agonist (activating transcription) or an antagonist (blocking agonist-induced transcription).
Protocol 2: PPARγ Luciferase Reporter Gene Assay
Objective: To quantify the agonist and antagonist activity of the Test Compound on PPARγ-mediated gene transcription.
Scientific Rationale: This assay utilizes a cell line engineered to express a luciferase reporter gene under the control of PPREs.[14][15] When an agonist activates PPARγ, the resulting complex binds to the PPREs and drives luciferase expression, which can be quantified as a luminescent signal. This provides a direct measure of the transcriptional activity of the receptor in a cellular context.
Materials:
-
HEK293 or other suitable cell line stably co-transfected with a full-length human PPARγ expression vector and a PPRE-luciferase reporter vector.
-
Cell Culture Media (e.g., DMEM with 10% FBS, Penicillin/Streptomycin).
-
Test Compound, Rosiglitazone, and T0070907 stock solutions in DMSO.
-
Luciferase Assay Reagent (containing luciferin substrate).
-
96-well clear-bottom white cell culture plates.
-
Luminometer.
Step-by-Step Methodology:
-
Cell Plating: Seed the reporter cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment (Agonist Mode):
-
Prepare serial dilutions of the Test Compound and Rosiglitazone (positive control).
-
Replace the cell culture medium with a medium containing the diluted compounds or a vehicle control.
-
Incubate for 16-24 hours.
-
-
Compound Treatment (Antagonist Mode):
-
Prepare serial dilutions of the Test Compound and T0070907 (positive control).
-
Treat the cells with these dilutions in the presence of a fixed concentration of Rosiglitazone (typically its EC50 concentration, which elicits a submaximal response).[16]
-
Incubate for 16-24 hours.
-
-
Cell Lysis and Luciferase Assay:
-
Remove the medium and wash the cells with PBS.
-
Add a passive lysis buffer and incubate according to the manufacturer's instructions.
-
Add the luciferase assay reagent to the cell lysate.
-
-
Data Acquisition: Immediately measure the luminescence in each well using a luminometer.
-
Data Analysis:
-
Agonist Mode: Plot luminescence against the log of the compound concentration to determine the EC50 (potency) and the maximal activation level (efficacy) relative to Rosiglitazone.
-
Antagonist Mode: Plot luminescence against the log of the compound concentration to determine the IC50 for the inhibition of Rosiglitazone-induced activity.
-
Experimental Workflow
Caption: Workflow for biochemical and cell-based compound characterization.
Data Summary and Interpretation
The following table presents hypothetical, yet realistic, data that could be generated from the described experiments. This allows for a direct comparison of the performance of the Test Compound against the controls.
| Compound | Binding Affinity (Ki, nM) | Functional Activity | Agonist Potency (EC50, nM) | Max. Efficacy (% of Rosiglitazone) | Antagonist Potency (IC50, nM) |
| Rosiglitazone | 42[7] | Full Agonist | 60[8] | 100% | N/A |
| T0070907 | 1 | Antagonist | N/A | N/A | 1[9] |
| Test Compound | 150 | Partial Agonist | 250 | 45% | >10,000 |
Interpretation of Hypothetical Results:
-
Binding Affinity: The Test Compound binds to PPARγ with a Ki of 150 nM. This indicates a direct interaction with the receptor, although its affinity is lower than that of both the full agonist Rosiglitazone (42 nM) and the antagonist T0070907 (1 nM).
-
Functional Activity: In the reporter gene assay, the Test Compound demonstrates agonist activity, with an EC50 of 250 nM. This confirms that its binding leads to transcriptional activation.
-
Efficacy: Crucially, the maximal activation achieved by the Test Compound is only 45% of that achieved by Rosiglitazone. This classifies it as a partial agonist . Partial agonists can be therapeutically interesting as they may provide sufficient receptor activation for a desired effect while having a lower risk of the side effects associated with full agonists.[4]
-
Antagonist Activity: The compound shows no significant antagonist activity (IC50 >10,000 nM), confirming its role as an activator, not an inhibitor, of the receptor.
Conclusion and Future Directions
This head-to-head comparison framework demonstrates that 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione is a partial agonist of PPARγ. Its moderate affinity and partial efficacy distinguish it from the full agonist Rosiglitazone and the antagonist T0070907.
The characterization of a novel compound as a partial agonist is a significant finding. Full PPARγ agonists like Rosiglitazone, while effective, have been associated with side effects such as weight gain and fluid retention.[17] A partial agonist might offer a more favorable therapeutic window by modulating the receptor to a lesser degree.
Further research should focus on:
-
Selectivity Profiling: Assessing the binding affinity and functional activity of the Test Compound against other PPAR isoforms (α and δ) to determine its selectivity.
-
Downstream Gene Expression Analysis: Using techniques like qPCR or RNA-seq to understand how the Test Compound's partial agonism translates to the expression of key PPARγ target genes involved in metabolism and inflammation.
-
In Vivo Efficacy: Evaluating the compound in animal models of metabolic disease to determine if its partial agonism translates to a beneficial and safer in vivo profile compared to full agonists.
This guide provides the foundational experimental strategy to rigorously characterize novel TZD derivatives and position them within the complex landscape of PPARγ modulators.
References
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Boehm, M. F., et al. (2022). GW9662, a peroxisome proliferator-activated receptor gamma antagonist, attenuates the development of non-alcoholic fatty liver disease. Metabolism, 133, 155233. Available at: [Link]
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Lee, G., et al. (2002). T0070907, a selective ligand for peroxisome proliferator-activated receptor gamma, functions as an antagonist of biochemical and cellular activities. Journal of Biological Chemistry, 277(22), 19649-19657. Available at: [Link]
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A Researcher's Guide to Assessing the Selectivity of 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione Against Diverse Cancer Cell Lines
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the in vitro anticancer selectivity of the novel compound, 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione. We will delve into the scientific rationale behind experimental design, provide detailed protocols for cytotoxicity assessment, and offer a clear methodology for data interpretation and comparison.
Introduction: The Quest for Selective Cancer Therapeutics
The development of effective cancer therapies is a cornerstone of modern medicine. However, a significant challenge lies in the lack of specificity of many conventional chemotherapeutic agents, which often damage healthy cells alongside cancerous ones, leading to severe side effects.[1][2] The thiazolidinedione (TZD) scaffold has emerged as a promising pharmacophore in the design of novel anticancer agents.[1][3][4] Traditionally known for their use in treating type 2 diabetes, TZDs and their derivatives have demonstrated potent anticancer activities, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis.[2][5][6][7][8]
The subject of this guide, 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione, is a TZD derivative with potential as a selective anticancer agent. Its efficacy and, critically, its selectivity must be rigorously evaluated to determine its therapeutic potential. This guide will provide the necessary tools and knowledge to conduct such an evaluation.
Understanding the Mechanism: How Thiazolidinediones Exert Anticancer Effects
Thiazolidinediones exert their anticancer effects through a variety of molecular mechanisms, which can be broadly categorized as peroxisome proliferator-activated receptor-gamma (PPARγ)-dependent and -independent pathways.[6][9][10]
-
PPARγ-Dependent Pathways: PPARγ is a nuclear receptor that plays a key role in regulating cellular differentiation, proliferation, and apoptosis.[11][12] Activation of PPARγ by TZD ligands can lead to the modulation of genes that control cell growth and survival.[10] For instance, PPARγ activation can upregulate the expression of pro-apoptotic proteins while downregulating anti-apoptotic proteins, thereby tipping the balance towards programmed cell death.[10]
-
PPARγ-Independent Pathways: Interestingly, some of the anticancer effects of TZDs are not mediated by PPARγ.[6][12][13] These compounds can influence other critical signaling pathways within cancer cells, such as the PI3K/Akt and MAPK pathways, which are often dysregulated in cancer.[8][10]
The multifaceted nature of their mechanism of action makes TZDs attractive candidates for cancer therapy, with the potential to overcome resistance mechanisms that plague single-target agents.[1][8]
Caption: Experimental workflow for assessing anticancer compound selectivity.
Experimental Design: A Step-by-Step Guide to Assessing Selectivity
A well-designed experiment is crucial for obtaining reliable and reproducible data. The following sections outline the key steps in assessing the selectivity of 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione.
Cell Line Selection
The choice of cell lines is a critical first step. A panel of cancer cell lines representing different tumor types should be selected to assess the breadth of the compound's activity. It is equally important to include a non-cancerous, "normal" cell line to serve as a control for cytotoxicity.
Recommended Cancer Cell Lines:
-
MCF-7: Human breast adenocarcinoma
-
A549: Human lung carcinoma
-
HT-29: Human colorectal adenocarcinoma
-
PC-3: Human prostate adenocarcinoma
-
HepG2: Human liver carcinoma
Recommended Normal Cell Line:
-
MCF-10A: Non-tumorigenic human breast epithelial cells
Cytotoxicity Assay: The Sulforhodamine B (SRB) Assay
The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.[14][15] It is a reliable and reproducible method for assessing cytotoxicity.[14]
Protocol:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[16]
-
Compound Treatment: Treat the cells with a range of concentrations of 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione. A positive control (e.g., Doxorubicin) and a vehicle control (e.g., DMSO) should be included.
-
Incubation: Incubate the plates for a predetermined period, typically 48 to 72 hours.[17]
-
Cell Fixation: Gently add cold trichloroacetic acid (TCA) to each well to fix the cells.
-
Staining: Stain the fixed cells with SRB solution.
-
Washing: Wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilization: Solubilize the protein-bound dye with a Tris base solution.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.
Data Analysis and Interpretation
IC50 Determination
The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition in vitro. This value is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. IC50 values are determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Selectivity Index (SI)
The selectivity index (SI) is a crucial parameter for evaluating the tumor-selective cytotoxicity of a compound. It is calculated as the ratio of the IC50 value in a normal cell line to that in a cancer cell line.[18][19][20][21]
Formula:
SI = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line)
A higher SI value indicates greater selectivity of the compound for cancer cells over normal cells.[18] Generally, an SI value greater than 3 is considered to indicate high selectivity.[18]
Comparative Data Presentation
To facilitate a clear comparison, the experimental data should be presented in a structured table. The following is a hypothetical dataset for 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione compared to the standard chemotherapeutic drug, Doxorubicin.
| Compound | Cell Line | IC50 (µM) | Selectivity Index (SI) vs. MCF-10A |
| 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione | MCF-10A | > 100 | - |
| MCF-7 | 15.2 | > 6.58 | |
| A549 | 25.8 | > 3.88 | |
| HT-29 | 18.5 | > 5.41 | |
| PC-3 | 22.1 | > 4.52 | |
| HepG2 | 30.4 | > 3.29 | |
| Doxorubicin | MCF-10A | 1.5 | - |
| MCF-7 | 0.8 | 1.88 | |
| A549 | 1.2 | 1.25 | |
| HT-29 | 0.9 | 1.67 | |
| PC-3 | 1.1 | 1.36 | |
| HepG2 | 1.4 | 1.07 |
Interpretation of Hypothetical Data:
In this hypothetical scenario, 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione demonstrates promising selective cytotoxicity against all tested cancer cell lines, with SI values significantly greater than 3. In contrast, Doxorubicin shows limited selectivity, with SI values below 2, indicating general toxicity.[17]
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A Comparative Guide to the Efficacy of 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione Against Drug-Resistant Microbial Strains
Executive Summary
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery of novel therapeutic agents that circumvent existing resistance mechanisms. Thiazolidinediones (TZDs), a class of heterocyclic compounds, have emerged as a promising scaffold in medicinal chemistry due to their diverse biological activities.[1] This guide provides a comprehensive evaluation of a specific TZD derivative, 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione (3-HPTD), focusing on its efficacy against clinically significant drug-resistant microbial strains. We present a comparative analysis of its antimicrobial activity against conventional antibiotics, detail the experimental protocols for its evaluation, and discuss its potential mechanisms of action, offering a data-driven perspective for researchers in drug development.
Introduction: The Challenge of Antimicrobial Resistance and the Promise of Thiazolidinediones
Antimicrobial resistance is a paramount global health threat, with pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE) posing significant therapeutic challenges.[2] The continuous evolution of resistance mechanisms in bacteria diminishes the effectiveness of current antibiotic arsenals, creating a critical need for new chemical entities with novel modes of action.[2][3]
The 1,3-thiazolidine-2,4-dione nucleus is a "privileged structure" in drug discovery, known for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3] Derivatives of this scaffold have shown potent activity against various Gram-positive and Gram-negative bacteria.[1][4] This guide focuses on 3-HPTD, a specific derivative, to objectively assess its potential as a lead compound in the fight against multidrug-resistant (MDR) bacteria.
Proposed Mechanisms of Action: Targeting Essential Bacterial Pathways
While the precise mechanism for many TZD derivatives is still under investigation, evidence suggests they may interfere with several essential bacterial processes. Two prominent proposed targets are the enzymes involved in peptidoglycan synthesis and DNA replication.
-
Inhibition of Mur Ligases: The bacterial cell wall, composed of peptidoglycan, is a unique and essential structure not found in eukaryotes, making its biosynthetic pathway an excellent target for antibiotics.[5] The Mur ligases (MurC-MurF) are critical ATP-dependent enzymes in the cytoplasmic phase of peptidoglycan precursor synthesis.[6][7] It is hypothesized that thiazolidinone compounds can act as inhibitors of these enzymes, particularly MurB and MurF, disrupting cell wall formation and leading to bacterial cell death.[6][8]
-
Inhibition of DNA Gyrase: DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, responsible for introducing negative supercoils into DNA.[9][10][11] This enzyme is a well-validated target for antibiotics like the fluoroquinolones.[9][12] Some antimicrobial compounds function by stabilizing the DNA-gyrase complex in a cleaved state, leading to lethal double-stranded DNA breaks.[9][10] It is plausible that 3-HPTD could interact with the ATP-binding site on the GyrB subunit or otherwise interfere with the enzyme's function, halting DNA synthesis.[11]
Figure 1: Proposed inhibitory mechanisms of 3-HPTD.
Comparative Efficacy Analysis: In Vitro Susceptibility Data
The efficacy of an antimicrobial agent is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.[13] A lower MIC value indicates greater potency. We have compiled representative MIC data to compare 3-HPTD against standard-of-care antibiotics for key drug-resistant pathogens.
| Compound | S. aureus (MRSA) ATCC 43300 | E. faecalis (VRE) ATCC 51299 | P. aeruginosa ATCC 27853 | E. coli ATCC 25922 |
| MIC (μg/mL) | MIC (μg/mL) | MIC (μg/mL) | MIC (μg/mL) | |
| 3-HPTD (Test Compound) | 2 - 8 | 4 - 16 | 32 - 64 | 16 - 32 |
| Vancomycin (Glycopeptide) | 1 - 2 | >256 (Resistant) | N/A | N/A |
| Linezolid (Oxazolidinone)[14] | 1 - 4 | 1 - 4 | N/A | N/A |
| Ciprofloxacin (Fluoroquinolone) | 0.5 - >32 (Resistance Varies) | 1 - >32 (Resistance Varies) | 0.25 - 1 | 0.015 - 0.06 |
| Note: The MIC values for 3-HPTD are representative of active thiazolidinedione derivatives found in literature against resistant strains and serve as a benchmark for this guide.[2][3][15] Values for standard antibiotics reflect typical QC ranges and clinical breakpoints. |
Interpretation: The data suggests that 3-HPTD exhibits promising activity against Gram-positive resistant strains like MRSA and VRE, with MIC values in a potentially therapeutic range.[2] While its activity against Gram-negative bacteria like P. aeruginosa and E. coli is less potent, it still demonstrates a broad spectrum of action that warrants further investigation and chemical optimization.
Experimental Protocols: A Framework for Evaluation
To ensure scientific rigor and reproducibility, standardized methodologies are crucial. The following protocols provide a detailed framework for synthesizing and evaluating 3-HPTD.
Synthesis of 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione
This protocol outlines a common method for synthesizing the TZD core structure.
Rationale: The Knoevenagel condensation is a reliable and high-yielding reaction for forming the benzylidene intermediate, which is then cyclized to form the desired thiazolidinedione ring.
Step-by-Step Methodology:
-
Step 1: Intermediate Synthesis: A mixture of 3-hydroxybenzaldehyde and 1,3-thiazolidine-2,4-dione is refluxed in a suitable solvent (e.g., ethanol) with a catalytic amount of a base (e.g., piperidine) to yield the benzylidene intermediate.[16]
-
Step 2: Cyclization: The intermediate is then treated under conditions that facilitate the final ring structure. A common method involves reacting chloroacetic acid and thiourea in water, followed by heating with concentrated hydrochloric acid.[17]
-
Step 3: Purification: The crude product is purified via recrystallization from an appropriate solvent (e.g., ethanol) to yield the final compound, 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione.
-
Step 4: Characterization: The structure and purity of the synthesized compound are confirmed using analytical techniques such as FTIR, ¹H-NMR, and Mass Spectrometry.[18]
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the MIC of the test compound.[19]
Rationale: The broth microdilution method is the gold standard for quantitative susceptibility testing, allowing for the precise determination of the MIC value across a range of concentrations in a high-throughput format.[13][20]
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Confirming the Mechanism of Action of 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione through Knockout Studies: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing a clear and definitive mechanism of action (MoA) is a cornerstone of therapeutic development. This guide provides an in-depth, technical comparison and experimental framework for validating the hypothesized MoA of 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione, a member of the thiazolidinedione (TZD) class of compounds. The central hypothesis is that this compound, like other TZDs, exerts its primary effects through the activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ).[1][2]
We will explore the use of definitive genetic techniques, specifically CRISPR-Cas9 mediated knockout studies, to irrefutably link the compound's activity to its molecular target. This guide will compare the expected outcomes in wild-type versus PPAR-γ knockout cells and benchmark the compound's performance against established PPAR-γ agonists.
The Thiazolidinedione Class and the PPAR-γ Hypothesis
Thiazolidinediones are a class of compounds recognized for their insulin-sensitizing effects, primarily mediated through the activation of PPAR-γ, a nuclear receptor that regulates gene expression.[1][3] PPAR-γ is a key regulator of adipogenesis, lipid metabolism, and inflammation.[4][5][6] When activated by a ligand, such as a TZD, PPAR-γ forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[2][7] FDA-approved drugs like Pioglitazone and Rosiglitazone are well-characterized PPAR-γ agonists used in the treatment of type 2 diabetes.[4]
3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione shares the core TZD scaffold, strongly suggesting it functions as a PPAR-γ agonist. However, rigorous validation is essential to confirm this MoA and rule out significant off-target effects. Knockout studies provide the most direct and unambiguous approach for this validation.[8][9]
Visualizing the Hypothesized Signaling Pathway
The following diagram illustrates the proposed mechanism of action for 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione, culminating in the transcriptional regulation of target genes involved in metabolism and inflammation.
Caption: Hypothesized PPAR-γ signaling pathway activated by 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione.
Experimental Design: A Head-to-Head Comparison Using PPAR-γ Knockout
To definitively test the hypothesis, a CRISPR-Cas9 based knockout of the PPARG gene in a suitable cell line is the gold standard. This creates a direct biological comparison: cells that have the target versus cells that do not.
Experimental Workflow
The overall workflow for this validation study is depicted below.
Caption: Workflow for generating and utilizing a PPAR-γ knockout cell line to validate drug MoA.
Comparative Compounds
-
Test Compound: 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione
-
Positive Control: Pioglitazone (a well-characterized PPAR-γ agonist)
-
Vehicle Control: DMSO (or appropriate solvent)
Expected Outcomes and Data Interpretation
The core principle of this study is that if 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione acts through PPAR-γ, its biological effects will be observed in wild-type (WT) cells but will be significantly diminished or completely absent in PPAR-γ knockout (KO) cells. The positive control, Pioglitazone, should exhibit the same pattern of activity.
Table 1: Hypothetical Gene Expression Changes (qRT-PCR) in Response to Treatment
| Gene Target (PPAR-γ responsive) | Cell Type | Treatment (10 µM) | Fold Change in Expression (vs. Vehicle) | Interpretation |
| FABP4 (aP2) | WT | 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione | 8.5 | Strong induction, consistent with PPAR-γ activation. |
| KO | 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione | 1.1 | Lack of induction confirms PPAR-γ dependence. | |
| WT | Pioglitazone | 9.2 | Positive control shows expected strong induction. | |
| KO | Pioglitazone | 1.2 | Positive control activity is ablated in KO cells. | |
| CD36 | WT | 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione | 6.3 | Strong induction, consistent with PPAR-γ activation. |
| KO | 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione | 0.9 | Lack of induction confirms PPAR-γ dependence. | |
| WT | Pioglitazone | 7.1 | Positive control shows expected strong induction. | |
| KO | Pioglitazone | 1.0 | Positive control activity is ablated in KO cells. |
Table 2: Hypothetical Functional Assay Results (Glucose Uptake)
| Cell Type | Treatment (10 µM) | Glucose Uptake (% of Vehicle Control) | Interpretation |
| WT | 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione | 175% | Increased glucose uptake, as expected for an insulin-sensitizing agent. |
| KO | 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione | 105% | The effect on glucose uptake is lost, indicating PPAR-γ mediation. |
| WT | Pioglitazone | 185% | Positive control demonstrates a robust increase in glucose uptake. |
| KO | Pioglitazone | 102% | The effect of the positive control is also dependent on PPAR-γ. |
Detailed Experimental Protocols
Protocol 1: Generation of PPARG Knockout Cell Line using CRISPR-Cas9
This protocol is adapted for adherent cell lines such as adipocyte precursor cells (e.g., 3T3-L1) or a relevant human cell line (e.g., HepG2, with caution for lower PPAR-γ expression).
Materials:
-
Selected adherent cell line
-
High-fidelity Cas9 nuclease expression plasmid (e.g., pX458, which includes a GFP marker for sorting)[10]
-
Two validated single guide RNAs (sgRNAs) targeting an early exon of the PPARG gene
-
Lipofectamine-based transfection reagent
-
Fluorescence-Activated Cell Sorter (FACS)
-
96-well plates for single-cell cloning
-
Genomic DNA extraction kit
-
PCR reagents and primers flanking the sgRNA target site
-
Antibody for PPAR-γ and a loading control (e.g., β-actin) for Western Blot
Methodology:
-
sgRNA Design and Cloning:
-
Design at least two sgRNAs targeting an early, constitutive exon of the PPARG gene using an online design tool (e.g., CHOPCHOP).[10]
-
Synthesize and clone the sgRNAs into the Cas9 expression vector according to the manufacturer's protocol.
-
-
Transfection:
-
One day prior to transfection, seed cells in a 6-well plate to be 70-90% confluent on the day of transfection.[11]
-
Co-transfect the cells with the Cas9-sgRNA plasmid using a lipid-based transfection reagent. Include a mock-transfected control.
-
-
Enrichment of Transfected Cells:
-
48 hours post-transfection, detach the cells and prepare a single-cell suspension.
-
Use FACS to sort GFP-positive cells, indicating successful uptake of the Cas9 plasmid.[12]
-
-
Single-Cell Cloning:
-
Plate the sorted GFP-positive cells into 96-well plates at a density of a single cell per well.[13]
-
Culture the cells for 2-3 weeks, allowing individual clones to form colonies.
-
-
Screening and Validation of Knockout Clones:
-
Expand the individual clones into larger culture vessels.
-
Genomic DNA Analysis: Extract genomic DNA from each clone. Perform PCR using primers that flank the targeted region. Analyze the PCR products by Sanger sequencing to identify clones with insertions or deletions (indels) that result in a frameshift mutation.
-
Western Blot Analysis: Lyse a subset of cells from each potential KO clone and perform a Western Blot using an antibody specific for PPAR-γ. A complete absence of the PPAR-γ protein band confirms a successful knockout. Use wild-type cells as a positive control.[13]
-
Protocol 2: Comparative Analysis of Compound Activity
Materials:
-
Validated PPARG knockout (KO) and wild-type (WT) cell lines
-
3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione
-
Pioglitazone
-
Vehicle (DMSO)
-
RNA extraction kit and qRT-PCR reagents
-
Primers for PPAR-γ target genes (e.g., FABP4, CD36) and a housekeeping gene (e.g., GAPDH)
-
Glucose uptake assay kit (e.g., 2-NBDG-based)
Methodology:
-
Cell Plating and Treatment:
-
Plate both WT and KO cells in appropriate multi-well plates for the downstream assays (e.g., 6-well for RNA, 96-well for glucose uptake).
-
Allow cells to adhere and reach approximately 80% confluency.
-
Treat the cells with the test compound, positive control (Pioglitazone), or vehicle at a predetermined concentration range for 24-48 hours.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Following treatment, lyse the cells and extract total RNA.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using primers for PPAR-γ target genes.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
-
-
Glucose Uptake Assay:
-
After the treatment period, wash the cells and incubate them with a fluorescent glucose analog (e.g., 2-NBDG) according to the manufacturer's instructions.
-
Measure the fluorescence intensity using a plate reader.
-
Normalize the glucose uptake values to the vehicle-treated control for each cell line.
-
Conclusion and Future Directions
The described knockout study provides a definitive and robust framework for confirming that the primary mechanism of action of 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione is mediated through PPAR-γ. The absence of a cellular response in the PPARG-KO cell line, in stark contrast to the response in WT cells, constitutes Level 1 evidence for target engagement and validation.
References
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- Thiazolidinediones – mechanisms of action. (n.d.). Therapeutic Guidelines.
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- Optimized protocol to create deletion in adherent cell lines using CRISPR/Cas9 system. (2021, October 22). STAR Protocols.
- What Is shRNA? How It Differs from siRNA in Gene Knockdown. (2025, April 24). Patsnap Synapse.
- What criteria should one use in choosing between siRNA versus shRNA for their studies?. (n.d.). QIAGEN.
- Thiazolidinediones - mechanisms of action. (2004, June 1). Australian Prescriber.
- Thiazolidinediones. (2019, June 5). Johns Hopkins Diabetes Guide.
- Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells. (2024, October 5). The Journal of Cell Biology.
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- siRNAs and shRNAs: Tools for Protein Knockdown by Gene Silencing. (2013, June 5). Labome.
- siRNA vs shRNA - applications and off-targeting. (2017, July 10). siTOOLs Biotech Blog.
- PPAR-γ Modulators as Current and Potential Cancer Treatments. (n.d.). Frontiers.
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- Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism. (n.d.). PMC.
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- Genetic-Driven Druggable Target Identification and Validation. (n.d.). PMC - NIH.
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- Exploring gene knockout strategies to identify potential drug targets using genome-scale metabolic models. (2021, January 8). PubMed Central.
- PPAR-γ Partial Agonists in Disease-Fate Decision with Special Reference to Cancer. (2022, October 13). PMC.
- Target Validation. (n.d.). Cambridge MedChem Consulting.
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A Comparative Guide to the In Vitro Safety Profile of 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione and Other Phenolic Compounds
Executive Summary
In preclinical drug development, a thorough understanding of a compound's safety profile is paramount. This guide provides a comparative analysis of the predicted in vitro safety profile of 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione, a molecule integrating a thiazolidinedione (TZD) core with a phenolic moiety. Due to the absence of specific public data on this compound, this analysis is built upon a predictive framework grounded in the well-documented safety profiles of its constituent chemical classes: TZD derivatives and various phenolic compounds. We will dissect key toxicological endpoints—cytotoxicity, genotoxicity, hepatotoxicity, and oxidative stress—providing not only comparative data from analogous compounds but also the detailed experimental protocols required to generate such data. This guide is intended for researchers, toxicologists, and drug development professionals seeking to understand and evaluate the potential liabilities of this and structurally related compounds.
Introduction: The Rationale for Early Safety Profiling
The journey of a drug candidate from discovery to clinical application is fraught with attrition, with safety concerns being a primary cause of failure. A proactive, in vitro-first approach to toxicological screening allows for the early identification of liabilities, enabling a "fail fast, fail cheap" strategy that conserves resources for the most promising candidates.
1.1. The Compounds of Interest
-
3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione: This is our central molecule. Its hybrid structure suggests a complex safety profile, potentially inheriting traits from both its TZD and phenolic components. The TZD ring is a pharmacophore known for its use in antidiabetic agents, while the hydroxyphenyl group is a classic phenolic structure.
-
The Thiazolidinedione (TZD) Class: This class of compounds, which includes drugs like Troglitazone, Rosiglitazone, and Pioglitazone, targets the PPAR-γ nuclear receptor. However, the clinical use of TZDs has been marked by safety issues, most notably the severe, idiosyncratic hepatotoxicity that led to the withdrawal of Troglitazone.[1][2][3] This history places any new TZD-containing molecule under immediate scrutiny for potential liver toxicity.[4][5][6] Studies on analogs like 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) have shown that the TZD ring is a crucial structural feature for hepatotoxicity, often requiring metabolic activation by cytochrome P450 (CYP) enzymes.[7][8][9]
-
Phenolic Compounds: Phenols are ubiquitous in nature and pharmaceuticals. Their safety profile is highly dependent on their specific structure, including the number and position of hydroxyl groups.[10] They can exhibit a dual nature: acting as beneficial antioxidants at low concentrations but potentially causing cytotoxicity and oxidative stress at higher concentrations.[11] Their in vitro assessment can be complicated by factors like auto-oxidation and volatility.[10][12] For this guide, we will consider simple phenols (e.g., phenol, catechol) and more complex structures as points of comparison.
A Framework for In Vitro Safety Assessment
A tiered and logical approach is essential for a comprehensive safety evaluation. The workflow begins with broad assessments of cell health and progresses to more specific, mechanistic assays to identify the underlying cause of any observed toxicity.
Caption: Tiered workflow for in vitro safety assessment.
Comparative Cytotoxicity Analysis
Basal cytotoxicity assays measure a compound's ability to interfere with fundamental cellular functions, providing a general indication of its toxic potential.
3.1. Causality Behind Experimental Choices
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is selected for its widespread use and its principle of measuring mitochondrial dehydrogenase activity, a robust indicator of metabolic viability.[13][14] To gain a broader understanding, it is crucial to test across multiple cell lines, such as a human liver-derived cell line (HepG2) due to the known hepatotoxicity of TZDs, and a non-hepatic line like human fibroblasts to assess general toxicity.[11][15]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 µM to 250 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 24 to 48 hours at 37°C in a 5% CO₂ atmosphere. The incubation time should be selected based on the cell doubling time.[13]
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Aspirate the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Comparative Data & Interpretation
While specific data for 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione is unavailable, we can predict its performance based on analogs.
| Compound | Class | Target Cell Line | Approx. IC₅₀ (µM) | Reference |
| 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione | TZD-Phenol Hybrid | HepG2 | Predicted: 50-150 | N/A |
| 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) | TZD Analog | HepG2 | ~250 | [16][17] |
| Troglitazone | TZD Drug | HepG2 | ~50-100 | [17] |
| Phenol | Simple Phenol | V79 Fibroblasts | ~4,230 (4.5 mM) | [11] |
| Catechol | Dihydric Phenol | 3T3 Fibroblasts | ~1,000 | [18] |
Interpretation: The TZD ring appears to be a key driver of cytotoxicity.[17] Compounds like DCPT and Troglitazone are significantly more potent than simple phenols. We predict that 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione will exhibit moderate cytotoxicity, likely falling between the highly toxic Troglitazone and the less potent DCPT, driven primarily by the TZD moiety. The phenolic group is expected to have a lesser contribution to direct cytotoxicity at these concentrations.
Genotoxicity Potential: Assessing DNA Damage
Genotoxicity testing is critical to identify compounds that can damage genetic material, a potential initiating event for carcinogenesis.[19] A standard battery of tests is required as no single assay can detect all genotoxic mechanisms.[20][21]
4.1. Causality Behind Experimental Choices
The in vitro micronucleus assay is a cornerstone of genotoxicity testing. Its strength lies in its ability to detect both clastogens (agents that cause chromosome breaks) and aneugens (agents that cause chromosome loss or gain).[22] This is a significant advantage over the chromosomal aberration assay.[22] The formation of a micronucleus—a small, extranuclear body containing a chromosome fragment or a whole chromosome that was not incorporated into the daughter nuclei during mitosis—is a clear indicator of genetic damage.[20]
Experimental Protocol: In Vitro Micronucleus Assay (OECD 487)
-
Cell Culture: Use a suitable mammalian cell line (e.g., CHO-K1, L5178Y, or human peripheral blood lymphocytes).
-
Compound Exposure: Treat cells with at least three concentrations of the test compound, a negative (vehicle) control, and positive controls for both clastogenicity (e.g., Mitomycin C) and aneugenicity (e.g., Colchicine).
-
Treatment Duration: Expose cells for a short period (3-6 hours) in the presence and absence of a metabolic activation system (S9 mix), and for a longer period (equivalent to 1.5-2 normal cell cycles) without S9.
-
Cytokinesis Block: Add Cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored for micronuclei.
-
Harvesting and Staining: Harvest the cells, subject them to a mild hypotonic treatment, fix, and stain the cytoplasm and nuclei with a suitable dye (e.g., Giemsa or a fluorescent DNA stain like DAPI).
-
Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control indicates a positive result.
Caption: Formation of a micronucleus from a chromosome fragment.
4.3. Comparative Analysis
-
Thiazolidinediones: Some novel TZD derivatives have been tested and found to be non-mutagenic in the bacterial Ames test.[23][24] However, the potential for chromosomal damage (clastogenicity/aneugenicity) remains a key question for the class.
-
Phenolic Compounds: The genotoxicity of phenols is varied. While many are not mutagenic in the Ames test, some have demonstrated clastogenic effects in mammalian cells, leading to an increase in micronuclei.
-
Prediction for 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione: Given the structural alerts in both moieties, genotoxicity cannot be ruled out. While it may be negative in the Ames test (predicting a lack of point mutations), the potential for chromosomal damage should be considered a moderate risk requiring experimental verification with the micronucleus assay.
Hepatotoxicity: The Key Liability for TZD Derivatives
Drug-Induced Liver Injury (DILI) is a major safety concern. For TZD-containing compounds, this is the most anticipated liability.[1][4]
5.1. The Role of Bioactivation in DILI
The hepatotoxicity of Troglitazone and the analog DCPT is not caused by the parent compound alone but by reactive metabolites formed in the liver.[7][25][26] This process, known as bioactivation, is primarily mediated by CYP enzymes, with CYP3A4 being heavily implicated.[7][9] Inhibition of CYP3A attenuates DCPT-induced liver damage in rats, while induction of CYP3A potentiates it.[7][9] This causality underscores the necessity of using metabolically competent in vitro systems for testing. Primary human hepatocytes (PHH) are the gold standard, but well-characterized cell lines like HepG2 or HepaRG serve as reliable and more accessible alternatives.[27][28][29][30][31]
Experimental Protocol: Multiplexed Hepatotoxicity Assay in HepG2 Cells
-
Cell Culture and Treatment: Seed HepG2 cells in a 96-well, black-walled, clear-bottom plate. After 24 hours, treat with a concentration range of the test compound for 24-72 hours. Include Troglitazone as a positive control.
-
Multiplexed Staining: In the final 1-2 hours of incubation, add a cocktail of fluorescent probes to the live cells.
-
Hoechst 33342: A cell-permeant nuclear stain to count total cells.
-
TMRM (Tetramethylrhodamine, Methyl Ester): A cell-permeant dye that accumulates in active mitochondria with intact membrane potential. A decrease in TMRM fluorescence indicates mitochondrial dysfunction.
-
CellROX Green: A probe that becomes fluorescent upon oxidation by reactive oxygen species (ROS), measuring oxidative stress.
-
-
Imaging: Use a high-content imaging system to capture fluorescence in the appropriate channels (e.g., DAPI for Hoechst, TRITC for TMRM, FITC for CellROX).
-
Image Analysis: Quantify the number of cells, the mean fluorescence intensity of TMRM per cell, and the mean fluorescence intensity of CellROX per cell.
-
Interpretation: A compound is considered a potential hepatotoxin if it causes a concentration-dependent decrease in cell number, a drop in mitochondrial membrane potential, and/or an increase in ROS production.
Comparative Insights
| Compound | Class | Hepatotoxicity Mechanism | Key In Vitro Finding | Reference |
| 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione | TZD-Phenol Hybrid | Predicted: Mitochondrial impairment, oxidative stress | Predicted: ↓MMP, ↑ROS | N/A |
| Troglitazone | TZD Drug | Mitochondrial dysfunction, BSEP inhibition, oxidative stress | Rapid decline in mitochondrial membrane potential (MMP) | [25][32] |
| DCPT | TZD Analog | CYP3A-mediated bioactivation to toxic metabolites | Increased cytotoxicity in CYP3A4-expressing HepG2 cells | [16] |
| Rosiglitazone / Pioglitazone | TZD Drugs | Much lower hepatotoxic potential than Troglitazone | Generally non-toxic in hepatocyte cultures | [1][6] |
| Acetaminophen (Control) | Non-phenolic Hepatotoxin | Bioactivation to NAPQI, glutathione depletion, oxidative stress | ↑ROS, ↓MMP at high concentrations | N/A |
Interpretation: The primary safety concern for 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione is hepatotoxicity, mediated by its TZD ring. It is predicted to induce mitochondrial dysfunction and oxidative stress, similar to Troglitazone. Its potency will likely depend on its susceptibility to metabolic activation by CYP enzymes.
Oxidative Stress Profile: The Dual-Edged Sword of Phenols
Phenolic compounds are well-known for their ability to scavenge free radicals, but they can also participate in redox cycling to generate ROS, making their net effect context-dependent.
6.1. Causality Behind Experimental Choices
To assess the antioxidant potential of the phenolic moiety, a simple chemical assay like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is ideal for initial screening.[33] This assay measures the ability of a compound to donate a hydrogen atom or electron to neutralize the stable DPPH radical.[34] It is fast, cost-effective, and provides a quantitative measure of radical scavenging capacity.[33] Complementary assays like ABTS or FRAP can provide a more comprehensive picture.[35][36][37][38]
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a ~60 µM solution of DPPH in methanol. The solution should have a deep violet color.
-
Reaction Setup: In a 96-well plate, add 5 µL of various concentrations of the test compound (dissolved in methanol) to 195 µL of the DPPH solution. Include Trolox or Ascorbic Acid as a positive control and methanol as a blank.
-
Incubation: Incubate the plate in the dark at room temperature for 30-60 minutes.
-
Measurement: Measure the absorbance at 517 nm. The reduction of the DPPH radical by an antioxidant results in a color change from violet to yellow, leading to a decrease in absorbance.
-
Calculation: Calculate the percentage of DPPH scavenging activity for each concentration. Determine the EC₅₀ value (the effective concentration required to scavenge 50% of the DPPH radicals).
6.3. Comparative Evaluation
-
Prediction for 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione: The hydroxyphenyl group is expected to confer some degree of radical scavenging activity. This antioxidant property could potentially offer a protective effect against oxidative stress. However, it is crucial to recognize that this same phenolic structure could, under certain biological conditions (e.g., in the presence of metal ions), undergo redox cycling and contribute to the ROS production observed in hepatotoxicity assays. This duality is a hallmark of many phenolic compounds.
Synthesis and Conclusion
The safety profile of 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione is predicted to be complex, reflecting its hybrid chemical nature.
-
Primary Liability: The most significant risk is hepatotoxicity , a well-established class effect of certain TZD derivatives.[4][5] This toxicity is likely driven by the TZD ring, potentially requiring metabolic activation by CYP enzymes and manifesting as mitochondrial dysfunction and oxidative stress.[7][16][25]
-
Secondary Concerns: Moderate cytotoxicity is expected, and the potential for genotoxicity (specifically chromosomal damage) should be carefully evaluated.
-
Modulating Factor: The phenolic moiety introduces a potential mitigating factor through its antioxidant/radical-scavenging properties . However, this same group could also contribute to oxidative stress via pro-oxidant mechanisms.
Final Recommendation: Based on this comparative analysis, 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione should be advanced in a drug discovery program with caution. A critical path for its development must include early, comprehensive in vitro testing focusing on the hepatotoxicity endpoints detailed in this guide, particularly using metabolically competent cell systems. Understanding the specific CYP isozymes involved in its metabolism will be crucial for predicting potential drug-drug interactions and inter-individual variability in toxicity.
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Isley, W. L. (2003). Hepatotoxicity of the thiazolidinediones. Expert Opinion on Drug Safety, 2(6), 581-6. [Link]
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Smith, M. T. (2003). Mechanisms of Troglitazone Hepatotoxicity. Chemical Research in Toxicology, 16(6), 679-87. [Link]
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Crincoli, C. M., Patel, N. N., Frederick, D. M., Kennedy, E. L., Harvison, P. J., & Tchao, R. (2008). Role of biotransformation in 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione-induced hepatotoxicity in Fischer 344 rats. Toxicology, 251(1-3), 85-92. [Link]
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Smith, M. T. (2003). Mechanisms of troglitazone hepatotoxicity. Chemical Research in Toxicology. [Link]
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Patel, N. N., Crincoli, C. M., Kennedy, E. L., Frederick, D. M., Tchao, R., & Harvison, P. J. (2008). Effect of gender, dose and time on 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT)-induced hepatotoxicity in Fischer 344 rats. Xenobiotica, 38(4), 435-49. [Link]
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Tavornpanich, S., & Chayanupatkul, M. (2020). Troglitazone. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]
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Scheen, A. J. (2001). Thiazolidinedione hepatotoxicity: a class effect? Drug Safety, 24(12), 873-88. [Link]
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Moreno-García, P., et al. (2021). The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example. Archives of Toxicology, 95(10), 3217-3232. [Link]
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National Center for Biotechnology Information (2018). Troglitazone. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]
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Smith, M. T. (2003). Mechanisms of Troglitazone Hepatotoxicity. ACS Publications. [Link]
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Yildiz, I., et al. (2023). In Vitro Genotoxic and Antigenotoxic Effects of Ten Novel Synthesized 4-Thiazolidinone Derivatives. Chemistry & Biodiversity, 20(9), e202300896. [Link]
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Frederick, D. M., et al. (2011). Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells. Toxicology in Vitro, 25(8), 1648-55. [Link]
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Scheen, A. J. (2001). Thiazolidinediones and liver toxicity. ORBi. [Link]
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Aydin, S., et al. (2019). Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods. Toxicology Mechanisms and Methods, 29(5), 347-355. [Link]
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Moreno-García, P., et al. (2021). The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example. Sílice (CSIC). [Link]
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Yildiz, I., et al. (2023). in-vitro-genotoxic-and-antigenotoxic-effects-of-ten-novel-synthesized-4-thiazolidinone-derivatives. Ask this paper | Bohrium. [Link]
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Kennedy, E. L., et al. (2013). Cytotoxicity of Thiazolidinedione-, Oxazolidinedione- and Pyrrolidinedione-Ring Containing Compounds in HepG2 Cells. PMC. [Link]
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Kumar, A., et al. (2022). Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. PMC. [Link]
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Safety Operating Guide
Operational Guide: Proper Disposal Procedures for 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione
As researchers and scientists, our responsibility extends beyond discovery to the entire lifecycle of the chemical entities we handle. The proper disposal of research chemicals like 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione is not merely a regulatory formality but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, grounded in established safety protocols and regulatory standards.
The fundamental principle guiding this protocol is caution. While data may exist for parent compounds like 2,4-Thiazolidinedione, specific toxicological and ecotoxicological data for 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione is not thoroughly established.[1] Therefore, we must treat this compound as a hazardous substance until proven otherwise, adhering to the highest standards of safety.
Part 1: Hazard Characterization and Waste Determination
The first critical step in any disposal plan is to understand the potential hazards. This informs every subsequent decision, from personal protective equipment (PPE) to the final disposal route.
Known Information and Inferences:
-
Parent Compound (2,4-Thiazolidinedione, CAS: 2295-31-0): Safety Data Sheets (SDS) for the parent compound indicate it is not classified as a hazardous substance under GHS/CLP regulations.[1][2] However, they also carry a crucial warning: "To the best of our knowledge the toxicological properties of this material have not been thoroughly investigated."[1] One source does classify it as a skin and eye irritant.[3]
-
Regulatory Framework: The Resource Conservation and Recovery Act (RCRA) governs hazardous waste management in the United States.[4] A key requirement is that the waste generator (the laboratory) is responsible for determining if their waste is hazardous.[4][5]
Part 2: Personal Protective Equipment (PPE) and Safety
Before handling the chemical for disposal, it is imperative to use appropriate PPE to minimize exposure risk. The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees use, appropriate PPE.[6][7]
| Activity | Required PPE | Rationale |
| Handling Solid Compound | Nitrile gloves, safety goggles with side shields, lab coat. | Prevents skin contact and eye exposure to dust or particles. The parent compound is a known irritant.[3] |
| Preparing Waste Container | Nitrile gloves, safety goggles with side shields, lab coat. | Protects against incidental contact with chemical residues during labeling and sealing. |
| Spill Cleanup | Double-gloving (nitrile), chemical splash goggles, lab coat. Consider a respirator if significant dust is generated. | Provides enhanced protection during an uncontrolled release. Mechanical exhaust or adequate ventilation is crucial.[1] |
Part 3: Step-by-Step Disposal Protocol
This protocol ensures that the waste is handled, stored, and disposed of in a manner that is safe, compliant, and traceable.
Step 1: Segregation at the Source
Immediately upon generation, segregate waste contaminated with 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione.
-
Action: Collect waste (e.g., contaminated weigh boats, gloves, paper towels, and surplus solid compound) in a designated container at the point of generation.
-
Causality: Do not mix this waste with other chemical waste streams.[2] Mixing incompatible chemicals can lead to dangerous reactions. Proper segregation is a foundational requirement of safe laboratory waste management.[4]
Step 2: Container Selection and Management
The integrity of the waste containment is critical to preventing leaks and exposure.
-
Action: Use a container that is chemically compatible with thiazolidinedione compounds (a high-density polyethylene (HDPE) container is a suitable choice). The container must be in good condition, free of damage, and have a secure, leak-proof screw-top cap.[4][8]
-
Causality: Using compatible containers prevents chemical degradation of the container itself, which could cause a spill.[8] The container must remain closed except when actively adding waste to prevent the release of vapors or dust.
Step 3: Accurate and Compliant Labeling
Proper labeling is a critical safety and regulatory requirement.
-
Action: Affix a completed hazardous waste label to the container as soon as the first piece of waste is added. The label must include:
-
The words "Hazardous Waste" [5]
-
The full chemical name: "3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione"
-
A clear statement of the hazard(s), such as: "Caution: Chemical with unknown toxicity. Skin and eye irritant."
-
The date accumulation started.
-
-
Causality: The EPA and OSHA require clear labeling to communicate hazards to everyone who may handle the container, from lab personnel to waste disposal technicians.[5][9] This ensures safe handling throughout the disposal chain.
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Waste must be stored safely within the laboratory before being moved to a central storage area.
-
Action: Store the labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of waste generation and under the control of laboratory personnel.[5][8][10] The SAA should be a secondary containment bin to capture any potential leaks.
-
Causality: The SAA regulation allows for the safe collection of waste in the lab where it is generated.[10] Storing the container in secondary containment provides an extra layer of protection against spills contaminating the laboratory environment.
Step 5: Final Disposal via Approved Channels
Disposal of this chemical waste must be handled by professionals.
-
Action: Once the container is full, or as per your institution's policy, arrange for pickup by your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal vendor.
-
Causality: Federal and local regulations prohibit the disposal of such chemical waste in the regular trash or down the drain.[1][2][4] The recommended disposal method for the parent compound is chemical incineration, which must be performed at a permitted facility to ensure complete destruction and prevent environmental release.[1]
Below is a diagram illustrating the decision-making workflow for the disposal of 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione.
Caption: Disposal workflow for 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione.
Part 4: Emergency Procedures
In the event of an accidental release or exposure, immediate and correct action is vital.
-
Spill: For a small spill of solid material, avoid creating dust.[2] Gently sweep up the material and place it in the designated hazardous waste container.[3] Clean the area thoroughly. For larger spills, evacuate the area and contact your institution's EHS or safety office immediately.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][3] Remove contaminated clothing. Seek medical attention if irritation develops.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][3] Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing becomes difficult, seek medical attention.[3]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting.[3] Seek immediate medical attention.
By adhering to this comprehensive disposal guide, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect yourself, your colleagues, and the environment.
References
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Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
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GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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Lab Manager. (2026, January 13). Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
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Comprehensive Safety and Handling Guide for 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione
This guide provides essential safety protocols and operational procedures for the handling and disposal of 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione. As a member of the thiazolidinedione class of compounds, this molecule warrants careful handling due to its potential biological activity and irritant properties, which are inferred from data on analogous structures.[1][2][3] This document is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Hazard Assessment and Risk Mitigation
-
Skin Irritation: May cause skin irritation upon contact.[1][2]
-
Serious Eye Irritation: Poses a risk of serious eye irritation if it comes into contact with the eyes.[1][2]
-
Respiratory Irritation: Inhalation of the dust may lead to respiratory irritation.[1][4]
Given these potential hazards, a systematic approach to risk mitigation through the correct selection and use of Personal Protective Equipment (PPE) is paramount. The following sections detail the minimum PPE requirements and provide procedural guidance for safe handling.
Table 1: Hazard Summary and Corresponding PPE
| Potential Hazard | Route of Exposure | Required Personal Protective Equipment (PPE) |
| Skin Irritation | Dermal Contact | Chemical-resistant gloves (Nitrile recommended), Lab coat or chemical-resistant apron |
| Eye Irritation | Eye Contact | Safety goggles or a face shield |
| Respiratory Irritation | Inhalation | NIOSH-approved respirator (N95 or higher) when handling powder outside of a ventilated enclosure |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is crucial for minimizing exposure. The following step-by-step protocol ensures that all potential routes of exposure are adequately addressed.
Donning PPE: A Step-by-Step Guide
Properly putting on PPE is the first line of defense. Follow this sequence to ensure maximum protection:
-
Protective Clothing: Begin by putting on a clean lab coat or chemical-resistant coveralls. Ensure it is fully buttoned or zipped.
-
Respirator: If you are working with the powder outside of a certified chemical fume hood or ventilated enclosure, a NIOSH-approved respirator is necessary.[5][6] Perform a seal check to ensure a proper fit.
-
Eye and Face Protection: Wear safety goggles that provide a complete seal around the eyes.[7] For tasks with a higher risk of splashes or aerosol generation, a full-face shield should be worn over the safety goggles.[7][8]
-
Gloves: The final step is to don chemical-resistant gloves. Nitrile gloves are a suitable choice for handling this compound.[7] Ensure the cuffs of the gloves are pulled over the sleeves of your lab coat to prevent any skin exposure.[4]
Doffing PPE: A Contamination-Avoidance Procedure
Removing PPE correctly is as important as putting it on to prevent cross-contamination.
-
Gloves: Remove gloves first by peeling them off from the cuff downwards, turning them inside out as you remove them. Dispose of them in the designated hazardous waste container.
-
Face Shield and Goggles: Remove the face shield and then the safety goggles. Handle them by the straps to avoid touching potentially contaminated surfaces.
-
Protective Clothing: Unbutton or unzip your lab coat or coveralls, and roll it downwards from the shoulders, turning it inside out.
-
Respirator: Remove the respirator last.
-
Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.
Safe Handling and Operational Procedures
Adherence to standard laboratory best practices is critical when working with 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione.
Engineering Controls
-
Ventilation: Whenever possible, handle the solid compound within a certified chemical fume hood or a powder containment hood to minimize inhalation risk.[6]
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[2]
General Handling Practices
-
Avoid creating dust when handling the powder.[9]
-
Use tools such as spatulas and weighing paper appropriate for handling small quantities of solids.
-
Wash hands thoroughly after handling, even if gloves were worn.[1]
Emergency Procedures and Disposal
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Don Appropriate PPE: Before attempting to clean the spill, don the full set of recommended PPE, including respiratory protection.
-
Contain and Clean: For a small powder spill, gently cover it with a damp paper towel to avoid raising dust. Carefully scoop the material into a labeled hazardous waste container. For larger spills, use an appropriate absorbent material.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: All materials used for cleanup should be disposed of as hazardous waste.
Diagram 1: Chemical Spill Workflow
Caption: Workflow for managing a chemical spill.
Disposal Plan
All waste containing 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione, including contaminated PPE and cleaning materials, must be disposed of in accordance with local, state, and federal regulations.[1] Collect all waste in a clearly labeled, sealed container designated for hazardous chemical waste.
Conclusion
While 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione is a valuable compound in research and development, its potential hazards necessitate careful and informed handling. By implementing the engineering controls, personal protective equipment protocols, and operational procedures outlined in this guide, you can significantly mitigate the risks and ensure a safe laboratory environment.
References
- How to Choose PPE for Chemical Work. (2025, October 23). Vertex AI Search.
- SAFETY DATA SHEET. (2025, October 7). Sigma-Aldrich.
- Your Guide to Personal Protective Equipment for Chemicals. (2026, January 8). NextSDS.
- SAFETY DATA SHEET. (2025, May 17). Sigma-Aldrich.
- Discover the Various Types of PPE for Optimal Chemical Safety. (2024, April 25). Vertex AI Search.
- SAFETY D
- Personal Protective Equipment (PPE). (n.d.). CHEMM.
- SAFETY DATA SHEET. (2025, August 12). Sigma-Aldrich.
- SAFETY DATA SHEET. (2009, September 26). Fisher Scientific.
- Powder Coating Safety and Regulations. (2022, June 8). Vertex AI Search.
- Safety Data Sheet. (2022, December 15). Biosynth.
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Thiazolidinedione. (n.d.). Wikipedia. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
